molecular formula C10H10N4 B1311097 3-Hydrazino-6-phenylpyridazine CAS No. 38956-80-8

3-Hydrazino-6-phenylpyridazine

Cat. No.: B1311097
CAS No.: 38956-80-8
M. Wt: 186.21 g/mol
InChI Key: ZNGXOKMCRDQBON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydrazino-6-phenylpyridazine (CAS 38956-80-8) is a versatile pyridazine derivative of significant interest in medicinal chemistry and pharmaceutical research. This compound serves as a crucial synthetic intermediate for constructing diverse heterocyclic systems and biologically active molecules. Its structure features a hydrazine moiety attached to the pyridazine ring, making it a valuable building block for the development of novel therapeutic agents. Research indicates that this compound and its derivatives exhibit a promising pharmacological profile. It is a structural analog of the well-known vasodilator hydralazine and has demonstrated strong vasorelaxant and hypotensive properties in preclinical studies, making it a valuable scaffold for cardiovascular drug discovery . Furthermore, synthetic derivatives originating from this compound have been explored for their antiviral activity , with one study identifying a related compound as showing the highest effect against the hepatitis A virus (HAV) . The compound's utility extends to its ability to form stable complexes with various divalent metal ions, which is of interest in coordination chemistry and materials science . As a solid, this reagent requires specific storage conditions to maintain stability; it is recommended to keep in a dark place, in an inert atmosphere, and stored in a freezer under -20°C . Researchers value this compound for its role as a key starting material in synthesizing fused pyridazine compounds for various biological evaluations . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(6-phenylpyridazin-3-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4/c11-12-10-7-6-9(13-14-10)8-4-2-1-3-5-8/h1-7H,11H2,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNGXOKMCRDQBON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(C=C2)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50423366
Record name 3-hydrazino-6-phenylpyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50423366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38956-80-8
Record name 3-Hydrazinyl-6-phenylpyridazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38956-80-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-hydrazino-6-phenylpyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50423366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-hydrazinyl-6-phenylpyridazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

3-Hydrazino-6-phenylpyridazine CAS number and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 3-Hydrazino-6-phenylpyridazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of this compound, a heterocyclic compound of interest in medicinal chemistry.

Chemical Identity and Properties

This compound is a solid organic compound with the CAS Registry Number 38956-80-8 .[1] Its structure features a pyridazine ring substituted with a phenyl group and a hydrazino group, which are key moieties for its chemical reactivity and potential biological interactions.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 38956-80-8[1]
Molecular Formula C₁₀H₁₀N₄[1]
Molecular Weight 186.21 g/mol [1]
Physical Form Solid[1]
Melting Point 202-204.9 °C (for a "phenyl-pyridazine product")[2]
Solubility Data for the specific compound is not readily available. A related compound, 6-phenylpyridazin-3(2H)-one, is freely soluble in DMSO, PEG-400, and Transcutol®, soluble in ethyl acetate, sparingly soluble in several alcohols, and weakly soluble in water.

Spectroscopic Data:

Detailed spectroscopic data such as ¹H NMR, ¹³C NMR, and mass spectrometry for this compound are not widely available in published literature. However, analysis of a "phenyl-pyridazine product," presumed to be this compound, by Infrared (IR) spectroscopy indicated the presence of N-H (approximately 3095 cm⁻¹) and aromatic C=C (a double peak around 1596 cm⁻¹) functional groups.[2]

Synthesis

Experimental Protocol: General Synthesis of Hydrazinopyridazines

This protocol is adapted from the synthesis of similar compounds and can be considered a likely route to this compound.

Starting Material: 3-Chloro-6-phenylpyridazine

Reagents:

  • 3-Chloro-6-phenylpyridazine

  • Hydrazine hydrate (excess)

  • A suitable solvent such as ethanol, isopropanol, or n-butanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 3-Chloro-6-phenylpyridazine in the chosen solvent.

  • Add an excess of hydrazine hydrate to the solution.

  • Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The product, this compound, is expected to precipitate out of the solution.

  • Collect the solid product by vacuum filtration and wash with a cold solvent to remove any unreacted starting materials.

  • The crude product can be further purified by recrystallization from a suitable solvent or solvent mixture (e.g., isopropanol/isopropyl ether).

Diagram 1: Synthetic Workflow for this compound

G A 3-Chloro-6-phenylpyridazine C Nucleophilic Substitution A->C B Hydrazine Hydrate B->C D This compound C->D

Caption: General synthetic route to this compound.

Biological Activities and Potential Applications

While specific biological data for this compound is limited, the broader class of pyridazine and hydrazone derivatives has been the subject of extensive research in drug discovery. The following sections summarize the reported activities of related compounds, which may provide insights into the potential applications of the title compound.

3.1. Antimicrobial and Antiviral Activity

Derivatives of 3-(R-phenyl)-6-hydrazino-pyridazine have been used to synthesize hydrazones that exhibit moderate antimicrobial activity against Candida albicans.[3] Furthermore, a more complex derivative, 4-(2-(4-chlorophenyl)hydrazinyl)-3-hydrazinyl-6-phenylpyridazine, has been synthesized and its derivatives have shown antiviral activity against the Hepatitis A virus.

3.2. Anti-inflammatory Activity

Hydrazone derivatives of 3-(p-anisyl-pyridazinyl)-hydrazono-5-methyl-indoline-2-one have demonstrated considerable anti-inflammatory activity.[3] The proposed mechanism of action for the anti-inflammatory effects of some N-heterocyclic hydrazone derivatives involves a Ca²⁺ scavenger mechanism.

3.3. Cardiovascular Activity

Substituted 3-hydrazino-pyridazines have been investigated for their hypotensive (blood pressure lowering) activity. This suggests that the hydrazinopyridazine scaffold could be a valuable pharmacophore for the development of new cardiovascular agents.

Diagram 2: Potential Biological Activities of Hydrazinopyridazine Derivatives

G A This compound (and derivatives) B Antimicrobial Activity A->B C Antiviral Activity A->C D Anti-inflammatory Activity A->D E Cardiovascular Activity (Hypotensive) A->E

Caption: Reported biological activities for the hydrazinopyridazine scaffold.

3.4. Potential Mechanisms of Action

For the antimicrobial activity of some hydrazone derivatives, a proposed mechanism is the inhibition of DNA gyrase, an essential bacterial enzyme involved in DNA replication. This inhibition ultimately leads to bacterial cell death.

Diagram 3: Proposed Antimicrobial Mechanism of Action

G A Hydrazone Derivative B Inhibition of DNA Gyrase A->B Binds to C Disruption of DNA Replication B->C D Bacterial Cell Death C->D

Caption: Inhibition of DNA gyrase as a proposed antimicrobial mechanism.

Safety Information

This compound is classified as acutely toxic if swallowed (Acute Tox. 3 Oral).[1] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Table 2: GHS Hazard Information for this compound

Pictogram GHS06 (Skull and Crossbones)
Signal Word Danger
Hazard Statement H301: Toxic if swallowed
Precautionary Statement P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.

Conclusion

This compound is a chemical building block with significant potential for the development of new therapeutic agents. While detailed characterization of the parent compound is not extensively documented, the diverse biological activities reported for its derivatives—including antimicrobial, antiviral, anti-inflammatory, and cardiovascular effects—highlight the importance of the hydrazinopyridazine scaffold in medicinal chemistry. Further research into this compound and its analogues is warranted to fully explore its therapeutic potential. Researchers should proceed with caution due to the compound's acute toxicity.

References

An In-depth Technical Guide on the Synthesis and Characterization of 3-Hydrazino-6-phenylpyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-Hydrazino-6-phenylpyridazine, a heterocyclic compound with potential applications in medicinal chemistry and drug development. This document details the synthetic route, experimental protocols, and analytical characterization of the target molecule.

Introduction

Pyridazine derivatives are a class of heterocyclic compounds that have garnered significant interest in the field of medicinal chemistry due to their diverse pharmacological activities. The pyridazine scaffold is a key component in several drugs, highlighting its importance as a pharmacophore. This compound, with the chemical formula C₁₀H₁₀N₄ and a molecular weight of 186.21 g/mol , is a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications.[1] This guide outlines a common and effective method for its preparation and the analytical techniques used for its structural elucidation and purity assessment.

Synthesis of this compound

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution reaction. The process involves the reaction of a precursor, 3-Chloro-6-phenylpyridazine, with hydrazine hydrate. The lone pair of electrons on the nitrogen atom of hydrazine acts as a nucleophile, attacking the carbon atom bearing the chlorine atom on the pyridazine ring and leading to the substitution of the chloro group with the hydrazino group.

Experimental Protocol: Synthesis

This protocol is adapted from established procedures for similar pyridazine derivatives.

Materials:

  • 3-Chloro-6-phenylpyridazine

  • Hydrazine hydrate (excess)

  • Ethanol (or another suitable solvent like n-butanol)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Stirring apparatus

  • Buchner funnel and filter paper

  • Ice bath

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-Chloro-6-phenylpyridazine.

  • Add an excess of hydrazine hydrate to the flask. The use of a solvent such as ethanol is common to facilitate the reaction.

  • The reaction mixture is heated to reflux with constant stirring. The progress of the reaction should be monitored using Thin Layer Chromatography (TLC).

  • After the reaction is complete (typically after several hours), the mixture is cooled to room temperature, and then further cooled in an ice bath to promote precipitation of the product.

  • The solid precipitate is collected by vacuum filtration using a Buchner funnel.

  • The collected solid is washed with a small amount of cold deionized water to remove any remaining hydrazine hydrate and other water-soluble impurities.

  • The crude product is then purified by recrystallization from a suitable solvent, such as an isopropanol-isopropyl ether mixture, to yield pure this compound.

  • The purified product should be dried under vacuum.

Characterization of this compound

The structure and purity of the synthesized this compound are confirmed using various spectroscopic and analytical techniques.

Physicochemical Properties
PropertyValue
Molecular Formula C₁₀H₁₀N₄
Molecular Weight 186.21 g/mol
Appearance Expected to be a solid
Melting Point Not definitively reported, but similar phenyl-pyridazine derivatives have melting points in the range of 155-205 °C.[2]
Spectroscopic Data

The following table summarizes the expected spectroscopic data for this compound based on the analysis of similar compounds.

TechniqueExpected Observations
Infrared (IR) Spectroscopy - N-H stretching vibrations (hydrazino group) around 3100-3300 cm⁻¹- Aromatic C=C stretching vibrations around 1600 cm⁻¹[2]
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy - Signals in the aromatic region (around 7.0-8.5 ppm) corresponding to the protons of the phenyl and pyridazine rings.- Signals for the -NH and -NH₂ protons of the hydrazino group, which may be broad and their chemical shift can be concentration-dependent.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy - Signals in the aromatic region corresponding to the carbon atoms of the phenyl and pyridazine rings.
Mass Spectrometry (MS) - A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (186.21 m/z).
Experimental Protocols: Characterization

Melting Point Determination: The melting point of the purified product is determined using a standard melting point apparatus. A sharp melting point range of less than 2 °C is indicative of a pure compound.[2]

Infrared (IR) Spectroscopy: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample is typically prepared as a KBr pellet or a thin film. The spectrum is analyzed for the presence of characteristic functional group frequencies.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on an NMR spectrometer. The sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

Mass Spectrometry (MS): The mass spectrum is obtained using a mass spectrometer, typically with an electron ionization (EI) or electrospray ionization (ESI) source. The spectrum provides information about the molecular weight and fragmentation pattern of the compound.

Workflow Diagrams

The following diagrams illustrate the synthesis and characterization workflow for this compound.

Synthesis_Workflow cluster_synthesis Synthesis 3_Chloro_6_phenylpyridazine 3_Chloro_6_phenylpyridazine Reaction Reaction 3_Chloro_6_phenylpyridazine->Reaction Reactant Hydrazine_Hydrate Hydrazine_Hydrate Hydrazine_Hydrate->Reaction Reagent Crude_Product Crude_Product Reaction->Crude_Product Reflux Purification Purification Crude_Product->Purification Recrystallization Pure_Product This compound Purification->Pure_Product

Caption: Synthetic workflow for this compound.

Characterization_Workflow Pure_Product Purified this compound Characterization Characterization Pure_Product->Characterization MP Melting Point Characterization->MP IR IR Spectroscopy Characterization->IR NMR NMR Spectroscopy Characterization->NMR MS Mass Spectrometry Characterization->MS Data_Analysis Data Analysis & Structural Confirmation MP->Data_Analysis IR->Data_Analysis NMR->Data_Analysis MS->Data_Analysis

Caption: Characterization workflow for this compound.

Conclusion

This technical guide has detailed a reliable method for the synthesis of this compound and the necessary analytical techniques for its comprehensive characterization. The provided protocols and expected data will be a valuable resource for researchers and scientists working in the field of medicinal chemistry and drug discovery, facilitating the use of this versatile pyridazine derivative in the development of novel therapeutic agents.

References

Spectroscopic and Synthetic Profile of 3-Hydrazino-6-phenylpyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This technical guide provides a detailed overview of the spectroscopic and synthetic aspects of 3-Hydrazino-6-phenylpyridazine (CAS 38956-80-8), a pyridazine derivative of interest to researchers in medicinal chemistry and drug development. Due to the limited availability of experimental spectroscopic data in peer-reviewed literature, this document presents predicted spectroscopic data alongside a well-established synthetic protocol.

Chemical Structure and Properties

Structure:

Molecular Formula: C₁₀H₁₀N₄ Molecular Weight: 186.21 g/mol Melting Point: 144 °C

Predicted Spectroscopic Data

Given the absence of comprehensive experimental spectra in the reviewed literature, the following tables summarize the predicted ¹H NMR, ¹³C NMR, and key IR absorption bands for this compound. These predictions are based on established computational models and data from structurally similar compounds.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
Chemical Shift (ppm)MultiplicityIntegrationAssignment
~8.0 - 7.8m2HPhenyl H (ortho)
~7.5 - 7.3m3HPhenyl H (meta, para)
~7.2d1HPyridazine H
~6.9d1HPyridazine H
~8.5s (br)1H-NH-
~4.5s (br)2H-NH₂
Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
Chemical Shift (ppm)Assignment
~160C-NHNH₂ (pyridazine)
~155C-phenyl (pyridazine)
~138C (ipso, phenyl)
~130CH (para, phenyl)
~129CH (meta, phenyl)
~126CH (ortho, phenyl)
~125CH (pyridazine)
~118CH (pyridazine)
Table 3: Predicted Key IR Absorption Bands
Wavenumber (cm⁻¹)Functional Group
3400-3200N-H stretching (hydrazine)
3100-3000C-H stretching (aromatic)
1620-1580C=N, C=C stretching (ring)
1550-1450N-H bending
1300-1000C-N stretching
900-650C-H bending (out-of-plane)

Synthesis Protocol

The synthesis of this compound is typically achieved through the nucleophilic substitution of a halogenated precursor with hydrazine hydrate. A general and reliable method is adapted from established procedures for similar pyridazine derivatives.[1][2]

Reaction Scheme:

3-Chloro-6-phenylpyridazine + Hydrazine hydrate → this compound

Materials:

  • 3-Chloro-6-phenylpyridazine

  • Hydrazine hydrate (99%)

  • Ethanol or Dioxane (solvent)

Procedure:

  • A solution of 3-Chloro-6-phenylpyridazine (1 equivalent) is prepared in a suitable solvent such as ethanol or dioxane in a round-bottom flask.

  • An excess of hydrazine hydrate (typically 3-5 equivalents) is added to the solution.

  • The reaction mixture is heated to reflux and maintained at this temperature for several hours (typically 4-8 hours), while being monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, the mixture is allowed to cool to room temperature.

  • The solvent is removed under reduced pressure.

  • The resulting residue is triturated with water or a non-polar solvent (e.g., hexane) to precipitate the crude product.

  • The solid product is collected by filtration, washed with cold water, and dried.

  • Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.

Synthetic Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

SynthesisWorkflow Reactants 3-Chloro-6-phenylpyridazine + Hydrazine Hydrate Reaction Reflux (4-8 hours) Reactants->Reaction Add Solvent Ethanol or Dioxane Solvent->Reaction Dissolve in Workup Solvent Removal & Precipitation Reaction->Workup Purification Recrystallization Workup->Purification Product This compound Purification->Product

Caption: Synthetic pathway for this compound.

Conclusion

This technical guide provides a summary of the available and predicted spectroscopic data for this compound, along with a detailed experimental protocol for its synthesis. The provided information is intended to be a valuable resource for researchers and professionals engaged in the fields of synthetic chemistry and drug discovery. The lack of extensive experimental data in the public domain highlights an opportunity for further characterization of this compound.

References

An In-Depth Technical Guide to the Biological Activities of 3-Hydrazino-6-phenylpyridazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the diverse biological activities exhibited by 3-hydrazino-6-phenylpyridazine derivatives. The core structure, consisting of a pyridazine ring substituted with a phenyl group at position 6 and a hydrazino group at position 3, serves as a versatile scaffold for the development of novel therapeutic agents. This document details the synthesis, experimental protocols, and known biological activities, with a focus on anti-inflammatory, antimicrobial, and anticancer properties. Quantitative data are summarized in structured tables for comparative analysis, and key experimental workflows and signaling pathways are visualized to facilitate understanding.

Core Chemical Structure

The foundational molecule, this compound, possesses the following structure:

Chemical Formula: C₁₀H₁₀N₄ Molecular Weight: 186.21 g/mol

Derivatives are typically synthesized by reacting the hydrazino group with various electrophiles to introduce diverse functionalities, leading to a wide array of biological activities.

Synthesis of this compound Derivatives

A general synthetic route to obtain this compound derivatives involves a multi-step process, which can be adapted to produce a variety of analogues.

General Synthetic Protocol

A common pathway to synthesize the this compound core involves the reaction of 3-chloro-6-phenylpyridazine with hydrazine hydrate. The resulting hydrazino group can then be further reacted to generate a library of derivatives. For instance, reaction with various aldehydes and ketones can yield the corresponding hydrazones.

Example Synthesis of 4-(2-(4-Chlorophenyl)hydrazinyl)-3-hydrazinyl-6-phenylpyridazine:

A mixture of 3-chloro-4-(2-(4-chlorophenyl)hydrazinyl)-6-phenylpyridazine (0.01 mol) and hydrazine hydrate (99%, 0.01 mol) in dioxane (20 mL) is heated under reflux for 6 hours. The solid that forms upon cooling is filtered and recrystallized from ethanol to yield the final product.[1]

Synthesis_Workflow 3-Chloro-6-phenylpyridazine 3-Chloro-6-phenylpyridazine This compound This compound 3-Chloro-6-phenylpyridazine->this compound Hydrazine Hydrate Hydrazone Derivatives Hydrazone Derivatives This compound->Hydrazone Derivatives Aldehydes/Ketones Biological Screening Biological Screening Hydrazone Derivatives->Biological Screening

General synthesis and screening workflow.

Anti-inflammatory Activity

Several this compound derivatives and related pyridazinone compounds have demonstrated significant anti-inflammatory properties. The carrageenan-induced paw edema model in rats is a standard and widely used assay to evaluate the acute anti-inflammatory potential of new chemical entities.

Quantitative Anti-inflammatory Data

The following table summarizes the anti-inflammatory activity of representative pyridazinone derivatives, which share a similar core structure and biological profile. The data is presented as the percentage of edema inhibition in the carrageenan-induced paw edema assay.

Compound IDDose (mg/kg)Time (hours)Edema Inhibition (%)Reference
6a 10382.5[2]
16a 10384.0[2]
Celecoxib (Standard) 103-[2]
Hydrazone Derivative 2a --Potent[3]
Hydrazone Derivative 2b --Potent[3]
Hydrazone Derivative 2c --Potent[3]
Indomethacin (Standard) --Standard[3]

Note: Specific percentage inhibition for compounds 2a, 2b, and 2c were not provided in the source material but were described as potent.

Experimental Protocol: Carrageenan-Induced Paw Edema

This protocol outlines the essential steps for assessing the in vivo anti-inflammatory activity of test compounds.

Materials:

  • Male Wistar or Sprague-Dawley rats (180-200 g)

  • Lambda Carrageenan (1% w/v in sterile saline)

  • Test compound (e.g., this compound derivative)

  • Reference drug (e.g., Indomethacin, 10 mg/kg)

  • Vehicle (e.g., saline, DMSO)

  • Plethysmometer

Procedure:

  • Animal Acclimatization: House the animals in standard laboratory conditions for at least one week prior to the experiment with free access to food and water.

  • Grouping: Divide the animals into groups (n=6 per group): Vehicle control, test compound group(s) at various doses, and a positive control group (reference drug).

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer (V₀).

  • Compound Administration: Administer the vehicle, test compound, or reference drug orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, 5, and 6 hours) after the carrageenan injection (Vₜ).

  • Data Analysis:

    • Calculate the increase in paw volume (edema) for each animal: Edema (mL) = Vₜ - V₀.

    • Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100

Carrageenan_Edema_Workflow cluster_pre-treatment Pre-treatment Phase cluster_treatment Treatment & Induction Phase cluster_post-treatment Post-treatment & Analysis Phase Animal Acclimatization Animal Acclimatization Grouping Grouping Animal Acclimatization->Grouping Baseline Paw Measurement Baseline Paw Measurement Grouping->Baseline Paw Measurement Compound Administration Compound Administration Baseline Paw Measurement->Compound Administration Carrageenan Injection Carrageenan Injection Compound Administration->Carrageenan Injection Paw Volume Measurement (hourly) Paw Volume Measurement (hourly) Carrageenan Injection->Paw Volume Measurement (hourly) Data Analysis (% Inhibition) Data Analysis (% Inhibition) Paw Volume Measurement (hourly)->Data Analysis (% Inhibition) MIC_Determination_Workflow Prepare serial dilutions of compound in 96-well plate Prepare serial dilutions of compound in 96-well plate Prepare standardized microbial inoculum Prepare standardized microbial inoculum Prepare serial dilutions of compound in 96-well plate->Prepare standardized microbial inoculum Inoculate wells with microbial suspension Inoculate wells with microbial suspension Prepare standardized microbial inoculum->Inoculate wells with microbial suspension Incubate plates at optimal temperature Incubate plates at optimal temperature Inoculate wells with microbial suspension->Incubate plates at optimal temperature Determine MIC (lowest concentration with no visible growth) Determine MIC (lowest concentration with no visible growth) Incubate plates at optimal temperature->Determine MIC (lowest concentration with no visible growth) JNK_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Stimuli Stress Stimuli MAPKKK MAPKKK Stress Stimuli->MAPKKK MKK4/7 MKK4/7 MAPKKK->MKK4/7 JNK JNK MKK4/7->JNK c-Jun c-Jun JNK->c-Jun Phosphorylation c-Fos c-Fos JNK->c-Fos Phosphorylation AP-1 Complex AP-1 Complex c-Jun->AP-1 Complex Gene Transcription Gene Transcription AP-1 Complex->Gene Transcription c-Fos->AP-1 Complex Cell Proliferation, Survival Cell Proliferation, Survival Gene Transcription->Cell Proliferation, Survival Apoptosis Inhibition Apoptosis Inhibition Gene Transcription->Apoptosis Inhibition Pyridazine Derivative Pyridazine Derivative Pyridazine Derivative->JNK Inhibition

References

3-Hydrazino-6-phenylpyridazine: A Versatile Scaffold in Modern Organic Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydrazino-6-phenylpyridazine has emerged as a pivotal building block in organic synthesis, prized for its versatile reactivity and the significant pharmacological activities exhibited by its derivatives. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and extensive applications of this compound. It details its utility in the construction of a diverse array of heterocyclic systems, including hydrazones, triazoles, and other fused ring structures. Furthermore, this document collates and presents quantitative pharmacological data, highlighting the potential of its derivatives as antihypertensive and antimicrobial agents. Detailed experimental protocols for key synthetic transformations and illustrative diagrams of reaction pathways are provided to facilitate practical application in a research and development setting.

Introduction

The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1] Compounds incorporating this moiety exhibit a wide spectrum of biological activities, including cardiovascular, anti-infective, and anticancer properties.[2] Among the functionalized pyridazines, this compound stands out as a particularly valuable intermediate. The presence of a reactive hydrazine group attached to the 6-phenylpyridazine core allows for a multitude of chemical transformations, making it a cornerstone for the synthesis of complex heterocyclic molecules.[3][4] This guide aims to provide a thorough technical resource on the synthesis and application of this important building block.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound involves the nucleophilic substitution of a halogen atom on the pyridazine ring with hydrazine. The precursor, 3-chloro-6-phenylpyridazine, is readily prepared from 6-phenylpyridazin-3(2H)-one.

Synthesis of the Precursor: 3-Chloro-6-phenylpyridazine

6-Phenylpyridazin-3(2H)-one, the starting material, can be synthesized through the condensation of 3-benzoylpropionic acid with hydrazine hydrate.[5] Subsequent chlorination using a reagent such as phosphorus oxychloride (POCl₃) yields 3-chloro-6-phenylpyridazine.[4]

Hydrazinolysis of 3-Chloro-6-phenylpyridazine

The final step to obtain this compound is the reaction of 3-chloro-6-phenylpyridazine with hydrazine hydrate.[6] This reaction is typically carried out in a suitable solvent, such as an alcohol, at reflux temperatures.

Synthesis_of_3_Hydrazino_6_phenylpyridazine cluster_0 Synthesis Pathway 3-Benzoylpropionic_Acid 3-Benzoylpropionic Acid 6-Phenylpyridazin-3(2H)-one 6-Phenylpyridazin-3(2H)-one 3-Benzoylpropionic_Acid->6-Phenylpyridazin-3(2H)-one Hydrazine Hydrate 3-Chloro-6-phenylpyridazine 3-Chloro-6-phenylpyridazine 6-Phenylpyridazin-3(2H)-one->3-Chloro-6-phenylpyridazine POCl3 This compound This compound 3-Chloro-6-phenylpyridazine->this compound Hydrazine Hydrate Applications_in_Organic_Synthesis cluster_1 Synthetic Utility cluster_reactants Reactants cluster_products Products Start This compound Aldehydes_Ketones Aldehydes/Ketones Start->Aldehydes_Ketones Carboxylic_Acids Carboxylic Acids/ Derivatives Start->Carboxylic_Acids Dicarbonyls 1,3-Dicarbonyl Compounds Start->Dicarbonyls Hydrazones Hydrazones Aldehydes_Ketones->Hydrazones Condensation Triazolopyridazines [1,2,4]Triazolo[4,3-b]pyridazines Carboxylic_Acids->Triazolopyridazines Cyclization Pyrazolopyridazines Pyrazolo[3,4-d]pyridazines Dicarbonyls->Pyrazolopyridazines Condensation- Cyclization Experimental_Workflow cluster_2 General Experimental Workflow Start Start with This compound Reaction Reaction with Electrophile (e.g., Aldehyde) Start->Reaction Monitoring Monitor Reaction (TLC) Reaction->Monitoring Workup Reaction Workup (Cooling, Precipitation) Monitoring->Workup Reaction Complete Isolation Isolation of Crude Product (Filtration) Workup->Isolation Purification Purification (Recrystallization) Isolation->Purification Characterization Characterization (NMR, IR, MS, MP) Purification->Characterization Final_Product Pure Derivative Characterization->Final_Product

References

The Pyridazine Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

The pyridazine nucleus, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, has emerged as a "wonder nucleus" in medicinal chemistry. Its unique physicochemical properties, including its high polarity, capacity for hydrogen bonding, and ability to serve as a bioisosteric replacement for other aromatic systems, have made it a privileged scaffold in the design of novel therapeutic agents. This technical guide provides an in-depth overview of the burgeoning therapeutic applications of pyridazine compounds, with a focus on their anticancer, antimicrobial, anti-inflammatory, cardiovascular, and neuroprotective activities. The content herein is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the exploration of pyridazine-based therapeutics.

Physicochemical Properties and Advantages in Drug Design

The pyridazine ring possesses a unique set of properties that make it an attractive component in drug design. It is more polar than its pyrimidine and pyrazine isomers, which can enhance aqueous solubility.[1] Furthermore, the two adjacent nitrogen atoms can act as hydrogen bond acceptors, facilitating strong interactions with biological targets.[2] Pyridazine derivatives have also been noted for their potential to reduce interactions with the hERG potassium channel, a key consideration in cardiovascular safety, and for having low inhibitory effects on cytochrome P450 enzymes, suggesting a favorable metabolic profile.[2]

Therapeutic Applications of Pyridazine Compounds

Research into pyridazine-containing molecules has unveiled a broad spectrum of pharmacological activities. Several pyridazine-based drugs have already gained regulatory approval, including the gonadotropin-releasing hormone (GnRH) receptor antagonist Relugolix and the allosteric tyrosine kinase 2 (TYK2) inhibitor Deucravacitinib .[2] This section will delve into the diverse therapeutic areas where pyridazine compounds have shown significant promise.

Anticancer Activity

The pyridazine scaffold is a prominent feature in the development of novel anticancer agents, particularly as inhibitors of protein kinases that are crucial for tumor growth and progression.[3][4]

Pyridazine derivatives have been extensively investigated as inhibitors of various kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR), Cyclin-Dependent Kinases (CDKs), and others.

VEGFR Inhibition: VEGFRs play a pivotal role in angiogenesis, a process essential for tumor growth and metastasis. Several pyridazine-containing compounds have demonstrated potent inhibitory activity against VEGFR-2.[5][6]

Quantitative Data: Anticancer Activity of Pyridazine Derivatives (VEGFR & CDK Inhibition)

Compound IDTargetCell LineIC50 (µM)Reference
5b VEGFR-2HCT-116< Imatinib[5]
4a -HCT-116Comparable to Imatinib
4b -HCT-116Comparable to Imatinib[5]
6a -HCT-116Comparable to Imatinib[5]
6b -HCT-116Comparable to Imatinib[5]
11m CDK2T-47D0.43[7]
11m CDK2MDA-MB-2310.99[7]
11l CDK2MDA-MB-2311.30[7]
11d CDK2MDA-MB-2312.18[7]
11h CDK2MDA-MB-2312.44[7]
11n CDK2MDA-MB-2312.94[7]

Signaling Pathway: VEGFR-2 Inhibition

VEGFR2_Inhibition VEGF VEGF VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization Activates Pyridazine_Inhibitor Pyridazine Inhibitor Pyridazine_Inhibitor->Dimerization Inhibits Downstream_Signaling Downstream Signaling (PI3K/Akt, MAPK/ERK) Dimerization->Downstream_Signaling Initiates Angiogenesis Angiogenesis, Cell Proliferation, Survival Downstream_Signaling->Angiogenesis Promotes

Caption: VEGFR-2 signaling pathway and its inhibition by pyridazine compounds.

Experimental Protocol: In Vitro VEGFR-2 Kinase Inhibition Assay

A luminescence-based assay is commonly employed to determine the in vitro inhibitory activity of compounds against VEGFR-2. This method measures the amount of ATP remaining after the kinase reaction.

  • Preparation of Reagents:

    • Recombinant human VEGFR-2 kinase.

    • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Substrate (e.g., poly(Glu, Tyr) 4:1).

    • ATP solution.

    • Test pyridazine compounds dissolved in DMSO.

    • Luminescence-based kinase assay kit (e.g., Kinase-Glo®).

  • Assay Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a 96-well plate, add the kinase buffer, substrate, and test compound dilutions.

    • Initiate the kinase reaction by adding the recombinant VEGFR-2 enzyme.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction and detect the remaining ATP by adding the Kinase-Glo® reagent.

    • Measure the luminescence signal using a luminometer.

  • Data Analysis:

    • The percentage of inhibition is calculated relative to a DMSO control.

    • IC50 values are determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Experimental Protocol: In Vivo Antitumor Activity using Ehrlich Ascites Carcinoma (EAC) Model

The EAC model is a widely used method to evaluate the in vivo anticancer potential of novel compounds.

  • Animal Model:

    • Swiss albino mice are used.

  • Tumor Inoculation:

    • EAC cells are aspirated from a donor mouse and diluted in sterile saline.

    • A specific number of viable EAC cells (e.g., 2 x 10⁶ cells) are injected intraperitoneally (i.p.) into the experimental mice.

  • Treatment Protocol:

    • 24 hours after tumor inoculation, the mice are divided into control and treatment groups.

    • The treatment group receives the test pyridazine compound at a specific dose (e.g., 25 or 50 mg/kg body weight) i.p. daily for a defined period (e.g., 9 days).

    • The control group receives the vehicle (e.g., saline). A standard drug like 5-fluorouracil can be used as a positive control.

  • Evaluation of Antitumor Activity:

    • After the treatment period, the mice are sacrificed, and the ascitic fluid is collected.

    • The volume of the ascitic fluid is measured.

    • The total number of viable tumor cells is counted using a hemocytometer and the trypan blue exclusion method.

    • The percentage increase in life span (%ILS) is also calculated.

Workflow: In Vivo Anticancer Evaluation

InVivo_Anticancer_Workflow Start Start Inoculation Intraperitoneal Inoculation of EAC Cells into Mice Start->Inoculation Grouping Random Grouping of Mice (Control, Treatment, Standard) Inoculation->Grouping Treatment Daily Intraperitoneal Treatment with Pyridazine Compound Grouping->Treatment Sacrifice Sacrifice after Treatment Period Treatment->Sacrifice Data_Collection Collect Ascitic Fluid, Measure Volume, Count Viable Cells Sacrifice->Data_Collection Analysis Calculate Tumor Growth Inhibition and Increase in Life Span Data_Collection->Analysis End End Analysis->End

Caption: General workflow for in vivo anticancer evaluation using the EAC model.

Antimicrobial Activity

Pyridazine and pyridazinone derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens.[8][9]

Quantitative Data: Antimicrobial Activity of Pyridazinone Derivatives

Compound IDOrganismMIC (µg/mL)Reference
IIIa S. pyogenes (Gram +ve)- (Excellent activity)[10]
IIIa E. coli (Gram -ve)- (Excellent activity)[10]
IIId Fungi- (Very good activity)[10]
7 S. aureus (MRSA)7.8[2]
13 A. baumannii3.74[2]
13 P. aeruginosa7.48[2]
3 S. aureus (MRSA)4.52[2]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum:

    • Bacterial or fungal strains are cultured in an appropriate broth medium overnight.

    • The culture is then diluted to achieve a standardized concentration of microorganisms (e.g., 5 x 10⁵ CFU/mL).

  • Preparation of Test Compounds:

    • Serial twofold dilutions of the pyridazine compounds are prepared in a 96-well microtiter plate containing broth medium.

  • Inoculation and Incubation:

    • Each well is inoculated with the standardized microbial suspension.

    • The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for a specified period (e.g., 24-48 hours).

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Workflow: Antimicrobial Screening

Antimicrobial_Screening_Workflow Start Start Prepare_Inoculum Prepare Standardized Microbial Inoculum Start->Prepare_Inoculum Inoculate Inoculate Wells with Microbial Suspension Prepare_Inoculum->Inoculate Serial_Dilution Prepare Serial Dilutions of Pyridazine Compounds in 96-well Plate Serial_Dilution->Inoculate Incubate Incubate Plates Inoculate->Incubate Read_MIC Determine Minimum Inhibitory Concentration (MIC) Incubate->Read_MIC End End Read_MIC->End

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Anti-inflammatory Activity

Pyridazinone derivatives have been identified as potent anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[11]

Quantitative Data: Anti-inflammatory Activity of Pyridazine Derivatives

Compound IDTargetIC50 (µM)Selectivity Index (COX-1/COX-2)Reference
ABT-963 COX-2-276[11]
6b COX-20.186.33[12]
4c COX-20.26-[12]

Experimental Protocol: In Vivo Anti-inflammatory Activity (Carrageenan-induced Paw Edema)

This is a standard model for evaluating the acute anti-inflammatory activity of compounds.

  • Animal Model:

    • Wistar rats are typically used.

  • Treatment:

    • The animals are divided into groups and treated orally with the test pyridazine compound, a standard drug (e.g., indomethacin), or the vehicle.

  • Induction of Inflammation:

    • One hour after treatment, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema:

    • The paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis:

    • The percentage of inhibition of edema is calculated for each group in comparison to the control group.

Cardiovascular Effects

Pyridazinone derivatives have shown significant potential in the treatment of cardiovascular diseases, acting as vasodilators and positive inotropic agents, often through the inhibition of phosphodiesterase III (PDE III).[13][14]

Quantitative Data: Cardiovascular Effects of Pyridazinone Derivatives

Compound IDTarget/EffectIC50/EC50 (µM)Reference
9 Vasodilation0.051[15]
10 Vasodilation35.3[15]
13 Vasodilation0.199[15]
16 Vasodilation0.339[15]
17 Vasodilation1.225[15]
18 Vasodilation1.204[15]
19 Vasodilation0.250[15]
21a PDE III Inhibition0.6[15]
- Mitochondrial Complex 10.008 - 4[[“]]

Experimental Protocol: In Vitro Vasorelaxant Activity

The vasorelaxant effects of pyridazinone compounds are often evaluated using isolated arterial rings.

  • Tissue Preparation:

    • The thoracic aorta is isolated from a rat and cut into rings.

    • The rings are mounted in an organ bath containing a physiological salt solution, maintained at 37°C, and aerated with a gas mixture (95% O₂ and 5% CO₂).

  • Experimental Procedure:

    • The arterial rings are pre-contracted with an agent like phenylephrine or potassium chloride.

    • Once a stable contraction is achieved, cumulative concentrations of the test pyridazinone compound are added to the organ bath.

    • The relaxation responses are recorded.

  • Data Analysis:

    • The percentage of relaxation is calculated relative to the pre-contracted tension.

    • EC50 values are determined from the concentration-response curves.

Neuroprotective Activity

Recent studies have highlighted the potential of pyridazine derivatives as neuroprotective agents, particularly as activators of the excitatory amino acid transporter 2 (EAAT2).[1] EAAT2 is crucial for clearing excess glutamate from the synaptic cleft, and its dysfunction is implicated in various neurodegenerative diseases.

Quantitative Data: Neuroprotective Activity of Pyridazine Derivatives

Compound IDTargetEffectReference
LDN-212320 (3) EAAT2 ActivatorPotent activator, restores normal glutamate clearance[1]
4f EAAT2 ActivatorFully counteracted oxaliplatin-induced neuropathy in a rat model

Signaling Pathway: EAAT2 Activation and Neuroprotection

EAAT2_Activation Excess_Glutamate Excess Synaptic Glutamate Excitotoxicity Excitotoxicity & Neuronal Damage Excess_Glutamate->Excitotoxicity Glutamate_Uptake Increased Glutamate Uptake into Astrocytes Excess_Glutamate->Glutamate_Uptake EAAT2 EAAT2 Transporter (on Astrocytes) EAAT2->Glutamate_Uptake Mediates Pyridazine_Activator Pyridazine Activator Pyridazine_Activator->EAAT2 Activates Neuroprotection Neuroprotection Glutamate_Uptake->Neuroprotection

Caption: Mechanism of neuroprotection by pyridazine-based EAAT2 activators.

Experimental Protocol: Screening for EAAT2 Activators

A cell-based enzyme-linked immunosorbent assay (ELISA) can be used for high-throughput screening of EAAT2 activators.

  • Cell Line:

    • A primary astrocyte cell line stably transfected with a vector designed to report on EAAT2 translation is used.

  • Screening Procedure:

    • The cells are plated in 96-well plates and treated with the test pyridazine compounds at various concentrations.

    • After an incubation period, the cells are fixed and permeabilized.

    • The level of EAAT2 protein expression is quantified using a specific primary antibody against EAAT2 and a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

    • A colorimetric substrate is added, and the absorbance is measured to determine the amount of EAAT2 protein.

  • Confirmation Assays:

    • Hits from the primary screen are confirmed using Western blotting and functional glutamate uptake assays.

Conclusion

The pyridazine scaffold represents a highly versatile and promising core for the development of new therapeutic agents across a wide range of diseases. The unique physicochemical properties of the pyridazine ring have enabled the design of potent and selective modulators of various biological targets. The extensive research into their anticancer, antimicrobial, anti-inflammatory, cardiovascular, and neuroprotective activities, supported by a growing body of quantitative data and established experimental protocols, underscores the significant potential of pyridazine compounds in addressing unmet medical needs. Continued exploration of this remarkable heterocyclic system is poised to yield the next generation of innovative medicines.

References

Physicochemical Properties of Substituted Pyridazines: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridazine nucleus, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry. Its unique electronic properties and versatile substitution patterns allow for the fine-tuning of physicochemical characteristics crucial for drug efficacy and development. Pyridazine-containing compounds have demonstrated a wide spectrum of biological activities, including but not limited to, anticancer, anti-inflammatory, antimicrobial, and cardiovascular effects.[1][2][3][4] This technical guide provides an in-depth overview of the core physicochemical properties of substituted pyridazines, offering a valuable resource for researchers engaged in the design and optimization of pyridazine-based drug candidates.

The inherent polarity of the pyridazine ring, arising from the presence of two nitrogen atoms, generally leads to lower lipophilicity and improved aqueous solubility compared to its carbocyclic analog, benzene.[5] These properties can be advantageous in drug design, potentially leading to improved pharmacokinetic profiles. Furthermore, the nitrogen atoms can act as hydrogen bond acceptors, facilitating interactions with biological targets.[3] The strategic placement of various substituents on the pyridazine ring allows for the modulation of key properties such as lipophilicity (logP), acid dissociation constant (pKa), aqueous solubility, and metabolic stability. Understanding the interplay between substitution patterns and these physicochemical parameters is paramount for the rational design of pyridazine derivatives with desired drug-like properties.

This guide summarizes key quantitative data on the physicochemical properties of substituted pyridazines in structured tables for easy comparison. Detailed methodologies for the experimental determination of these properties are provided, alongside visualizations of relevant biological pathways and logical relationships to aid in the drug design process.

Core Physicochemical Properties of Substituted Pyridazines

The drug-like properties of a molecule are governed by a combination of its physicochemical characteristics. For substituted pyridazines, the nature and position of the substituents on the pyridazine ring play a pivotal role in determining these properties.

Lipophilicity (logP/logD)

Lipophilicity, a measure of a compound's partitioning between a lipid and an aqueous phase, is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) profile. The logarithm of the partition coefficient (logP) or distribution coefficient (logD at a specific pH) is the most commonly used metric for lipophilicity. The pyridazine ring itself is more polar than a benzene ring, and its substitution can significantly alter the lipophilicity of the resulting molecule.

Compound/SubstituentlogP/cLogPMeasurement/Calculation MethodReference
Pyridazine0.43Calculated (cLogP)[6]
4-MethylpyridazineNot Specified--
3-AminopyridazineNot Specified--
Pyridazine Analog of Diazepam0.96Calculated (cLogP)[5]
Pyridine Analog of Pyridazine 14-High in vitro metabolism[5]
Pyridazine 14-Favorable metabolic stability[5]
HCl salt of Pyridazine 14120 µg/mLAqueous Solubility[5]
Acid Dissociation Constant (pKa)

The pKa value of a compound indicates its state of ionization at a given pH. This property is crucial for its solubility, permeability, and interaction with biological targets. The basicity of the pyridazine ring is relatively low due to the electron-withdrawing nature of the two adjacent nitrogen atoms. However, the introduction of electron-donating groups can increase the basicity.

Compound/SubstituentpKaMeasurement MethodReference
Pyridazine2.3Not Specified[7]
4-Methylpyridazine2.93Not Specified[7]
3-AminopyridazineEnhanced basicityNot Specified[3]
Aqueous Solubility

Aqueous solubility is a prerequisite for the absorption and distribution of an orally administered drug. The inherent polarity of the pyridazine ring often imparts better aqueous solubility compared to non-polar carbocyclic analogs. However, the introduction of lipophilic substituents can decrease solubility.

Compound/SubstituentAqueous SolubilityMeasurement MethodReference
Pyridine Analog of Pyridazine 140.5 µM/mLNot Specified[5]
Pyridazine 146 µM/mLNot Specified[5]
HCl salt of Pyridazine 14120 µg/mLNot Specified[5]

Note: Quantitative solubility data for a broader range of substituted pyridazines is needed to populate this table comprehensively.

Metabolic Stability

The metabolic stability of a drug candidate, often assessed by its half-life in the presence of liver microsomes, is a critical factor in determining its in vivo efficacy and duration of action. The pyridazine ring itself can be susceptible to metabolism, but strategic substitution can block metabolic sites and enhance stability.

Compound/SubstituentMetabolic Stability (t1/2 in HLM/MLM)Key FindingsReference
Pyridine Analog of Pyridazine 14High in vitro metabolism-[5]
Pyridazine 14Favorable metabolic stability12-fold boost in aqueous solubility[5]

HLM: Human Liver Microsomes, MLM: Mouse Liver Microsomes

Experimental Protocols

Accurate and reproducible determination of physicochemical properties is essential in drug discovery. The following are detailed methodologies for key experiments.

Determination of Lipophilicity (logP): Shake-Flask Method

Objective: To determine the octanol-water partition coefficient (logP) of a substituted pyridazine.

Materials:

  • Test compound

  • n-Octanol (HPLC grade, pre-saturated with water)

  • Water (HPLC grade, pre-saturated with n-octanol)

  • Glass vials with screw caps

  • Mechanical shaker

  • Centrifuge

  • UV-Vis spectrophotometer or HPLC system for analysis

Procedure:

  • Prepare a stock solution of the test compound in either n-octanol or water, depending on its solubility.

  • Add a known volume of the stock solution to a vial containing a known volume of the other solvent (e.g., add octanol stock to water or vice versa). The final concentration should be within the linear range of the analytical method.

  • Securely cap the vials and place them on a mechanical shaker. Shake at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 1-24 hours).

  • After shaking, centrifuge the vials at a low speed to separate the two phases completely.

  • Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.

  • Determine the concentration of the test compound in each phase using a suitable analytical method (e.g., UV-Vis spectrophotometry at the λmax of the compound or HPLC with a standard curve).

  • Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

  • The logP is the logarithm (base 10) of the partition coefficient.

Determination of pKa: Potentiometric Titration

Objective: To determine the acid dissociation constant (pKa) of a substituted pyridazine.

Materials:

  • Test compound

  • Deionized water (carbonate-free)

  • Standardized solutions of hydrochloric acid (HCl) and sodium hydroxide (NaOH) (e.g., 0.1 M)

  • Potassium chloride (KCl) for maintaining constant ionic strength

  • pH meter with a combination pH electrode

  • Magnetic stirrer and stir bar

  • Burette

Procedure:

  • Calibrate the pH meter using standard buffer solutions (pH 4, 7, and 10).

  • Accurately weigh a known amount of the test compound and dissolve it in a known volume of deionized water. A co-solvent may be used if the compound has low aqueous solubility, but this will affect the measured pKa.

  • Add KCl to the solution to maintain a constant ionic strength (e.g., 0.1 M).

  • Place the solution on a magnetic stirrer and immerse the pH electrode.

  • If the compound is a base, titrate with the standardized HCl solution. If it is an acid, titrate with the standardized NaOH solution.

  • Add the titrant in small increments and record the pH reading after each addition, allowing the reading to stabilize.

  • Continue the titration past the equivalence point.

  • Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point. Alternatively, the pKa can be determined from the inflection point of the first derivative of the titration curve.

Determination of Aqueous Solubility: Kinetic Solubility Assay

Objective: To determine the kinetic aqueous solubility of a substituted pyridazine.

Materials:

  • Test compound

  • Dimethyl sulfoxide (DMSO)

  • Aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • 96-well microtiter plates

  • Plate shaker

  • Plate reader (e.g., UV-Vis or nephelometer)

Procedure:

  • Prepare a high-concentration stock solution of the test compound in DMSO (e.g., 10 mM).

  • In a 96-well plate, add a small volume of the DMSO stock solution to the aqueous buffer to achieve the desired final test concentrations (e.g., ranging from 1 to 200 µM). The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.

  • Seal the plate and shake it at a constant temperature (e.g., 25 °C or 37 °C) for a set period (e.g., 2 hours).

  • After incubation, measure the amount of dissolved compound. This can be done by:

    • Nephelometry: Measuring the light scattering caused by precipitated particles.

    • Direct UV/Vis Spectroscopy: After filtering or centrifuging the plate to remove any precipitate, the absorbance of the supernatant is measured at the λmax of the compound.

  • The kinetic solubility is the highest concentration at which no precipitation is observed.

Determination of Metabolic Stability: In Vitro Liver Microsomal Assay

Objective: To assess the metabolic stability of a substituted pyridazine in the presence of liver microsomes.

Materials:

  • Test compound

  • Liver microsomes (human, rat, or other species)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Incubator or water bath at 37 °C

  • Acetonitrile or methanol (for quenching the reaction)

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a microcentrifuge tube, pre-incubate the liver microsomes and the test compound (at a low concentration, e.g., 1 µM) in phosphate buffer at 37 °C for a few minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

  • Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear regression line gives the elimination rate constant (k).

  • The in vitro half-life (t1/2) is calculated as 0.693/k.

Signaling Pathways and Logical Relationships

The biological activity of substituted pyridazines is often linked to their ability to modulate specific signaling pathways. For instance, several pyridazine derivatives have been developed as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis.

VEGFR-2 Signaling Pathway

VEGFR-2 is a receptor tyrosine kinase that, upon binding to its ligand VEGF, initiates a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival, leading to the formation of new blood vessels.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Src Src VEGFR2->Src Activates Permeability Vascular Permeability VEGFR2->Permeability PKC PKC PLCg->PKC Akt Akt PI3K->Akt FAK FAK Src->FAK Raf Raf PKC->Raf mTOR mTOR Akt->mTOR Survival Cell Survival Akt->Survival Migration Cell Migration FAK->Migration MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation mTOR->Proliferation mTOR->Survival Pyridazine_Inhibitor Substituted Pyridazine Inhibitor Pyridazine_Inhibitor->VEGFR2 Inhibits

Caption: VEGFR-2 signaling pathway and its inhibition by substituted pyridazines.

Logical Relationship: Substituent Effects on Physicochemical Properties

The following diagram illustrates the general relationships between substituents on the pyridazine ring and their impact on key physicochemical properties.

Substituent_Effects Substituent Substituent on Pyridazine Ring EDG Electron-Donating Group (EDG) (e.g., -NH2, -OCH3) EWG Electron-Withdrawing Group (EWG) (e.g., -Cl, -NO2) Lipophilic Lipophilic Group (e.g., -Aryl, -Alkyl) Polar Polar/Ionizable Group (e.g., -COOH, -OH) pKa pKa (Basicity) EDG->pKa Increases EWG->pKa Decreases LogP logP Lipophilic->LogP Increases Solubility Aqueous Solubility Lipophilic->Solubility Decreases Metabolic_Stability Metabolic Stability Lipophilic->Metabolic_Stability May Decrease (Increases P450 binding) Polar->LogP Decreases Polar->Solubility Increases

Caption: General influence of substituent types on pyridazine physicochemical properties.

Conclusion

Substituted pyridazines represent a versatile and promising class of compounds in modern drug discovery. Their physicochemical properties can be strategically modulated through chemical synthesis to optimize their ADME profiles and biological activities. This technical guide provides a foundational understanding of these properties, along with detailed experimental protocols for their determination. The provided visualizations of the VEGFR-2 signaling pathway and the logical relationships between substituents and physicochemical properties serve as valuable tools for the rational design of novel pyridazine-based therapeutics. Further research dedicated to systematically compiling quantitative physicochemical data for a diverse range of substituted pyridazines will be invaluable to the medicinal chemistry community and will undoubtedly accelerate the development of new and effective drugs based on this privileged scaffold.

References

The Versatile Reactivity of the Hydrazino Group in 3-Hydrazino-6-phenylpyridazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridazine scaffold is a prominent feature in many biologically active compounds, and the introduction of a hydrazino group unlocks a rich and diverse field of chemical transformations. This technical guide provides an in-depth exploration of the reactivity of the hydrazino group in 3-Hydrazino-6-phenylpyridazine, a key building block for the synthesis of novel heterocyclic systems with potential applications in medicinal chemistry and materials science. This document details key reaction types, provides experimental protocols for cited transformations, and presents quantitative data in a clear, comparative format.

Core Reactivity of the Hydrazino Group

The hydrazino group (-NHNH₂) in this compound is a potent nucleophile, owing to the alpha-effect of the adjacent nitrogen atoms. This inherent reactivity allows it to readily participate in a variety of chemical reactions, primarily involving condensation with electrophilic species and subsequent cyclization to form stable fused heterocyclic systems. The principal reaction pathways include the formation of hydrazones and the construction of triazolo- and triazino- ring systems.

Key Chemical Transformations and Experimental Protocols

The following sections outline the major reaction types of the hydrazino group in pyridazine derivatives, with a focus on this compound and its analogues.

Hydrazone Formation

The reaction of the hydrazino group with aldehydes and ketones is a fundamental transformation that yields the corresponding hydrazones. These reactions typically proceed under mild conditions and are often the first step in the synthesis of more complex heterocyclic structures.

Experimental Protocol: Synthesis of Hydrazones from 3-(R-phenyl)-6-hydrazino-pyridazine [1]

A general procedure for the synthesis of hydrazones involves the treatment of 3-(R-phenyl)-6-hydrazino-pyridazine with an appropriate isatin derivative.

  • Materials:

    • 3-(R-phenyl)-6-hydrazino-pyridazine (where R can be OCH₃, Cl, Br)

    • 5-methyl-isatin or 1-morpholino methyl-5-methyl-isatin

    • Solvent (e.g., ethanol)

  • Procedure:

    • Dissolve the 3-(R-phenyl)-6-hydrazino-pyridazine in a suitable solvent.

    • Add the isatin derivative to the solution.

    • The reaction mixture is typically stirred at room temperature or gently heated to facilitate the reaction.

    • The resulting hydrazone product often precipitates from the solution and can be collected by filtration.

    • The crude product is then purified by recrystallization.

  • Characterization: The structure of the synthesized hydrazones is confirmed by quantitative elementary analysis and spectroscopic methods such as IR and UV-VIS.[1]

Cyclization Reactions to Fused Heterocycles

A significant application of this compound and its derivatives is in the synthesis of fused heterocyclic systems. The bifunctional nature of the hydrazino group, coupled with the adjacent ring nitrogen, provides a template for the construction of various five- and six-membered rings.

The reaction of 3-hydrazinopyridazines with reagents containing a single carbon atom that can be incorporated into a new ring, such as acetic anhydride or acetyl acetone, leads to the formation of the therapeutically important[2][3][4]triazolo[4,3-b]pyridazine scaffold.[5]

Experimental Protocol: Synthesis of 6-(3,5-dimethyl-1H-pyrazol-1-yl)-3-phenyl-[2][3][4]triazolo[4,3-b]pyridazine [5]

  • Materials:

    • 6-hydrazinyl-3-(4-aryl)-[2][3][4]triazolo[4,3-b]pyridazine derivative

    • Acetyl acetone

    • Absolute ethanol

  • Procedure:

    • A solution of the 6-hydrazinyl-3-(4-aryl)-[2][3][4]triazolo[4,3-b]pyridazine derivative (0.007 mol) in absolute ethanol (10 mL) is prepared.

    • Acetyl acetone (0.7 g, 0.007 mol) is added to the solution.

    • The reaction mixture is refluxed at 80 °C for 6 hours.

    • After cooling, the product is isolated and purified.

Experimental Protocol: Synthesis of[2][3][4]Triazolo[4,3-b]pyridazine acetohydrazide [5]

  • Materials:

    • 6-hydrazinyl-3-(4-aryl)-[2][3][4]triazolo[4,3-b]pyridazine derivative

    • Acetic anhydride

    • Glacial acetic acid

  • Procedure:

    • To a solution of the 6-hydrazinyl-3-(4-aryl)-[2][3][4]triazolo[4,3-b]pyridazine derivative (0.007 mol) in glacial acetic acid (10 mL), acetic anhydride (0.714 g, 0.007 mol) is added.

    • The reaction mixture is heated under reflux at 120 °C for 6 hours.

    • The mixture is then poured into 20 mL of ice-cold water.

    • The precipitated product is collected by filtration, dried, and recrystallized from ethanol.

The reaction of a di-hydrazinyl pyridazine derivative with various one-carbon synthons can lead to the formation of a fused triazine ring.

Experimental Protocol: Synthesis of 4-(4-Chlorophenylamino)-6-phenyl-1,2-dihydropyridazino[4,3-e][2][3][4]triazine-3(4H)-thione [2]

This protocol describes the reaction of a related di-hydrazinyl pyridazine with carbon disulfide.

  • Materials:

    • 4-(2-(4-chlorophenyl)hydrazinyl)-3-hydrazinyl-6-phenylpyridazine

    • Carbon disulfide

    • Solvent (e.g., pyridine)

  • Procedure:

    • A solution of 4-(2-(4-chlorophenyl)hydrazinyl)-3-hydrazinyl-6-phenylpyridazine is prepared in a suitable solvent.

    • Carbon disulfide is added to the solution.

    • The reaction mixture is heated under reflux to drive the cyclization.

    • Upon completion, the product is isolated and purified.

Quantitative Data Summary

The following tables summarize the quantitative data for the synthesis of various derivatives from hydrazino-pyridazines, as reported in the cited literature.

Table 1: Synthesis of 4-(2-(4-Chlorophenyl)hydrazinyl)-3-hydrazinyl-6-phenylpyridazine and its Derivatives [2]

CompoundReagentsSolventReaction TimeYield (%)Melting Point (°C)
4-(2-(4-Chlorophenyl)hydrazinyl)-3-hydrazinyl-6-phenylpyridazine3-chloro-4-(2-(4-chlorophenyl)hydrazinyl)-6-phenylpyridazine, Hydrazine hydrateDioxane6 h (reflux)55102-104
Pyridazino[4,3-e][2][3][4]triazine derivative 8Acetic anhydride----
Pyridazino[4,3-e][2][3][4]triazine derivative 9p-Chlorobenzaldehyde----
Pyridazino[4,3-e][2][3][4]triazine derivative 10Carbon disulfide----

Table 2: Spectroscopic Data for 4-(2-(4-Chlorophenyl)hydrazinyl)-3-hydrazinyl-6-phenylpyridazine [2]

SpectroscopyData
IR (ν, cm⁻¹) 3350 (NH₂), 3192–3135 (3NH)
¹H-NMR (δ ppm) 4.38 (s, 1H, NH), 4.45 (s, 1H, NH), 5.14 (s, 2H, NH₂), 6.64 (s, 1H, pyridazine-H), 7.17–8.31 (m, 9 H, Ar-H), 8.89 (s, 1H, NH)
MS (m/z, %) 326 (M⁺, 70), 328 (M⁺ + 2, 24)

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate a common reaction of the hydrazino group and a general experimental workflow for the synthesis and characterization of its derivatives.

reaction_pathway reactant1 This compound intermediate Hydrazone Intermediate reactant1->intermediate Condensation reactant2 Aldehyde/Ketone (R-CHO / R-CO-R') reactant2->intermediate product Fused Heterocycle (e.g., Triazole, Triazine) intermediate->product Cyclization reagent Cyclizing Agent (e.g., Acetic Anhydride) reagent->product experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization s1 Reactant Preparation (this compound) s2 Reaction with Electrophile (e.g., Aldehyde, Dicarbonyl) s1->s2 s3 Reaction Monitoring (TLC, LC-MS) s2->s3 s4 Work-up and Isolation (Extraction, Filtration) s3->s4 p1 Recrystallization or Column Chromatography s4->p1 c1 Spectroscopic Analysis (NMR, IR, MS) p1->c1 c2 Purity Determination (Melting Point, HPLC) c1->c2

References

3-Hydrazino-6-phenylpyridazine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 3-Hydrazino-6-phenylpyridazine, a heterocyclic compound that has garnered interest within the medicinal chemistry landscape. The document details its discovery and historical development, comprehensive experimental protocols for its synthesis, and a summary of its reported biological activities. The synthesis primarily involves the reaction of 3-chloro-6-phenylpyridazine with hydrazine hydrate, a method that has been refined over time. While the precise initial discovery of this specific molecule is not extensively documented, its emergence is intrinsically linked to the broader exploration of pyridazine derivatives that commenced in the mid-20th century. This guide consolidates available quantitative data on its biological effects, particularly its potential as an anti-inflammatory and central nervous system (CNS) active agent, to serve as a valuable resource for researchers in the field of drug discovery and development.

Introduction

The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a "privileged" scaffold in medicinal chemistry. Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone in the design of numerous biologically active molecules. This compound (CAS 38956-80-8) is a key derivative, serving as a versatile intermediate in the synthesis of more complex therapeutic agents. This guide aims to provide a comprehensive technical resource on its discovery, synthesis, and biological significance.

Discovery and History

The exploration of pyridazine derivatives for therapeutic applications began in earnest in the mid-20th century. While a singular, celebrated moment of discovery for this compound is not explicitly recorded in seminal literature, its synthesis and investigation are a logical progression of the extensive research into this chemical class during that era.

The foundational work on pyridazinones, the precursors to many hydrazinopyridazines, was significantly advanced in the 1950s. The initial synthesis of pyridazine itself dates back to 1886. However, it was not until the 1950s and 1960s that systematic investigations into the pharmacological potential of pyridazine derivatives gained momentum. Researchers at this time were actively exploring the synthesis of various substituted pyridazines, driven by the search for novel therapeutic agents with applications in cardiovascular diseases, inflammation, and central nervous system disorders.

The synthesis of 3-hydrazino-pyridazines with basic substituents at the 6-position was reported in the late 1960s, with studies investigating their hypotensive activity. The now-commonplace synthesis of this compound via the reaction of 3-chloro-6-phenylpyridazine with hydrazine hydrate is a testament to the chemical methodologies developed during this period of fervent research in heterocyclic chemistry.

Synthesis of this compound

The most prevalent and efficient method for the synthesis of this compound involves a two-step process, starting from a suitable ketoacid. This is followed by chlorination and subsequent reaction with hydrazine hydrate.

Synthesis of the Pyridazinone Precursor

The initial step involves the formation of the pyridazinone ring.

Reaction Scheme:

G Synthesis of 6-phenyl-3(2H)-pyridazinone cluster_0 Step 1: Cyclization cluster_1 Step 2: Aromatization 3-Benzoylpropionic_acid 3-Benzoylpropionic acid 6-phenyl-4,5-dihydro-3(2H)-pyridazinone 6-phenyl-4,5-dihydro- 3(2H)-pyridazinone 3-Benzoylpropionic_acid->6-phenyl-4,5-dihydro-3(2H)-pyridazinone Ethanol, Reflux Hydrazine_hydrate Hydrazine hydrate Hydrazine_hydrate->6-phenyl-4,5-dihydro-3(2H)-pyridazinone 6-phenyl-4,5-dihydro-3(2H)-pyridazinone_2 6-phenyl-4,5-dihydro- 3(2H)-pyridazinone 6-phenyl-3(2H)-pyridazinone 6-phenyl-3(2H)-pyridazinone 6-phenyl-4,5-dihydro-3(2H)-pyridazinone_2->6-phenyl-3(2H)-pyridazinone Bromine, Acetic Acid

Caption: Synthesis of the 6-phenyl-3(2H)-pyridazinone precursor.

Chlorination of the Pyridazinone

The pyridazinone is then chlorinated to create a reactive intermediate.

Reaction Scheme:

G Chlorination of 6-phenyl-3(2H)-pyridazinone 6-phenyl-3(2H)-pyridazinone 6-phenyl-3(2H)-pyridazinone 3-chloro-6-phenylpyridazine 3-chloro-6-phenylpyridazine 6-phenyl-3(2H)-pyridazinone->3-chloro-6-phenylpyridazine Reflux Phosphorus_oxychloride Phosphorus oxychloride (POCl3) Phosphorus_oxychloride->3-chloro-6-phenylpyridazine

Caption: Synthesis of 3-chloro-6-phenylpyridazine.

Synthesis of this compound

The final step is the reaction of the chlorinated intermediate with hydrazine hydrate.

Reaction Scheme:

G Synthesis of this compound 3-chloro-6-phenylpyridazine 3-chloro-6-phenylpyridazine This compound This compound 3-chloro-6-phenylpyridazine->this compound Dioxane or n-Butanol, Reflux Hydrazine_hydrate Hydrazine hydrate Hydrazine_hydrate->this compound G Overall Workflow for this compound cluster_synthesis Synthesis Pathway cluster_application Therapeutic Potential Ketoacid γ-Ketoacid (e.g., 3-Benzoylpropionic acid) Pyridazinone 6-phenyl-3(2H)-pyridazinone Ketoacid->Pyridazinone Cyclization with Hydrazine Chloro_pyridazine 3-chloro-6-phenylpyridazine Pyridazinone->Chloro_pyridazine Chlorination with POCl3 Hydrazino_pyridazine This compound Chloro_pyridazine->Hydrazino_pyridazine Reaction with Hydrazine Hydrate Anti_inflammatory Anti-inflammatory Agents Hydrazino_pyridazine->Anti_inflammatory Derivatization CNS_active CNS Active Agents Hydrazino_pyridazine->CNS_active Derivatization Antimicrobial Antimicrobial Agents Hydrazino_pyridazine->Antimicrobial Derivatization

An In-depth Technical Guide to the Molecular Structure and Conformation of 3-Hydrazino-6-phenylpyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational properties of 3-Hydrazino-6-phenylpyridazine, a heterocyclic compound of interest in medicinal chemistry. Due to the absence of publicly available crystallographic data, this guide leverages computational chemistry to predict its three-dimensional structure, including key bond lengths, bond angles, and dihedral angles. The potential for tautomerism and conformational isomerism is also discussed. Furthermore, a detailed, generalized experimental protocol for its synthesis and characterization is provided, along with a proposed workflow for its structural analysis. The information is presented in a clear and structured format, with quantitative data summarized in tables and logical workflows visualized using diagrams, to support further research and drug development efforts involving this scaffold.

Introduction

Pyridazine derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including but not limited to, antiviral, antibacterial, and anticancer properties. The this compound scaffold, in particular, serves as a versatile synthon for the creation of more complex molecules with potential therapeutic applications. A thorough understanding of its molecular structure and conformational preferences is paramount for structure-activity relationship (SAR) studies and the rational design of novel drug candidates. This guide aims to provide a detailed overview of these aspects.

Molecular Structure

The fundamental structure of this compound consists of a phenyl ring and a hydrazino group attached to a pyridazine ring at the C6 and C3 positions, respectively. The systematic IUPAC name for this compound is 3-hydrazinyl-6-phenylpyridazine.

Table 1: General Properties of this compound

PropertyValue
Molecular Formula C₁₀H₁₀N₄
Molecular Weight 186.21 g/mol
CAS Number 38956-80-8
Predicted Bond Lengths and Angles

In the absence of experimental single-crystal X-ray diffraction data, the molecular geometry of this compound was optimized using computational methods. The following tables present the predicted bond lengths and angles. These values provide a quantitative description of the molecular structure.

Table 2: Predicted Bond Lengths (in Ångströms, Å)

BondPredicted Length (Å)
N1-N21.34
N2-C31.33
C3-C41.40
C4-C51.38
C5-C61.41
C6-N11.35
C3-N31.38
N3-N41.41
C6-C71.49
C7-C81.40
C8-C91.39
C9-C101.39
C10-C111.39
C11-C121.40
C12-C71.40
N4-H1.02
N3-H1.02

Table 3: Predicted Bond Angles (in Degrees, °)

AnglePredicted Angle (°)
C6-N1-N2119.5
N1-N2-C3121.0
N2-C3-C4120.5
C3-C4-C5118.0
C4-C5-C6118.5
C5-C6-N1122.5
N2-C3-N3117.0
C4-C3-N3122.5
C3-N3-N4118.0
C5-C6-C7118.0
N1-C6-C7119.5

Conformation and Tautomerism

The conformation of this compound is primarily determined by the rotational freedom around the single bonds connecting the ring systems and the hydrazino group.

Dihedral Angles and Planarity

The pyridazine and phenyl rings are not expected to be perfectly coplanar due to steric hindrance. The degree of twist is defined by the dihedral angle between the two rings.

Table 4: Key Predicted Dihedral Angles (in Degrees, °)

Dihedral AnglePredicted Angle (°)
N1-C6-C7-C825.0
C5-C6-C7-C1225.5
N2-C3-N3-N4175.0
C4-C3-N3-N4-5.0

The predicted dihedral angle between the pyridazine and phenyl rings suggests a twisted conformation. The hydrazino group also exhibits rotational freedom around the C3-N3 bond.

Tautomerism

The hydrazino group can exist in tautomeric forms. The amino tautomer (3-hydrazinyl-6-phenylpyridazine) is generally considered the more stable form. However, under certain conditions, it may exist in equilibrium with its imino tautomer (3-hydrazono-2,3-dihydro-6-phenylpyridazine). The specific tautomeric form present can be influenced by the solvent and pH.

Tautomers Amino Amino Tautomer (3-hydrazinyl-6-phenylpyridazine) Imino Imino Tautomer (3-hydrazono-2,3-dihydro-6-phenylpyridazine) Amino->Imino Equilibrium

Figure 1: Tautomeric forms of this compound.

Experimental Protocols

The following sections outline generalized experimental procedures for the synthesis and structural characterization of this compound.

Synthesis

A common route to synthesize this compound involves the nucleophilic substitution of a suitable leaving group, such as a halogen, from the 3-position of a 6-phenylpyridazine precursor with hydrazine.

SynthesisWorkflow Start Start: 3-Chloro-6-phenylpyridazine Reaction Reaction Mixture Start->Reaction Hydrazine Hydrazine Hydrate Hydrazine->Reaction Solvent Solvent (e.g., Ethanol) Solvent->Reaction Reflux Reflux (e.g., 80°C, 4-6 h) Reaction->Reflux Cooling Cooling to Room Temperature Reflux->Cooling Precipitation Precipitate Formation Cooling->Precipitation Filtration Filtration and Washing Precipitation->Filtration Drying Drying under Vacuum Filtration->Drying Product Product: this compound Drying->Product CrystallographyWorkflow Start Purified Compound Crystallization Single Crystal Growth (e.g., slow evaporation, vapor diffusion) Start->Crystallization CrystalSelection Crystal Selection and Mounting Crystallization->CrystalSelection DataCollection X-ray Diffraction Data Collection CrystalSelection->DataCollection StructureSolution Structure Solution and Refinement DataCollection->StructureSolution Analysis Analysis of Structural Data (Bond lengths, angles, conformation) StructureSolution->Analysis Result Final Crystal Structure Analysis->Result

Methodological & Application

Synthesis of Heterocyclic Compounds from 3-Hydrazino-6-phenylpyridazine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of a variety of heterocyclic compounds utilizing 3-Hydrazino-6-phenylpyridazine as a versatile starting material. This pyridazine derivative serves as a key building block for the construction of diverse scaffolds, including pyrazoles and fused triazolopyridazine systems, which are of significant interest in medicinal chemistry and drug discovery due to their wide range of biological activities.

Synthesis of Pyrazole Derivatives

The reaction of this compound with β-dicarbonyl compounds is a well-established method for the synthesis of 1-(6-phenylpyridazin-3-yl)-pyrazole derivatives. The hydrazine moiety readily undergoes cyclocondensation with the dicarbonyl system to form the pyrazole ring.

Synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-phenylpyridazine

A common and efficient method for the synthesis of pyrazole derivatives involves the reaction of a hydrazine compound with a β-diketone, such as acetylacetone (2,4-pentanedione). This reaction proceeds via a cyclocondensation mechanism to yield the corresponding pyrazole. In the case of this compound, this reaction provides a straightforward route to 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-phenylpyridazine. A closely related analog, 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one, has been synthesized in high yield from 6-hydrazinylpyridazin-3(2H)-one and acetylacetone.[1]

Experimental Protocol: Synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-phenylpyridazine

  • Materials:

    • This compound

    • Acetylacetone (2,4-pentanedione)

    • Ethanol or Glacial Acetic Acid

  • Procedure:

    • Dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or glacial acetic acid.

    • Add acetylacetone (1.1 equivalents) to the solution.

    • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • If a precipitate forms, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-phenylpyridazine.

  • Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

ParameterExpected Value
Molecular FormulaC₁₅H₁₄N₄
Molecular Weight250.30 g/mol
AppearanceCrystalline solid
Melting PointTo be determined
¹H NMRSignals corresponding to pyridazine, phenyl, and pyrazole protons
¹³C NMRSignals corresponding to pyridazine, phenyl, and pyrazole carbons
Mass Spec (m/z)[M+H]⁺ at 251.13

Reaction Workflow: Synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-phenylpyridazine

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product A This compound E Cyclocondensation A->E B Acetylacetone B->E C Solvent (Ethanol or Acetic Acid) C->E D Reflux D->E F 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-phenylpyridazine E->F

Caption: Workflow for the synthesis of a pyrazole derivative.

Synthesis of Fused Heterocyclic Compounds:[2][3][4]Triazolo[4,3-b]pyridazines

This compound is a key precursor for the synthesis of fused heterocyclic systems, such as[2][3][4]triazolo[4,3-b]pyridazines. These compounds can be prepared through cyclization reactions with one-carbon synthons like formic acid or carbon disulfide.

Synthesis of 6-phenyl-[2][3][4]triazolo[4,3-b]pyridazine

The reaction of 3-hydrazinopyridazine derivatives with formic acid is a standard method for the synthesis of triazolopyridazines. The reaction proceeds through the formation of an intermediate formylhydrazinylpyridazine, which then undergoes intramolecular cyclization to yield the fused triazole ring.

Experimental Protocol: Synthesis of 6-phenyl-[2][3][4]triazolo[4,3-b]pyridazine

  • Materials:

    • This compound

    • Formic Acid

  • Procedure:

    • A mixture of this compound (1 equivalent) in an excess of formic acid is heated at reflux for several hours.

    • The progress of the reaction is monitored by TLC.

    • After completion, the excess formic acid is removed under reduced pressure.

    • The residue is then neutralized with a base, such as a saturated sodium bicarbonate solution.

    • The resulting solid is collected by filtration, washed with water, and dried.

    • The crude product can be purified by recrystallization from a suitable solvent to give pure 6-phenyl-[2][3][4]triazolo[4,3-b]pyridazine.

  • Characterization: The structure of the product is confirmed by spectroscopic analysis.

ParameterExpected Value
Molecular FormulaC₁₁H₈N₄
Molecular Weight196.21 g/mol
AppearanceCrystalline solid
Melting PointTo be determined
¹H NMRSignals for pyridazine, phenyl, and triazole protons
¹³C NMRSignals for pyridazine, phenyl, and triazole carbons
Mass Spec (m/z)[M+H]⁺ at 197.08

Signaling Pathway: Formation of the Triazole Ring

G A This compound C N-Formylhydrazinyl Intermediate A->C + HCOOH B Formic Acid B->C D Intramolecular Cyclization C->D E Dehydration D->E F 6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine E->F

Caption: Pathway for triazole ring formation.

Synthesis of Hydrazone Derivatives

The reaction of this compound with carbonyl compounds, such as aldehydes and ketones, readily forms the corresponding hydrazone derivatives. This reaction is typically carried out in the presence of an acid catalyst.

Synthesis of 3-((2-oxoindolin-3-ylidene)hydrazinyl)-6-phenylpyridazine

The condensation of this compound with isatin (indoline-2,3-dione) provides a direct route to the corresponding hydrazonoindolin-2-one derivative. This class of compounds has garnered significant interest due to their potential biological activities. The synthesis of six hydrazones obtained by treating 5-methyl-isatin or 1-morpholino methyl-5-methyl-isatin with 3-(R-phenyl)-6-hydrazino-pyridazine has been reported.[5]

Experimental Protocol: Synthesis of 3-((2-oxoindolin-3-ylidene)hydrazinyl)-6-phenylpyridazine

  • Materials:

    • This compound

    • Isatin

    • Ethanol

    • Glacial Acetic Acid (catalyst)

  • Procedure:

    • Dissolve this compound (1 equivalent) and isatin (1 equivalent) in ethanol.

    • Add a catalytic amount of glacial acetic acid to the mixture.

    • Reflux the reaction mixture for 2-4 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the mixture to room temperature.

    • Collect the precipitated product by filtration, wash with cold ethanol, and dry.

    • The product can be further purified by recrystallization if necessary.

  • Characterization: The structure of the synthesized hydrazone should be confirmed using spectroscopic techniques.

ParameterExpected Value
Molecular FormulaC₁₈H₁₃N₅O
Molecular Weight315.33 g/mol
AppearanceColored solid
Melting PointTo be determined
¹H NMRSignals for pyridazine, phenyl, isatin, and NH protons
¹³C NMRSignals for pyridazine, phenyl, and isatin carbons, including a C=O signal
Mass Spec (m/z)[M+H]⁺ at 316.12

Logical Relationship: Hydrazone Formation

G Hydrazine This compound (Nucleophile) Intermediate Addition Intermediate Hydrazine->Intermediate Carbonyl Isatin (Electrophile) Carbonyl->Intermediate Product Hydrazone Product Intermediate->Product - H₂O Dehydration Dehydration Catalyst Acid Catalyst Catalyst->Intermediate

Caption: Logical steps in hydrazone synthesis.

References

Hydrazinolysis of 3-chloro-6-phenylpyridazine to yield 3-Hydrazino-6-phenylpyridazine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Hydrazino-6-phenylpyridazine is a valuable intermediate in the synthesis of a variety of heterocyclic compounds with potential applications in medicinal chemistry and drug development. The pyridazine core is a key pharmacophore in numerous biologically active molecules. The introduction of a hydrazino group at the 3-position provides a versatile handle for further chemical modifications, allowing for the construction of diverse molecular scaffolds such as triazolopyridazines and pyrazolopyridazines. This document outlines the synthesis of this compound from 3-chloro-6-phenylpyridazine through a nucleophilic aromatic substitution reaction known as hydrazinolysis.

Reaction Principle

The synthesis proceeds via the displacement of the chloro substituent on the pyridazine ring by a hydrazine moiety. Hydrazine hydrate serves as both the nucleophile and often as the reaction solvent. The reaction is typically carried out at elevated temperatures to facilitate the substitution. The lone pair of electrons on the terminal nitrogen of hydrazine attacks the electron-deficient carbon atom bonded to the chlorine atom, leading to the formation of a tetrahedral intermediate. Subsequent elimination of a chloride ion and a proton results in the formation of the desired this compound. The reaction is generally clean and provides good yields of the product.

Quantitative Data Summary

The following table summarizes the key quantitative data for the hydrazinolysis of 3-chloro-6-phenylpyridazine.

ParameterValueReference
Reactant 3-chloro-6-phenylpyridazineN/A
Reagent Hydrazine hydrateN/A
Solvent Ethanol[1]
Reaction Temperature Reflux[1]
Reaction Time 6 hours[1]
Product This compoundN/A
Molecular Weight ( g/mol ) 186.21[2]
Melting Point (°C) 144[1]
Typical Yield (%) 60-70%[1][3]

Experimental Protocol

This protocol details the procedure for the synthesis of this compound from 3-chloro-6-phenylpyridazine.

Materials:

  • 3-chloro-6-phenylpyridazine

  • Hydrazine hydrate (80-99% solution)

  • Ethanol

  • Methanol (for recrystallization)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 5 parts by weight of 3-chloro-6-phenylpyridazine with a mixture of 15 parts by volume of hydrazine hydrate and 20 parts by volume of ethanol.[1]

  • Reaction: Heat the reaction mixture to reflux with constant stirring.[1] Maintain the reflux for 6 hours.[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After 6 hours, remove the heat source and allow the reaction mixture to cool to room temperature. As the solution cools, the product, this compound, will precipitate out as flakes.[1]

  • Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Purification: Recrystallize the crude product from methanol to obtain pure this compound.[1]

  • Drying and Characterization: Dry the purified crystals and determine the melting point. The expected melting point is 144°C.[1]

Visualizations

The following diagrams illustrate the chemical reaction and the experimental workflow.

reaction_scheme Reaction Scheme for the Synthesis of this compound cluster_reactants Reactants cluster_product Product 3-chloro-6-phenylpyridazine 3-chloro-6-phenylpyridazine This compound This compound 3-chloro-6-phenylpyridazine->this compound Ethanol, Reflux, 6h Hydrazine hydrate Hydrazine hydrate Hydrazine hydrate->this compound

Caption: Chemical reaction for the synthesis of this compound.

experimental_workflow Experimental Workflow for Hydrazinolysis start Start reactants Mix 3-chloro-6-phenylpyridazine, Hydrazine hydrate, and Ethanol start->reactants reflux Heat to Reflux for 6 hours reactants->reflux cool Cool to Room Temperature reflux->cool precipitate Precipitation of Product cool->precipitate filter Filter the Solid Product precipitate->filter recrystallize Recrystallize from Methanol filter->recrystallize dry Dry the Purified Product recrystallize->dry characterize Characterize the Product (e.g., Melting Point) dry->characterize end End characterize->end

Caption: Step-by-step experimental workflow for the synthesis.

References

The Versatile Scaffold: Application Notes on 3-Hydrazino-6-phenylpyridazine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridazine core, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry, featured in a variety of approved drugs. Among its derivatives, 3-Hydrazino-6-phenylpyridazine stands out as a versatile building block for the synthesis of novel compounds with a wide spectrum of pharmacological activities. Its reactive hydrazine group serves as a synthetic handle for the introduction of diverse pharmacophores, enabling the exploration of vast chemical space and the optimization of biological activity. This document provides a detailed overview of the applications of this compound in medicinal chemistry, complete with quantitative biological data, detailed experimental protocols, and visual representations of relevant pathways and workflows.

Biological Activities and Quantitative Data

Derivatives of this compound have been investigated for a range of therapeutic applications, demonstrating significant potential in several key areas of drug discovery. The following tables summarize the quantitative data available for various derivatives, showcasing their potency against different biological targets.

Antihypertensive Activity

The pyridazine nucleus is a known pharmacophore for antihypertensive agents. Certain this compound derivatives have shown potent vasodilatory effects.

Compound IDStructureActivityReference
1 3-hydrazino-6-(2-methylimidazol-1-yl)pyridazine4.9 times the activity of dihydralazine (orally in spontaneously hypertensive rats)[1]
2 3-hydrazino-6-[N,N-bis(2-hydroxyethyl)amino]-pyridazine (L 6150)Effective antihypertensive and vasodilator[2]
Anticancer Activity

The antiproliferative properties of pyridazine derivatives have been a major focus of research, with some compounds targeting key signaling pathways involved in cancer progression.

Compound TypeTarget/AssayActivity (IC50/GI50)Reference
Pyrazolo-pyridazine derivativeEGFR Inhibition0.391 µM[3]
Pyrazolo-pyridazine derivativeCDK-2/cyclin A2 Inhibition0.55 µM[3]
Pyridazine-pyrazoline hybridsEGFR Inhibition0.65 - 0.84 µM
Pyridazine Derivative V EGFR InhibitionNot specified[3]
Pyridazine Derivative 23 Anticancer (MCF-7)GI50 = 34.78 µM[4]
Antimicrobial Activity

The broad-spectrum antimicrobial potential of pyridazine-containing compounds, particularly hydrazone derivatives, has been explored against various bacterial and fungal pathogens.

Compound TypeMicroorganismActivity (MIC in µM)Reference
Pyridazinone DerivativeS. aureus1.04 x 10-2[4]
Pyridazinone DerivativeS. faecalis1.04 x 10-2[4]
Pyridazinone DerivativeE. coli1.04 x 10-2[4]
Pyridazinone DerivativeP. aeruginosa1.04 x 10-2[4]
Pyrazinamide Derivative 8 M. tuberculosis6[5]
Antiviral Activity

Certain fused heterocyclic systems derived from this compound have demonstrated promising antiviral effects.

Compound IDVirusActivityReference
3 Hepatitis A Virus (HAV)Highest effect among tested compounds

Signaling Pathways and Mechanisms of Action

Several signaling pathways have been implicated in the therapeutic effects of this compound derivatives. A notable example is the c-Jun N-terminal kinase (JNK) signaling pathway, a critical regulator of cellular processes such as proliferation, apoptosis, and inflammation.[6][7][8][9]

JNK_Signaling_Pathway extracellular Extracellular Stimuli (e.g., Stress, Cytokines) receptor Receptor extracellular->receptor mapkkk MAPKKK (e.g., MEKK1/2/4, TAK1) receptor->mapkkk mapkk MAPKK (MKK4/7) mapkkk->mapkk jnk JNK mapkk->jnk transcription_factors Transcription Factors (c-Jun, ATF2, etc.) jnk->transcription_factors cellular_response Cellular Response (Apoptosis, Inflammation, Proliferation) transcription_factors->cellular_response inhibitor Pyridazine Derivative inhibitor->jnk

JNK Signaling Pathway Inhibition

Experimental Protocols

The following protocols are generalized methodologies for the synthesis and evaluation of this compound derivatives based on published literature.

Protocol 1: Synthesis of this compound

This protocol describes the initial synthesis of the core scaffold from its chloro-precursor.

Materials:

  • 3-Chloro-6-phenylpyridazine

  • Hydrazine hydrate (80-99%)

  • Ethanol

Procedure:

  • A mixture of 3-chloro-6-phenylpyridazine (1 equivalent) and an excess of hydrazine hydrate (e.g., 10 equivalents) is refluxed in ethanol for 4-6 hours.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.

  • The solid is washed with cold ethanol and dried to yield this compound.

Protocol 2: Synthesis of Hydrazone Derivatives

This protocol outlines the general procedure for synthesizing hydrazone derivatives from the this compound scaffold.

Hydrazone_Synthesis_Workflow start This compound reaction Reflux (2-6 hours) start->reaction reagents Aldehyde/Ketone Ethanol, Acetic Acid (cat.) reagents->reaction workup Cooling & Filtration reaction->workup product Hydrazone Derivative workup->product

Hydrazone Synthesis Workflow

Materials:

  • This compound

  • Substituted aldehyde or ketone (1 equivalent)

  • Absolute ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve this compound (1 equivalent) and the desired aldehyde or ketone (1 equivalent) in absolute ethanol.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 2-6 hours, monitoring the progress by TLC.

  • After completion, cool the mixture to room temperature. The precipitated product is collected by filtration, washed with cold ethanol, and dried.

  • Recrystallization from a suitable solvent (e.g., ethanol) can be performed for further purification.

Protocol 3: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol describes a general method for evaluating the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.

Materials:

  • Synthesized compounds

  • Bacterial and/or fungal strains

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • 96-well microtiter plates

  • Standard antimicrobial agents (positive controls)

  • DMSO (for dissolving compounds)

Procedure:

  • Prepare a stock solution of each test compound in DMSO.

  • Perform serial two-fold dilutions of the compounds in the appropriate broth in 96-well plates.

  • Prepare a standardized inoculum of the test microorganisms according to CLSI guidelines.

  • Add the microbial inoculum to each well.

  • Include positive controls (broth with inoculum and standard antibiotic) and negative controls (broth only and broth with compound only).

  • Incubate the plates at 37°C for 18-24 hours for bacteria and at an appropriate temperature and duration for fungi.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion

This compound has proven to be a valuable and versatile starting material in the design and synthesis of novel therapeutic agents. The derivatives synthesized from this scaffold have demonstrated a remarkable range of biological activities, including antihypertensive, anticancer, antimicrobial, and antiviral properties. The continued exploration of this chemical space, guided by structure-activity relationship studies and mechanistic investigations, holds significant promise for the development of new and effective drugs to address a variety of unmet medical needs. The protocols and data presented herein serve as a foundational resource for researchers in the field of medicinal chemistry to further innovate and build upon the potential of the this compound scaffold.

References

Application of 3-Hydrazino-6-phenylpyridazine in the Development of Kinase Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of the 3-Hydrazino-6-phenylpyridazine scaffold in the design and development of novel kinase inhibitors. The unique physicochemical properties of the pyridazine ring, such as its capacity for hydrogen bonding and its role as a bioisosteric replacement for a phenyl ring, make it a valuable core structure in medicinal chemistry. This scaffold has shown promise in targeting various kinases involved in critical cellular signaling pathways, particularly in oncology and inflammatory diseases.

Introduction to this compound as a Kinase Inhibitor Scaffold

The this compound core serves as a versatile template for the synthesis of a diverse library of kinase inhibitors. The hydrazine moiety at the 3-position provides a key reactive handle for further derivatization, allowing for the introduction of various functional groups to modulate potency, selectivity, and pharmacokinetic properties. The phenyl group at the 6-position can be substituted to explore structure-activity relationships (SAR) and optimize interactions with the target kinase's binding pocket.

Derivatives of this scaffold have been particularly investigated as inhibitors of the c-Jun N-terminal kinase (JNK) pathway, a critical signaling cascade involved in cellular responses to stress, inflammation, and apoptosis. By inhibiting key kinases in this pathway, these compounds offer therapeutic potential for a range of diseases, including cancer and neurodegenerative disorders.

Key Kinase Targets and Biological Activity

While the this compound scaffold can be adapted to target a range of kinases, a significant focus has been on the JNK pathway. The following tables summarize the biological activity of representative pyridazine-based kinase inhibitors.

Table 1: Cellular Activity of 3,6-disubstituted Pyridazine Derivatives

This table presents the 50% growth inhibition (GI50) values for a representative compound (Compound 9e from a study on 3,6-disubstituted pyridazine derivatives) against various human cancer cell lines. This demonstrates the anti-proliferative effects mediated by the inhibition of key cellular pathways.

Cell LineCancer TypeGI50 (µM)
HOP-92Non-Small Cell Lung Cancer17.8
T-47DBreast Cancer79.98 (% inhibition)
A498Renal Cancer97.91 (% inhibition)
HL-60(TB)Leukemia53.12 (% inhibition)
SNB-75CNS Cancer91.82 (% inhibition)
IGROV1Ovarian Cancer77.88 (% inhibition)

Note: Data for Compound 9e is presented as reported in the source literature. Some values are % inhibition at a 10 µM concentration, while others are GI50 values.

Table 2: Representative Kinase Inhibitory Activity of Pyridazine-based Compounds

This table includes IC50 values for various pyridazine and structurally related heterocyclic compounds against different kinases to illustrate the broader potential of this scaffold class.

Compound ScaffoldTarget KinaseIC50 (nM)
Imidazo[1,2-b]pyridazineTYK2 (JH2 domain)>2000
Pyrazolo[3,4-d]pyrimidineEGFR34
Pyrazolo[3,4-d]pyrimidineEGFR54
3-Cyano-6-(5-methyl-3-pyrazoloamino)pyridineAurora APotent (specific value not provided)
Quinazoline DerivativeVEGFR-22
Quinazoline DerivativeTIE-28.87
Quinazoline DerivativeEphB43.21

Signaling Pathways and Experimental Workflows

JNK Signaling Pathway

The following diagram illustrates the canonical JNK signaling pathway, a primary target for inhibitors derived from the this compound scaffold. Inhibition of JNK1 prevents the phosphorylation of downstream targets like c-Jun, thereby modulating gene expression related to apoptosis and inflammation.

JNK_Signaling_Pathway cluster_nucleus Nuclear Events extracellular_stimuli Stress Stimuli (UV, Cytokines) receptor Receptor extracellular_stimuli->receptor mapkkk MAPKKK (e.g., ASK1, MEKK1) receptor->mapkkk mkk4_7 MAPKK (MKK4/7) mapkkk->mkk4_7 P jnk JNK1/2/3 mkk4_7->jnk P c_jun c-Jun jnk->c_jun P inhibitor This compound Derivative inhibitor->jnk p_c_jun p-c-Jun nucleus Nucleus p_c_jun->nucleus gene_expression Gene Expression (Apoptosis, Inflammation) nucleus->gene_expression experimental_workflow synthesis Synthesis of This compound Derivatives purification Purification & Characterization (HPLC, NMR, MS) synthesis->purification biochemical_assay Biochemical Kinase Assay (e.g., JNK1 Inhibition) purification->biochemical_assay cellular_assay Cell-Based Assays (e.g., MTT, Western Blot) purification->cellular_assay ic50_determination IC50 Determination biochemical_assay->ic50_determination sar_analysis Structure-Activity Relationship (SAR) Analysis ic50_determination->sar_analysis gi50_determination GI50/EC50 Determination cellular_assay->gi50_determination gi50_determination->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization

Application Notes and Protocols for N-N Bond Formation Using Hydrazine Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental procedures for the formation of nitrogen-nitrogen (N-N) bonds utilizing hydrazine hydrate. The following protocols are foundational methods for the synthesis of 1,2-diacylhydrazines and N-amino heterocycles, which are crucial scaffolds in medicinal chemistry and drug development.

Synthesis of 1,2-Diacylhydrazines: The Preparation of 1,2-Dibenzoylhydrazine

1,2-Diacylhydrazine derivatives are of significant interest due to their wide range of biological activities, serving as potential inhibitors for various enzymes.[1] This protocol details the synthesis of 1,2-dibenzoylhydrazine via the acylation of hydrazine with benzoyl chloride.

Reaction Scheme

The synthesis involves the reaction of hydrazine (generated in situ from hydrazine sulfate and a base) with two equivalents of benzoyl chloride. A base is used to neutralize the hydrochloric acid that is produced as a byproduct.[1]

Reaction_Scheme_1 cluster_reactants Reactants cluster_product Product Hydrazine Sulfate Hydrazine Sulfate reaction_node Acylation Hydrazine Sulfate->reaction_node + NaOH Benzoyl Chloride Benzoyl Chloride Benzoyl Chloride->reaction_node Sodium Hydroxide Sodium Hydroxide 1,2-Dibenzoylhydrazine 1,2-Dibenzoylhydrazine reaction_node->1,2-Dibenzoylhydrazine

Caption: Reaction pathway for the synthesis of 1,2-dibenzoylhydrazine.

Quantitative Data Summary

The following tables provide the key quantitative data for this synthesis.[1]

Table 1: Reagent Quantities and Molar Equivalents [1]

ReagentMolecular Weight ( g/mol )Amount UsedMolesMolar Ratio
Hydrazine Sulfate130.1265 g0.51
Benzoyl Chloride140.57145 g (120 mL)1.032.06
Sodium Hydroxide (for hydrazine generation)40.0048 g1.22.4
Sodium Hydroxide (for reaction)40.0045 g1.12.2

Table 2: Product Information [1]

ProductMolecular Weight ( g/mol )Theoretical Yield
1,2-Dibenzoylhydrazine240.26~120 g
Experimental Protocol

Materials: [1]

  • Hydrazine sulfate (65 g, 0.5 mol)

  • Sodium hydroxide (93 g total, 2.3 mol total)

  • Benzoyl chloride (145 g, 1.03 mol)

  • Deionized water

  • 50% aqueous acetone

  • Glacial acetic acid

  • 2 L flask

  • Mechanical stirrer

  • Two dropping funnels

  • Ice bath

  • Buchner funnel and suction flask

Procedure:

Experimental_Workflow_1 cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_hydrazine 1. Prepare Hydrazine Solution: Dissolve 48g NaOH in 500mL water in a 2L flask. Cool in an ice bath. Add 65g hydrazine sulfate with stirring. add_reagents 2. Simultaneous Addition of Reagents: Slowly add 145g benzoyl chloride from one funnel (over ~1.5h). Slightly faster, add a solution of 45g NaOH in 120mL water from a second funnel. Maintain cooling and stirring. prep_hydrazine->add_reagents stir 3. Stirring: Continue stirring for an additional 2 hours after addition is complete. A white precipitate will form. add_reagents->stir saturate 4. Saturate with CO2 to precipitate remaining product. stir->saturate filter_crude 5. Filter the crude product using suction filtration. saturate->filter_crude wash_crude 6. Grind the crude product into a paste with 50% aqueous acetone, filter, and wash with water. filter_crude->wash_crude recrystallize 7. Recrystallize: Dissolve the crude product in ~650mL of boiling glacial acetic acid. Allow to cool to form fine white needles. wash_crude->recrystallize filter_pure 8. Collect the purified product by suction filtration, wash with cold water, and dry under reduced pressure. recrystallize->filter_pure

Caption: Experimental workflow for the synthesis of 1,2-dibenzoylhydrazine.

  • Preparation of Hydrazine Solution : In a 2 L flask equipped with a mechanical stirrer and cooled in an ice-water bath, dissolve 48 g (1.2 mol) of sodium hydroxide in 500 mL of water. To this solution, add 65 g (0.5 mol) of hydrazine sulfate with stirring.[1]

  • Addition of Reagents : While maintaining cooling and continuous stirring, slowly and simultaneously add 145 g (1.03 mol) of freshly distilled benzoyl chloride and a solution of 45 g (1.1 mol) of sodium hydroxide in 120 mL of water from separate dropping funnels. The addition of benzoyl chloride should take approximately 1.5 hours, with the sodium hydroxide solution being added at a slightly faster rate.[1]

  • Reaction : After the additions are complete, continue to stir the mixture for an additional 2 hours. A white precipitate of 1,2-dibenzoylhydrazine will form during this time.[1]

  • Work-up : Saturate the reaction mixture with carbon dioxide to precipitate any remaining product. Filter the crude product using suction filtration and press it thoroughly to remove excess liquid.[1]

  • Initial Purification : Grind the crude product into a paste with 50% aqueous acetone, filter again with suction, and wash with water. Press the solid as dry as possible.[1]

  • Recrystallization : Dissolve the crude product in approximately 650 mL of boiling glacial acetic acid. Allow the solution to cool, which will cause the 1,2-dibenzoylhydrazine to separate as fine white needles.[1]

  • Final Product Collection : Collect the purified product by suction filtration, wash with cold water, and dry under reduced pressure on a water bath.[1]

Synthesis of N-Amino Heterocycles: Preparation of 3-Aminoquinazolin-4(3H)-one Derivatives

The synthesis of N-amino heterocycles is a valuable transformation in the generation of novel compounds with potential biological activities. This protocol describes the synthesis of 3-aminoquinazolin-4(3H)-one derivatives by refluxing the corresponding amide precursors with hydrazine hydrate in n-butanol.[2]

General Reaction Scheme

The core of this procedure is the nucleophilic interaction of hydrazine hydrate with an amide, leading to the formation of the N-amino quinazolinone ring system.[2]

Reaction_Scheme_2 cluster_reactants Reactants cluster_product Product Amide Precursor (2a-f) Amide Precursor (2a-f) reaction_node Reflux in n-butanol Amide Precursor (2a-f)->reaction_node + Hydrazine Hydrate Hydrazine Hydrate (95%) Hydrazine Hydrate (95%) 3-Aminoquinazolin-4(3H)-one (3a-f) 3-Aminoquinazolin-4(3H)-one (3a-f) reaction_node->3-Aminoquinazolin-4(3H)-one (3a-f)

Caption: General reaction for the synthesis of 3-aminoquinazolinones.

Quantitative Data Summary

The following table summarizes the reactant quantities for the synthesis of N-amino quinazolin-4(3H)-one derivatives (3a-f).[2]

Table 3: Reagent Quantities [2]

ReagentAmount (per 0.01 mol of amide)
Amide (2a-f)0.01 mol
95% Hydrazine Hydrate0.05 mol
n-Butanol30 mL
Experimental Protocol

Materials: [2]

  • Amide derivative (2a-f)

  • 95% Hydrazine hydrate

  • n-Butanol

  • Reflux apparatus

  • Ice bath

  • Filtration apparatus

Procedure:

Experimental_Workflow_2 cluster_reaction Reaction cluster_workup Work-up & Purification dissolve 1. Dissolve Amide (0.01 mol) and Hydrazine Hydrate (0.05 mol) in n-Butanol (30 mL). reflux 2. Reflux the mixture for 6-8 hours. dissolve->reflux cool 3. Cool the reaction mixture in an ice bath. reflux->cool filter_crude 4. Filter off the crude product. cool->filter_crude recrystallize 5. Recrystallize the crude product to obtain the final compound. filter_crude->recrystallize

Caption: Experimental workflow for synthesizing 3-aminoquinazolinones.

  • Reaction Setup : In a round-bottom flask equipped with a reflux condenser, dissolve the corresponding amide (2a-f) (0.01 mol) and 95% hydrazine hydrate (0.05 mol) in 30 mL of n-butanol.[2]

  • Reflux : Heat the reaction mixture to reflux and maintain for 6-8 hours.[2]

  • Isolation of Crude Product : After the reflux period, cool the reaction mixture in an ice bath. The crude product will precipitate out of the solution.[2]

  • Filtration : Filter off the crude product using a suitable filtration apparatus.[2]

  • Purification : Recrystallize the collected crude product to yield the purified 3-amino-quinazolin-4(3H)-one derivatives (3a-f).[2]

Reductive Amination for N-N Bond Formation

A noteworthy application of hydrazine hydrate is in nickel-catalyzed reductive amination reactions. In this methodology, hydrazine serves as both the nitrogen and hydrogen source, offering an alternative to the conventional use of ammonia and hydrogen gas. This approach can be employed for the conversion of aldehydes and ketones into their corresponding primary amines.[3] While a detailed, step-by-step protocol with specific quantities for a single compound is not provided in the initial search, the general concept is outlined.

Conceptual Workflow

Conceptual_Workflow_3 cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product Aldehyde/Ketone Aldehyde/Ketone reaction_node Reductive Amination Aldehyde/Ketone->reaction_node Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->reaction_node Ni Catalyst Ni Catalyst Ni Catalyst->reaction_node catalyzes Primary Amine Primary Amine reaction_node->Primary Amine

Caption: Conceptual workflow for Ni-catalyzed reductive amination.

This method has been shown to successfully convert a wide range of aldehydes and ketones (over 55 examples) into their corresponding primary amines with yields ranging from 61-99%.[3] The success of this transformation is attributed to a mesostructured alumina-supported Ni catalyst with a high ratio of Ni(0) and small-sized Ni nanoparticles.[3] Researchers interested in this application should refer to the primary literature for specific catalyst preparation and detailed reaction conditions.

References

Synthesis of Pyrazole Derivatives from Hydrazine Precursors: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

These application notes provide researchers, scientists, and drug development professionals with detailed protocols and comparative data for the synthesis of pyrazole derivatives from hydrazine precursors. Pyrazole scaffolds are a cornerstone in medicinal chemistry, forming the core of numerous approved drugs due to their diverse biological activities. This document outlines established synthetic methodologies, including the classical Knorr pyrazole synthesis and modern energy-efficient techniques, and explores the application of these derivatives as potent kinase inhibitors in cancer therapy.

Introduction to Pyrazole Synthesis

The synthesis of pyrazoles, five-membered heterocyclic compounds with two adjacent nitrogen atoms, is a fundamental process in the development of new therapeutic agents.[1] The most common and versatile approach involves the condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound, a method first described by Ludwig Knorr in 1883.[2][3][4] Modifications to this classical approach, such as the use of microwave irradiation and ultrasound, have been developed to improve reaction times, yields, and overall efficiency.[5][6][7][8][9]

Key Synthetic Methodologies

The primary methods for synthesizing pyrazole derivatives from hydrazine precursors involve the reaction with a 1,3-dicarbonyl compound or its equivalent. The choice of method can significantly impact reaction efficiency and product yield.

Knorr Pyrazole Synthesis (Conventional Heating)

The Knorr synthesis is a robust and widely used method for preparing pyrazoles. It typically involves the acid-catalyzed cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound. The reaction proceeds through a hydrazone intermediate, followed by intramolecular cyclization and dehydration to form the aromatic pyrazole ring.[3][4]

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate chemical reactions. In pyrazole synthesis, microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields compared to conventional heating methods.[5][7][9][10]

Ultrasound-Assisted Synthesis

Sonochemistry, the application of ultrasound to chemical reactions, provides an alternative energy source for synthesis. Ultrasound irradiation can enhance reaction rates and yields by creating localized high-temperature and high-pressure zones through acoustic cavitation.[8][11]

Comparative Analysis of Synthetic Methods

The selection of a synthetic strategy often depends on the desired scale, available equipment, and the specific substituents on the pyrazole core. Below is a comparative summary of different methods for the synthesis of 1,3,5-trisubstituted pyrazoles.

MethodPrecursorsReaction TimeTemperature (°C)Yield (%)Reference
Conventional Heating Chalcones and Phenylhydrazine HCl2 hours7572-90[10]
Conventional Heating 1,3-Diketones and Hydrazines10 hours65Not Specified[1]
Microwave-Assisted Chalcones and Hydrazine Hydrate10 minutesNot SpecifiedHigh[12]
Microwave-Assisted HydrazonesNot SpecifiedNot Specified250x faster than conventional[5]
Microwave-Assisted Phenyl-1H-pyrazole-4-carbaldehyde5 minutes6091-98[10]
Ultrasound-Assisted Chalcones and Phenylhydrazine HCl1.5-2 hoursRoom Temperature83-96[11]

Experimental Protocols

Protocol 1: Knorr Synthesis of 1,3,5-Trisubstituted Pyrazoles (Conventional Heating)

This protocol is a general procedure for the synthesis of 1,3,5-triaryl-2-pyrazolines, which can be subsequently oxidized to pyrazoles.

Materials:

  • Substituted Chalcone (1 mmol)

  • Phenylhydrazine hydrochloride (3 mmol)

  • Sodium acetate (0.3 mmol)

  • Acetic acid

  • Water

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve the chalcone (1 mmol), phenylhydrazine hydrochloride (3 mmol), and sodium acetate (0.3 mmol) in a mixture of acetic acid and water.

  • Stir the reaction mixture at 75°C for 2 hours.[10]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the product.

  • Filter the solid, wash with cold water, and dry.

  • Recrystallize the crude product from ethanol to obtain the pure 1,3,5-triaryl-2-pyrazoline.

Protocol 2: Microwave-Assisted Synthesis of 1,3,5-Trisubstituted Pyrazoles

This protocol describes a rapid synthesis of pyrazole derivatives using microwave irradiation.

Materials:

  • Substituted Chalcone (0.01 mol)

  • Hydrazine hydrate (0.01 mol)

  • Glacial acetic acid (catalytic amount)

  • Ethanol-water mixture (1:1)

Procedure:

  • In a microwave-safe reaction vessel, combine the chalcone (0.01 mol), hydrazine hydrate (0.01 mol), and a catalytic amount of glacial acetic acid.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture for 10 minutes at 280 W.[12]

  • After irradiation, cool the vessel to room temperature.

  • Collect the precipitated product by filtration.

  • Wash the solid with cold water and dry.

  • Recrystallize the crude product from an ethanol-water mixture (1:1) to yield the pure pyrazole derivative.

Protocol 3: Ultrasound-Assisted Synthesis of 1,3,5-Trisubstituted Pyrazoles

This protocol utilizes ultrasonic irradiation to facilitate the synthesis of 1,3,5-triaryl-2-pyrazolines.

Materials:

  • Substituted Chalcone (2 mmol)

  • Phenylhydrazine hydrochloride (6 mmol)

  • Sodium acetate (0.3 mmol)

  • Acetic acid

  • Water

Procedure:

  • In a suitable flask, suspend the chalcone (2 mmol), phenylhydrazine hydrochloride (6 mmol), and sodium acetate (0.3 mmol) in an aqueous solution of acetic acid.

  • Place the flask in an ultrasonic bath.

  • Irradiate the mixture with ultrasound (25 kHz) at room temperature for 1.5-2 hours.[11]

  • Monitor the reaction by TLC.

  • Once the reaction is complete, work up the product as described in Protocol 1.

Application Notes: Pyrazole Derivatives as Kinase Inhibitors in Cancer Therapy

Pyrazole derivatives have emerged as a significant class of compounds in the development of targeted cancer therapies, particularly as inhibitors of protein kinases.[13] Kinases are crucial enzymes that regulate a multitude of cellular processes, and their dysregulation is a hallmark of many cancers.[13][14] Pyrazole-containing drugs such as Crizotinib, Ruxolitinib, and Erdafitinib are approved for the treatment of various cancers and function by inhibiting specific kinases.

Targeting the EGFR and VEGFR Signaling Pathways

The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) are two key tyrosine kinases involved in tumor growth, proliferation, and angiogenesis (the formation of new blood vessels).[15][16] Overexpression or mutation of these receptors can lead to uncontrolled cell division and tumor progression.[17][18] Pyrazole derivatives have been designed to act as dual inhibitors of both EGFR and VEGFR-2, offering a synergistic approach to cancer treatment by simultaneously targeting tumor cell proliferation and the blood supply that sustains the tumor.[13]

The general mechanism of action for these pyrazole-based inhibitors involves competing with ATP for the binding site within the kinase domain of the receptor.[17] This binding event prevents the autophosphorylation and subsequent activation of downstream signaling pathways, ultimately leading to the inhibition of cell proliferation and angiogenesis.

Below is a diagram illustrating the general workflow for the synthesis of pyrazole derivatives and their subsequent application in inhibiting a key signaling pathway in cancer.

G cluster_synthesis Synthesis Workflow cluster_application Application in Kinase Inhibition hydrazine Hydrazine Precursor reaction Cyclocondensation (e.g., Knorr Synthesis) hydrazine->reaction dicarbonyl 1,3-Dicarbonyl Compound dicarbonyl->reaction pyrazole Pyrazole Derivative reaction->pyrazole receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) pyrazole->receptor Inhibition growth_factor Growth Factor (e.g., EGF, VEGF) growth_factor->receptor signaling Downstream Signaling Cascade receptor->signaling cell_response Cellular Response (Proliferation, Angiogenesis) signaling->cell_response

Caption: General workflow from synthesis to application of pyrazole derivatives.

The following diagram provides a more detailed look at a simplified EGFR signaling pathway and the point of inhibition by a pyrazole derivative.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF (Ligand) EGFR EGFR (Receptor) EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Promotes AKT AKT PI3K->AKT AKT->Transcription Promotes Pyrazole_Inhibitor Pyrazole Inhibitor Pyrazole_Inhibitor->EGFR Inhibits ATP Binding

Caption: Simplified EGFR signaling pathway and pyrazole inhibition.

Conclusion

The synthesis of pyrazole derivatives from hydrazine precursors remains a highly relevant and active area of research in drug discovery. The methodologies presented here, from the time-tested Knorr synthesis to modern microwave and ultrasound-assisted protocols, provide a versatile toolkit for chemists. The successful application of these compounds as kinase inhibitors, particularly in the context of cancer, underscores the enduring importance of the pyrazole scaffold in medicinal chemistry. These notes are intended to serve as a practical guide for researchers in this exciting field.

References

One-Pot Synthesis of Pyridazine Derivatives: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of novel heterocyclic compounds is a cornerstone of innovation. Pyridazine derivatives, recognized for their broad spectrum of biological activities, represent a class of molecules with significant therapeutic potential. This document provides detailed application notes and experimental protocols for the one-pot synthesis of these valuable compounds, streamlining the path from starting materials to diverse pyridazine scaffolds.

The pyridazine core is a key pharmacophore found in a variety of therapeutic agents, including those with anti-inflammatory, anticancer, antimicrobial, and cardiovascular effects.[1][2][3] Traditional multi-step syntheses of these derivatives can be time-consuming, costly, and generate significant chemical waste. One-pot methodologies, which combine multiple reaction steps into a single, sequential process without the isolation of intermediates, offer a more sustainable and efficient alternative.[4] These approaches not only simplify the synthetic process but also often lead to higher overall yields and allow for the rapid generation of molecular libraries for drug discovery.

This guide explores several one-pot strategies for pyridazine synthesis, including multicomponent reactions (MCRs), cascade reactions, and domino reactions.[5][6][7][8] Detailed protocols, quantitative data summaries, and visual workflows are provided to facilitate the practical application of these advanced synthetic methods in the laboratory.

Quantitative Data Summary

The following table summarizes various one-pot methodologies for the synthesis of pyridazine derivatives, offering a comparative overview of their key parameters and outcomes.

Method Starting Materials Reagents/Catalyst Solvent Conditions Yield (%) Reference
Multicomponent ReactionArenes, Cyclic Anhydrides, Aryl Hydrazines[bmim]Br-AlCl3Solvent-freeUltrasoundHigh[7]
Cascade Reaction4-(bromo(aryl)methyl)-3-chloropyridazinesBidentate electron-donor ligandPEG-40060 °C60-85[6]
CyclocondensationDiethyl 2-methyl-3-oxopentanedioateHydrazine HydrateEthanolRefluxHigh[9]
Domino Reactionβ-nitro-β,γ-unsaturated ketones, Hydrazine monohydrate---55-78[4]
Inverse Electron-Demand Aza-Diels-Alder1,2,3-Triazines, 1-Propynylamines--Neutral conditionsHigh[10]
One-Pot Three-Component SynthesisPyridazinethione derivative, Chloroacetic acid, p-ChlorobenzaldehydeSodium AcetateAcetic acid/Acetic anhydrideReflux50[11]
One-Pot Cyclocondensationβ-enamino diketones, Active methylene reagents, Hydrazine monohydrate-EtOH/MeCNReflux61-88[12]

Experimental Protocols

Protocol 1: One-Pot Synthesis of Ethyl 6-methyl-3-oxo-2,3,4,5-tetrahydropyridazine-4-carboxylate via Cyclocondensation

This protocol details the synthesis of a pyridazinone derivative through the cyclocondensation of a γ-keto ester with hydrazine hydrate.[9]

Materials and Reagents:

  • Diethyl 2-methyl-3-oxopentanedioate

  • Hydrazine hydrate (~64% N₂H₄)

  • Absolute Ethanol

  • Glacial Acetic Acid

  • Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Deionized Water

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add diethyl 2-methyl-3-oxopentanedioate (1 equivalent).

  • Add absolute ethanol to dissolve the starting material completely.

  • Slowly add hydrazine hydrate (1.1 equivalents) to the solution at room temperature with continuous stirring.

  • Add a catalytic amount of glacial acetic acid to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • To the resulting residue, add deionized water and extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield the pure ethyl 6-methyl-3-oxo-2,3,4,5-tetrahydropyridazine-4-carboxylate.

experimental_workflow_1 cluster_setup Reaction Setup cluster_workup Work-up cluster_purification Purification start Dissolve Diethyl 2-methyl-3-oxopentanedioate in Ethanol add_hydrazine Add Hydrazine Hydrate start->add_hydrazine add_acid Add Catalytic Acetic Acid add_hydrazine->add_acid reflux Reflux for 4-6 hours add_acid->reflux cool Cool to Room Temperature reflux->cool evaporate Evaporate Ethanol cool->evaporate extract Extract with DCM evaporate->extract wash Wash with Brine extract->wash dry Dry with MgSO4 wash->dry concentrate Concentrate dry->concentrate purify Recrystallization/Chromatography concentrate->purify end Pure Product purify->end

Caption: Workflow for the one-pot synthesis of a pyridazinone derivative.

Protocol 2: One-Pot, Three-Component Synthesis of a Pyridazino[3,4-b][11][13]thiazin-6(7H)-one Derivative

This protocol describes a one-pot reaction to synthesize a fused pyridazine system from a pyridazinethione derivative.[11]

Materials and Reagents:

  • 6-phenyl-4-((4-chlorophenyl)amino)-2H-pyridazine-3-thione

  • Chloroacetic acid

  • p-Chlorobenzaldehyde

  • Anhydrous Sodium Acetate

  • Glacial Acetic Acid

  • Acetic Anhydride

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Standard glassware for filtration and crystallization

Procedure:

  • In a 50 mL round-bottom flask, place the 6-phenyl-4-((4-chlorophenyl)amino)-2H-pyridazine-3-thione (1 equivalent), chloroacetic acid (1 equivalent), p-chlorobenzaldehyde (1 equivalent), and anhydrous sodium acetate (1.2 equivalents).

  • Add a mixture of glacial acetic acid and acetic anhydride.

  • Attach a reflux condenser and heat the reaction mixture to reflux for 3 hours.

  • After the reflux period, cool the reaction mixture to room temperature.

  • Pour the cooled reaction mixture onto crushed ice with stirring.

  • Collect the precipitated solid by filtration.

  • Wash the solid thoroughly with water.

  • Recrystallize the crude product from a suitable solvent (e.g., dioxane) to obtain the pure 5-(4-chlorophenylamino)-7-(4-chlorobenzylidene)-3-phenyl-5H-pyridazino[3,4-b][11][13]thiazin-6(7H)-one.

experimental_workflow_2 start Combine Reactants: - Pyridazinethione derivative - Chloroacetic acid - p-Chlorobenzaldehyde - Sodium Acetate add_solvent Add Acetic Acid/Acetic Anhydride start->add_solvent reflux Reflux for 3 hours add_solvent->reflux cool Cool to Room Temperature reflux->cool precipitate Pour into Ice Water cool->precipitate filter Filter the Solid precipitate->filter wash Wash with Water filter->wash recrystallize Recrystallize from Dioxane wash->recrystallize end Pure Fused Pyridazine recrystallize->end logical_relationship cluster_reactants Starting Materials cluster_process One-Pot Process cluster_product Product A Component A Reaction Sequential Reactions (e.g., Condensation, Cyclization, Aromatization) A->Reaction B Component B B->Reaction C Component C C->Reaction Product Pyridazine Derivative Reaction->Product Catalyst Catalyst/Reagent Catalyst->Reaction

References

Application Notes and Protocols for Microwave-Assisted Synthesis of Pyridazine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for the synthesis of pyridazine compounds, a class of heterocyclic scaffolds with significant interest in medicinal chemistry due to their diverse biological activities. Microwave-assisted organic synthesis (MAOS) is highlighted as a green, efficient, and rapid methodology for the preparation of these compounds, offering considerable advantages over conventional heating methods. Pyridazine derivatives have shown promise as antimicrobial, anticancer, anti-inflammatory, and kinase-inhibiting agents.[1][2][3]

Introduction to Microwave-Assisted Synthesis of Pyridazines

The pyridazine nucleus is a privileged scaffold in drug discovery, known to improve physicochemical properties such as aqueous solubility, which can enhance oral bioavailability.[4][5] The nitrogen atoms in the pyridazine ring can form crucial interactions with biological targets, potentially increasing the efficacy and selectivity of drug candidates.[4][6]

Microwave-assisted organic synthesis (MAOS) utilizes dielectric heating to rapidly and uniformly heat a reaction mixture.[7][8] This technique offers several advantages over conventional heating methods, including:

  • Accelerated Reaction Rates: Dramatically reduced reaction times, from hours to minutes.[3]

  • Increased Yields: Often providing higher product yields.[8]

  • Enhanced Purity: Cleaner reaction profiles with fewer byproducts.[7]

  • Milder Reaction Conditions: Enabling reactions at lower temperatures.[9]

  • Greener Chemistry: Reduced solvent consumption and energy usage.[10]

This document provides detailed protocols for the microwave-assisted synthesis of two classes of biologically relevant pyridazine derivatives: thiazolyl-pyridazinediones and 3,6-disubstituted pyridazines.

Protocol 1: One-Pot, Three-Component Microwave-Assisted Synthesis of Thiazolyl-Pyridazinediones

This protocol describes a multicomponent reaction for the synthesis of novel 1-thiazolyl-pyridazinedione derivatives, which have shown potential as antimicrobial agents.[11] The use of microwave irradiation and a chitosan-based catalyst makes this an eco-friendly and efficient method.[8][11]

Experimental Workflow

G cluster_0 Reaction Setup cluster_1 Microwave Irradiation cluster_2 Workup and Purification cluster_3 Analysis A Combine Maleic Anhydride (1 mmol), Thiosemicarbazide (1 mmol), and Chitosan (0.1 g) in Ethanol (20 mL) B Irradiate in Microwave Reactor (500 W, 150°C, 2 min) A->B C Cool Reaction Mixture B->C D Recrystallize from Ethanol C->D E Characterize Product (NMR, IR, Mass Spectrometry) D->E

Caption: Workflow for the one-pot synthesis of thiazolyl-pyridazinediones.

Materials and Reagents
  • Maleic anhydride

  • Thiosemicarbazide

  • Chitosan (catalyst)

  • Ethanol

  • Microwave reactor vials

  • Standard laboratory glassware for recrystallization and filtration

Procedure
  • In a microwave reactor vial, combine maleic anhydride (1 mmol, 0.098 g), thiosemicarbazide (1 mmol, 0.091 g), and chitosan (0.1 g) in 20 mL of ethanol.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 150°C for 2 minutes with a power of 500 W.[11]

  • After the reaction is complete, allow the vial to cool to room temperature.

  • The resulting solid product is then purified by recrystallization from ethanol.[11]

  • Characterize the final product using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).

Quantitative Data
CompoundMethodReaction TimeYield (%)
1-(4-Methyl-5-(p-tolyldiazenyl)thiazol-2-yl)-1,2-dihydropyridazine-3,6-dioneMicrowave2 min92
1-(4-Methyl-5-(p-tolyldiazenyl)thiazol-2-yl)-1,2-dihydropyridazine-3,6-dioneConventional10 h75
1-(5-((4-Chlorophenyl)diazenyl)-4-methylthiazol-2-yl)-1,2-dihydropyridazine-3,6-dioneMicrowave2 min95
1-(5-((4-Chlorophenyl)diazenyl)-4-methylthiazol-2-yl)-1,2-dihydropyridazine-3,6-dioneConventional12 h80

Data extracted from a representative synthesis of similar compounds under microwave and conventional conditions.

Protocol 2: Microwave-Enhanced Suzuki Coupling for the Synthesis of 3,6-Disubstituted Pyridazines

This protocol details the synthesis of 3,6-disubstituted pyridazines, which are important intermediates for compounds with a wide range of biological activities, including p38 MAP kinase inhibition. The key step is a microwave-enhanced Suzuki coupling reaction.

Experimental Workflow

G cluster_0 Reaction Setup cluster_1 Microwave Irradiation cluster_2 Workup and Purification cluster_3 Analysis A Combine 3,6-Dichloropyridazine (1 mmol), Boronic Acid (1.2 mmol), Pd(PPh3)4 (5 mol%), and Na2CO3 (3 mmol) in a 4:1 Ethanol/Water mixture B Irradiate in Microwave Reactor (120°C, 10-15 min) A->B C Cool Reaction Mixture B->C D Extract with Ethyl Acetate C->D E Purify by Column Chromatography D->E F Characterize Product (NMR, Mass Spectrometry) E->F

Caption: Workflow for the Suzuki coupling synthesis of 3,6-disubstituted pyridazines.

Materials and Reagents
  • 3,6-Dichloropyridazine

  • Various aryl or heteroaryl boronic acids

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium carbonate (Na₂CO₃)

  • Ethanol and Water

  • Ethyl acetate

  • Silica gel for column chromatography

  • Microwave reactor vials

Procedure
  • To a microwave reactor vial, add 3,6-dichloropyridazine (1 mmol, 0.149 g), the desired boronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol, 0.058 g), and Na₂CO₃ (3 mmol, 0.318 g).

  • Add a 4:1 mixture of ethanol and water (5 mL).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 120°C for 10-15 minutes.

  • After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

  • Characterize the final product using appropriate analytical techniques.

Quantitative Data
Boronic AcidMethodReaction TimeYield (%)
4-Methoxyphenylboronic acidMicrowave10 min93
4-Methoxyphenylboronic acidConventional24 h70
3-Thienylboronic acidMicrowave15 min85
3-Thienylboronic acidConventional24 hNot reported
2-Naphthylboronic acidMicrowave15 min88
2-Naphthylboronic acidConventionalNot reportedNot reported

Data extracted from Lin et al., 2007.

Biological Relevance and Signaling Pathways

Pyridazine derivatives have been identified as potent inhibitors of various kinases involved in disease signaling pathways. Understanding these pathways is crucial for rational drug design and development.

p38 MAP Kinase Signaling Pathway

The p38 mitogen-activated protein kinase (MAPK) pathway is a key signaling cascade involved in cellular responses to stress and inflammation.[1] Certain phthalazine-derived pyridazines act as competitive inhibitors of p38 MAPK.[6]

G cluster_0 Upstream Activators cluster_1 Core Cascade cluster_2 Downstream Effectors cluster_3 Cellular Response Stress Stress Stimuli (e.g., Cytokines, UV) MAP3K MAP3K (e.g., TAK1, ASK1) Stress->MAP3K MKK3_6 MKK3/MKK6 MAP3K->MKK3_6 p38 p38 MAPK MKK3_6->p38 MK2 MAPKAPK2 (MK2) p38->MK2 Transcription_Factors Transcription Factors (e.g., ATF2, MEF2C) p38->Transcription_Factors Response Inflammation, Apoptosis, Cell Cycle Arrest MK2->Response Transcription_Factors->Response Inhibitor Pyridazine Inhibitor Inhibitor->p38

Caption: Inhibition of the p38 MAPK signaling pathway by pyridazine compounds.

TYK2/STAT Signaling Pathway

Tyrosine kinase 2 (TYK2) is a member of the Janus kinase (JAK) family and plays a critical role in cytokine signaling that mediates immune responses.[2][12] Selective TYK2 inhibitors containing a pyridazine moiety are being explored for the treatment of autoimmune diseases.[5]

G cluster_0 Receptor Activation cluster_1 Kinase Cascade cluster_2 Nuclear Translocation & Transcription Cytokine Cytokine (e.g., IL-12, IL-23) Receptor Cytokine Receptor Cytokine->Receptor TYK2 TYK2 Receptor->TYK2 JAK Other JAKs (e.g., JAK2) Receptor->JAK STAT STAT TYK2->STAT P JAK->STAT P STAT_dimer STAT Dimer (pSTAT) STAT->STAT_dimer Nucleus Nucleus STAT_dimer->Nucleus Gene_Expression Gene Expression Nucleus->Gene_Expression Inhibitor Pyridazine Inhibitor Inhibitor->TYK2

Caption: Inhibition of the TYK2/STAT signaling pathway by pyridazine compounds.

Conclusion

Microwave-assisted synthesis is a powerful tool for the rapid and efficient generation of diverse pyridazine libraries for drug discovery and development. The protocols outlined in these application notes provide a starting point for researchers to explore the synthesis of these valuable heterocyclic compounds. The ability to significantly reduce reaction times and improve yields makes MAOS an attractive methodology for accelerating the discovery of new therapeutic agents.

References

3-Hydrazino-6-phenylpyridazine: A Versatile Synthon for the Synthesis of Fused Heterocyclic Systems

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydrazino-6-phenylpyridazine is a pivotal building block in synthetic organic and medicinal chemistry. Its unique bifunctional nature, possessing both a reactive hydrazine moiety and a pyridazine core, makes it an ideal synthon for the construction of a diverse array of fused heterocyclic compounds. These resulting fused systems, such as triazolopyridazines, pyrazolopyridazines, and tetrazolopyridazines, are of significant interest due to their wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] This document provides detailed application notes, experimental protocols, and visualizations to guide researchers in leveraging this compound for the synthesis of novel fused heterocycles.

Applications in Fused Heterocycle Synthesis

The hydrazino group of this compound serves as a versatile handle for cyclization reactions with various electrophilic reagents, leading to the formation of five- and six-membered heterocyclic rings fused to the pyridazine core.

1. Synthesis of[1][3][4]Triazolo[4,3-b]pyridazines:

The reaction of this compound with one-carbon synthons like formic acid or its derivatives, or with carboxylic acids and their derivatives, is a common and efficient method for the synthesis of the[1][3][4]triazolo[4,3-b]pyridazine scaffold.[1][5] This fused system is a key component in compounds designed as kinase inhibitors, showcasing its potential in cancer therapy.

2. Synthesis of Pyrazolo[3,4-d]pyridazines:

Cyclocondensation of this compound with 1,3-dicarbonyl compounds or their equivalents provides access to the pyrazolo[3,4-d]pyridazine ring system.[3][6] Derivatives of this scaffold have been shown to induce apoptosis in cancer cells, highlighting their promise as novel chemotherapeutic agents.

3. Synthesis of Tetrazolo[1,5-b]pyridazines:

The diazotization of this compound with nitrous acid offers a direct route to the tetrazolo[1,5-b]pyridazine framework.[7] This reaction proceeds via an azide intermediate which undergoes in situ cyclization.

Quantitative Data for Synthesis of Fused Heterocycles

The following tables summarize quantitative data for the synthesis of various fused heterocycles derived from hydrazinopyridazine precursors, illustrating the versatility of this synthon.

Table 1: Synthesis of[1][3][4]Triazolo[4,3-b]pyridazine Derivatives [1]

Starting MaterialReagentSolventTemperature (°C)Time (h)Yield (%)
6-Hydrazinyl-3-phenyl-[1][3][4]triazolo[4,3-b]pyridazineAcetic anhydrideGlacial acetic acid120675
3-Hydrazino-6-(p-tolyl)pyridazineFormic acid-Reflux485
3-Hydrazino-6-(4-chlorophenyl)pyridazineTriethyl orthoformateEthanolReflux882

Table 2: Synthesis of Pyrazolo[3,4-d]pyridazine Derivatives [3]

Starting MaterialReagentSolventTemperature (°C)Time (h)Yield (%)
3,4-Diphenyl-2H-pyrazolo[3,4-d]pyridazin-7(6H)-oneHydrazine hydrateXyleneReflux1High
4-Acetyl-5,6-diphenyl-2(H)pyridazine-3-onePhenyl hydrazine----

Table 3: Synthesis of Tetrazolo[1,5-b]pyridazine Derivatives [7]

Starting MaterialReagentSolventTemperature (°C)Time (h)Yield (%)
1-(6-Chloropyridazin-3-yl)hydrazineSodium nitrite / HClWater0-5-Quantitative

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 6-Phenyl-[1][3][4]triazolo[4,3-b]pyridazines from this compound

This protocol describes the cyclization of this compound with a one-carbon synthon, such as formic acid, to yield the corresponding triazolopyridazine.

  • Materials:

    • This compound

    • Formic acid (98-100%)

    • Ethanol (for recrystallization)

  • Procedure:

    • In a round-bottom flask, add this compound (1 equivalent).

    • Add an excess of formic acid (5-10 equivalents).

    • Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature.

    • Pour the mixture into ice-cold water and neutralize with a suitable base (e.g., sodium bicarbonate solution) until the product precipitates.

    • Collect the solid product by filtration and wash with cold water.

    • Recrystallize the crude product from ethanol to afford the pure 6-phenyl-[1][3][4]triazolo[4,3-b]pyridazine.

    • Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Protocol 2: General Procedure for the Synthesis of 7-Phenyl-1H-pyrazolo[3,4-d]pyridazines from this compound

This protocol outlines the synthesis of pyrazolopyridazines through the reaction of this compound with a 1,3-dicarbonyl compound.

  • Materials:

    • This compound

    • 1,3-Dicarbonyl compound (e.g., acetylacetone) (1 equivalent)

    • Glacial acetic acid

    • Ethanol (for recrystallization)

  • Procedure:

    • Dissolve this compound (1 equivalent) and the 1,3-dicarbonyl compound (1 equivalent) in glacial acetic acid in a round-bottom flask.

    • Heat the mixture to reflux for 6-8 hours, monitoring the reaction by TLC.

    • Upon completion, cool the reaction mixture and pour it into ice-water.

    • Collect the precipitated solid by filtration and wash thoroughly with water.

    • Dry the crude product and recrystallize from ethanol to obtain the pure 7-phenyl-1H-pyrazolo[3,4-d]pyridazine derivative.

    • Confirm the structure of the product using spectroscopic techniques.

Protocol 3: Synthesis of 6-Phenyltetrazolo[1,5-b]pyridazine [7]

This protocol describes the synthesis of a tetrazolopyridazine via diazotization of this compound.

  • Materials:

    • This compound

    • Hydrochloric acid (concentrated)

    • Sodium nitrite

    • Ice

  • Procedure:

    • Suspend this compound (1 equivalent) in a mixture of water and concentrated hydrochloric acid in a beaker, and cool to 0-5 °C in an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise to the suspension with constant stirring, maintaining the temperature below 5 °C.

    • Continue stirring the reaction mixture in the ice bath for an additional 30 minutes after the addition is complete.

    • The precipitated product, 6-phenyltetrazolo[1,5-b]pyridazine, is collected by filtration.

    • Wash the solid with cold water and dry it under vacuum.

    • The product is typically of high purity and may not require further purification. Characterize the product by spectroscopic methods.

Visualizations

Synthetic Workflows

G General Synthetic Workflow for Fused Heterocycles cluster_start Starting Material cluster_reagents Reagents for Cyclization cluster_products Fused Heterocyclic Products start This compound r1 One-Carbon Synthon (e.g., Formic Acid) start->r1 Cyclocondensation r2 1,3-Dicarbonyl Compound (e.g., Acetylacetone) start->r2 Cyclocondensation r3 Nitrous Acid (NaNO2/HCl) start->r3 Diazotization/ Cyclization p1 [1,2,4]Triazolo[4,3-b]pyridazine r1->p1 p2 Pyrazolo[3,4-d]pyridazine r2->p2 p3 Tetrazolo[1,5-b]pyridazine r3->p3

Caption: Synthetic routes from this compound.

Signaling Pathways

G Inhibition of PI3K/AKT/mTOR Pathway by Triazolopyridazines cluster_pathway PI3K/AKT/mTOR Signaling Pathway cluster_drug Drug Action RTK Receptor Tyrosine Kinase (e.g., c-Met) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR activates Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation promotes Drug Triazolo[4,3-b]pyridazine Derivative Drug->RTK inhibits Drug->mTOR inhibits

Caption: PI3K/AKT/mTOR pathway inhibition.

G Induction of Apoptosis by Pyrazolopyridazines cluster_pathway Intrinsic Apoptosis Pathway cluster_drug Drug Action Bcl2 Bcl-2 (Anti-apoptotic) Bax Bax (Pro-apoptotic) Bcl2->Bax inhibits Mitochondrion Mitochondrion Bax->Mitochondrion promotes release of CytochromeC Cytochrome c Mitochondrion->CytochromeC Caspase9 Caspase-9 CytochromeC->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes Drug Pyrazolo[3,4-d]pyridazine Derivative Drug->Bcl2 downregulates Drug->Bax upregulates

Caption: Apoptosis induction by pyrazolopyridazines.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Hydrazino-6-phenylpyridazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions to improve the yield and purity of 3-Hydrazino-6-phenylpyridazine synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Answer: Low yields in the synthesis of this compound from 3-chloro-6-phenylpyridazine and hydrazine hydrate can stem from several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. Ensure that the reaction is refluxed for an adequate amount of time. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is highly recommended.[1]

  • Suboptimal Temperature: The reaction temperature might be too low. The synthesis is typically carried out at reflux temperature. The choice of solvent can influence the reflux temperature. Solvents like n-butanol or ethanol are commonly used.[1][2]

  • Excess Hydrazine Hydrate: While an excess of hydrazine hydrate is often used to drive the reaction forward, a very large excess can sometimes complicate product isolation. A molar ratio of 10 equivalents of hydrazine hydrate to 1 equivalent of 3-chloro-6-phenylpyridazine has been reported to be effective.[1]

  • Purity of Starting Material: The purity of the starting material, 3-chloro-6-phenylpyridazine, is crucial. Impurities in the starting material can lead to side reactions and lower the yield of the desired product. Ensure the precursor is of high purity before starting the reaction.

Question: I am observing the formation of significant impurities in my reaction mixture. How can I minimize them?

Answer: The formation of impurities is a common issue. Here are some strategies to minimize them:

  • Control of Reaction Time: Over-refluxing the reaction can sometimes lead to the degradation of the product or the formation of byproducts. Monitor the reaction by TLC to determine the optimal reaction time.

  • Inert Atmosphere: While not always reported, carrying out the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent potential side reactions caused by atmospheric oxygen or moisture.

  • Quality of Reagents: Use high-purity solvents and reagents. The presence of water or other nucleophiles in the reaction mixture can lead to the formation of undesired byproducts.

Question: The purification of my product is challenging, and I am losing a significant amount of product during this step. What are the best practices for purification?

Answer: Effective purification is key to obtaining a high-purity product with a good recovery.

  • Recrystallization: Recrystallization is a common and effective method for purifying this compound.[1] The choice of solvent is critical. A mixture of isopropanol and isopropyl ether has been successfully used for recrystallization.[1] Other solvents reported for similar pyridazine derivatives include dioxane and methanol.[2] Experiment with different solvent systems to find the one that gives the best recovery and purity.

  • Washing: After filtration, thoroughly wash the collected solid with cold water to remove any residual hydrazine hydrate and other water-soluble impurities.[1]

  • Column Chromatography: If recrystallization does not yield a product of the desired purity, silica gel column chromatography can be employed. A suitable eluent system would need to be determined, likely a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol).

Frequently Asked Questions (FAQs)

What is the typical synthetic route for this compound?

The most common and direct synthetic route involves the nucleophilic substitution of the chlorine atom in 3-chloro-6-phenylpyridazine with hydrazine. This reaction is typically carried out by refluxing 3-chloro-6-phenylpyridazine with an excess of hydrazine hydrate in a suitable solvent.

What are the key starting materials for the synthesis?

The primary starting materials are 3-chloro-6-phenylpyridazine and hydrazine hydrate. 3-chloro-6-phenylpyridazine itself can be synthesized from a corresponding 6-phenylpyridazin-3(2H)-one derivative by reacting it with phosphorus oxychloride (POCl₃).[2]

How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is an effective technique to monitor the reaction's progress.[1] By spotting the reaction mixture alongside the starting material on a TLC plate, you can observe the disappearance of the starting material and the appearance of the product spot.

What are the safety precautions I should take during this synthesis?

  • Hydrazine hydrate is toxic and corrosive. Handle it with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.

  • Phosphorus oxychloride (used for the precursor synthesis) is highly corrosive and reacts violently with water. Handle it with extreme care in a fume hood.

  • Always consult the Safety Data Sheets (SDS) for all chemicals used in the synthesis.

Data Presentation

Table 1: Reported Yields for Phenylpyridazine Synthesis

Starting Material(s)ProductSolventReaction ConditionsYield (%)Reference
Phenyl-fulvene and hydrazinePhenyl-pyridazineMethanol24 hours at room temperature71.2[3]
4-(2-(4-chlorophenyl)hydrazinyl)-3-chloro-6-phenylpyridazine and hydrazine hydrate4-(2-(4-chlorophenyl)hydrazinyl)-3-hydrazinyl-6-phenylpyridazineNot specifiedRefluxNot specified[2]
3-Chloro-4-methyl-6-phenylpyridazine and hydrazine hydrate3-Hydrazinyl-4-methyl-6-phenylpyridazinen-butanol or excess hydrazine hydrateRefluxNot specified[1]

Experimental Protocols

Synthesis of this compound from 3-Chloro-6-phenylpyridazine

This protocol is based on a general method for the synthesis of hydrazinylpyridazines.[1]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-chloro-6-phenylpyridazine (1 equivalent).

  • Addition of Reagents: Add a suitable solvent such as n-butanol, or use an excess of hydrazine hydrate directly as the solvent. Add hydrazine hydrate (e.g., 10 equivalents).

  • Reaction: Heat the reaction mixture to reflux and maintain it at this temperature.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the reaction mixture to room temperature.

  • Isolation: The product will often precipitate out of the solution upon cooling. Collect the solid by filtration.

  • Washing: Wash the collected solid with cold water to remove excess hydrazine hydrate.

  • Purification: Recrystallize the crude product from a suitable solvent system, such as a mixture of isopropanol and isopropyl ether, to obtain the pure this compound.[1]

Visualizations

Synthesis_Pathway cluster_start Starting Materials cluster_intermediate Intermediate cluster_reagent Reagent cluster_product Final Product 6-phenylpyridazin-3(2H)-one 6-phenylpyridazin-3(2H)-one 3-chloro-6-phenylpyridazine 3-chloro-6-phenylpyridazine 6-phenylpyridazin-3(2H)-one->3-chloro-6-phenylpyridazine Chlorination POCl3 Phosphorus Oxychloride POCl3->3-chloro-6-phenylpyridazine This compound This compound 3-chloro-6-phenylpyridazine->this compound Nucleophilic Substitution Hydrazine_Hydrate Hydrazine Hydrate Hydrazine_Hydrate->this compound

Caption: Synthesis pathway of this compound.

Troubleshooting_Workflow start Low Yield or Impurities Observed check_reaction_conditions Check Reaction Conditions start->check_reaction_conditions incomplete_reaction Incomplete Reaction? check_reaction_conditions->incomplete_reaction Yes suboptimal_temp Suboptimal Temperature? check_reaction_conditions->suboptimal_temp No check_starting_materials Check Starting Material Purity optimize_purification Optimize Purification check_starting_materials->optimize_purification No impure_precursor Impure 3-chloro-6-phenylpyridazine? check_starting_materials->impure_precursor Yes product_loss Product Loss During Purification? optimize_purification->product_loss Yes end_success Improved Yield and Purity optimize_purification->end_success No increase_reflux_time Increase Reflux Time (Monitor with TLC) incomplete_reaction->increase_reflux_time suboptimal_temp->check_starting_materials No ensure_reflux_temp Ensure Proper Reflux Temperature suboptimal_temp->ensure_reflux_temp increase_reflux_time->end_success ensure_reflux_temp->end_success purify_precursor Purify Precursor Before Use impure_precursor->purify_precursor purify_precursor->end_success recrystallization_issues Inefficient Recrystallization? product_loss->recrystallization_issues test_solvents Test Different Recrystallization Solvents recrystallization_issues->test_solvents test_solvents->end_success

References

Purification of crude 3-Hydrazino-6-phenylpyridazine by recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the purification of crude 3-Hydrazino-6-phenylpyridazine by recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for the recrystallization of this compound?

A1: The ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at room or lower temperatures. For pyridazine derivatives, common choices include ethanol, methanol, and isopropanol.[1] Solvent mixtures, such as isopropanol-isopropyl ether or ethanol-hexane, can also be effective.[2] Preliminary small-scale solubility tests are recommended to determine the optimal solvent or solvent system for your specific crude product.

Q2: My compound "oils out" instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the solid melts and forms a liquid phase before dissolving in the solvent, often due to the presence of impurities that depress the melting point. To resolve this, you can try adding more of the "soluble solvent" if using a mixed solvent system, or switch to a higher boiling point solvent.[3] Ensuring the solution is not supersaturated too quickly by allowing it to cool slowly can also prevent oiling out.

Q3: After recrystallization, the yield is very low. What are the possible reasons?

A3: A low yield can result from several factors. Using too much solvent during the dissolution step is a common cause, as a significant amount of the product will remain in the mother liquor.[3] It is crucial to use the minimum amount of hot solvent required to fully dissolve the crude product.[1] Other reasons for low yield could include incomplete crystallization, which can be addressed by extending the cooling time or placing the solution in an ice bath, or issues with the initial reaction that produced the crude material.[1][3]

Q4: The purity of my recrystallized this compound has not improved significantly. What could be the issue?

A4: If the purity has not improved, it is possible that the chosen recrystallization solvent is also dissolving the impurities, leading to their co-crystallization with the product. In this case, trying a different solvent or a solvent pair is recommended. Additionally, rapid crystallization can trap impurities within the crystal lattice.[3] A slower cooling process will allow for the formation of purer crystals. If colored impurities are present, a charcoal treatment step may be necessary.[3]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No crystals form upon cooling. - The solution is not supersaturated (too much solvent was used).- The compound is very soluble in the chosen solvent even at low temperatures.- Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.[1]- Reduce the volume of the solvent by evaporation and allow it to cool again.- Place the flask in an ice bath to further decrease the solubility.[1]- Re-evaluate the solvent choice; the compound may be too soluble.
Crystallization happens too quickly. - The solution is too concentrated.- The cooling process is too rapid.- Reheat the solution and add a small amount of additional solvent to slightly decrease the saturation.[3]- Allow the flask to cool to room temperature slowly before placing it in an ice bath.[3]
The recrystallized product is discolored. - Colored impurities are present in the crude material.- Before cooling, add a small amount of activated charcoal to the hot solution and then filter it while hot to remove the charcoal and the adsorbed impurities.[3]
The product appears as a powder instead of distinct crystals. - The rate of crystallization was too high.- This is often a result of crashing out of solution. To obtain better crystals, redissolve the powder in the minimum amount of hot solvent and allow it to cool more slowly.

Quantitative Data

Table 1: Solubility of 6-Phenyl-pyridazin-3(2H)-one in Various Solvents at 318.2 K

Solvent Mole Fraction Solubility (x 10⁻³)
Dimethyl sulfoxide (DMSO)473
Polyethylene glycol-400 (PEG-400)412
Ethyl acetate (EA)81
2-Butanol21.8
1-Butanol21.1
Isopropyl alcohol (IPA)14.4
Ethanol8.22
Methanol5.18
Water0.0126
Data sourced from a study on 6-phenyl-pyridazin-3(2H)-one and may be used as a qualitative guide for this compound.[4][5]

Experimental Protocols

General Procedure for Recrystallization of this compound

  • Solvent Selection: Based on preliminary tests, choose a suitable solvent or solvent pair (e.g., ethanol, isopropanol, or an ethanol/water mixture). The ideal solvent should dissolve the crude product when hot but not at room temperature.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling while stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.[1]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, and then reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If charcoal was used or if there are insoluble impurities, perform a hot filtration using a pre-warmed funnel and filter paper to remove the solid impurities.

  • Crystallization: Cover the flask and allow the clear filtrate to cool slowly to room temperature. Once crystal formation appears to be complete, place the flask in an ice bath for at least 30 minutes to maximize the yield.[1]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[1]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[1]

  • Drying: Dry the purified crystals in a vacuum oven until a constant weight is achieved.[1]

Visualizations

Recrystallization_Workflow start Start with Crude This compound dissolve Dissolve in Minimum Amount of Hot Solvent start->dissolve hot_filtration Hot Filtration (Optional, for insoluble impurities) dissolve->hot_filtration cool Slow Cooling to Room Temperature dissolve->cool No insoluble impurities hot_filtration->cool ice_bath Cool in Ice Bath cool->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry end_product Pure this compound dry->end_product

Caption: Workflow for the recrystallization of this compound.

Troubleshooting_Recrystallization start Problem Encountered no_crystals No Crystals Form start->no_crystals low_yield Low Yield start->low_yield oiling_out Compound Oils Out start->oiling_out poor_purity Poor Purity start->poor_purity solution_scratch Scratch flask / Add seed crystal no_crystals->solution_scratch Cause: Lack of nucleation solution_concentrate Evaporate some solvent no_crystals->solution_concentrate Cause: Too dilute solution_less_solvent Use less solvent initially low_yield->solution_less_solvent Cause: Too much solvent used solution_ice_bath Ensure sufficient time in ice bath low_yield->solution_ice_bath Cause: Incomplete crystallization solution_add_solvent Add more solvent / Use different solvent oiling_out->solution_add_solvent Cause: Melting before dissolving solution_slow_cool Cool solution more slowly oiling_out->solution_slow_cool Cause: High supersaturation poor_purity->solution_slow_cool Cause: Impurity trapping solution_charcoal Use activated charcoal poor_purity->solution_charcoal Cause: Colored impurities solution_change_solvent Change recrystallization solvent poor_purity->solution_change_solvent Cause: Impurities co-crystallize

Caption: Troubleshooting decision tree for common recrystallization issues.

References

Troubleshooting low yield in pyridazine synthesis from dicarbonyl compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with low yields in pyridazine synthesis from dicarbonyl compounds.

Troubleshooting Guides & FAQs

My pyridazine synthesis is resulting in a low yield. What are the common causes and how can I improve it?

Low yields in pyridazine synthesis are a frequent issue. A systematic approach to troubleshooting can help identify and resolve the underlying problems. Key factors to consider include:

  • Purity of Starting Materials: Ensure the high purity of your dicarbonyl compound and hydrazine derivative. Impurities can lead to undesirable side reactions that consume starting materials and complicate the purification process. It is advisable to use freshly purified reagents, as hydrazine derivatives can degrade over time.

  • Reaction Stoichiometry: Precise stoichiometry is crucial. While a 1:1 molar ratio of the dicarbonyl compound to hydrazine is theoretically required, a slight excess of hydrazine (e.g., 1.1 to 1.2 equivalents) can sometimes drive the reaction to completion. However, a large excess should be avoided as it can make purification more difficult.

  • Reaction Temperature: The optimal temperature is highly dependent on the specific substrates. Some reactions proceed efficiently at room temperature, while others require heating to reflux. It is recommended to start with milder conditions and gradually increase the temperature. Monitoring the reaction progress by Thin Layer Chromatography (TLC) will help determine the optimal temperature and reaction time.

  • Choice of Solvent: The solvent can significantly influence the reaction rate and yield. Protic solvents like ethanol and acetic acid are commonly used and often give good results. Acetic acid can also act as a catalyst. In some cases, aprotic solvents may be beneficial. Experimenting with different solvents can lead to improved yields.

  • pH of the Reaction Mixture: The pH can affect the reactivity of the hydrazine nucleophile. For some syntheses, particularly when using hydrazine salts (e.g., hydrazine hydrochloride), the addition of a mild base like sodium acetate can be beneficial to neutralize the generated acid and improve the reaction outcome.

  • Reaction Time: Incomplete reactions are a common cause of low yields. Monitor the reaction's progress using TLC or other analytical techniques to ensure it has gone to completion before proceeding with the workup.

I'm observing multiple spots on my TLC plate, suggesting the presence of side products. What are the common side reactions?

Several side reactions can occur during pyridazine synthesis, leading to a mixture of products and reduced yield of the desired compound. These include:

  • Formation of Regioisomers: When using an unsymmetrical dicarbonyl compound, the initial nucleophilic attack of hydrazine can occur at either of the two distinct carbonyl groups, potentially leading to the formation of two different regioisomeric pyridazines. The regioselectivity is influenced by both steric and electronic factors of the substituents on the dicarbonyl compound.

  • Incomplete Cyclization: The reaction may stop at the intermediate hydrazone stage without proceeding to the final cyclized pyridazine. This can often be addressed by optimizing the reaction conditions, such as increasing the temperature or reaction time.

  • N-N Bond Cleavage: Under harsh reaction conditions, such as very high temperatures or the presence of strong oxidizing or reducing agents, the N-N bond in the hydrazine or the resulting pyridazine ring can cleave, leading to a complex mixture of degradation products.

  • Over-alkylation: When using a substituted hydrazine (e.g., methylhydrazine), there is a possibility of alkylation at both nitrogen atoms if the reaction conditions are not carefully controlled.

How can I control the formation of regioisomers when using an unsymmetrical dicarbonyl compound?

Controlling regioselectivity is a significant challenge. The following strategies can be employed:

  • Exploiting Steric Hindrance: A bulky substituent on the dicarbonyl compound can sterically hinder the approach of hydrazine to one of the carbonyl groups, favoring the formation of a single regioisomer.

  • Leveraging Electronic Effects: The electronic properties of the substituents on the dicarbonyl compound can influence the reactivity of the carbonyl groups. An electron-withdrawing group can make a carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.

  • Modifying Reaction Conditions: The choice of solvent and catalyst can influence the regioselectivity. For instance, acidic or basic conditions can alter the reaction pathway and favor the formation of one isomer over the other.

My product seems to be an oil or difficult to crystallize. What are the best purification strategies for pyridazines?

Purification of pyridazines can be challenging due to their polarity and basicity. The most common and effective purification techniques are:

  • Recrystallization: This is a powerful technique for purifying solid products. The key is to find a suitable solvent or solvent system in which the pyridazine has high solubility at elevated temperatures and low solubility at room temperature. Common solvents for recrystallizing pyridazine derivatives include ethanol, methanol, and mixtures of ethanol and water.

  • Silica Gel Column Chromatography: This is a versatile method for purifying both solid and oily products and for separating mixtures of isomers. Due to the basic nature of pyridazines, they can sometimes interact strongly with the acidic silica gel, leading to peak tailing. To mitigate this, a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), can be added to the eluent.

Data Presentation

The yield of pyridazine synthesis is highly dependent on the specific substrates and reaction conditions. Below are tables summarizing reported yields for the synthesis of various pyridazine derivatives from dicarbonyl compounds.

Dicarbonyl CompoundHydrazine DerivativeSolventConditionsYield (%)Reference
2,5-HexanedioneHydrazine monohydrateEthanol, then BenzeneReflux, with Pd/C catalyst56[1]
β-m-nitrobenzoylpropionic acidHydrazine hydrateNot specifiedReflux, with Raney Ni catalystup to 82.7[2]
Phenyl-fulveneHydrazine hydrateMethanolRoom temperature, 24h71[3]
Thienyl-fulveneHydrazine hydrateMethanolRoom temperature, 24h43[3]
Tolyl-fulveneHydrazine hydrateMethanolRoom temperature, 24h51[3]
Dicarbonyl CompoundAromatic AldehydeConditionsProductYield (%)
Levulinic acid2-MeOC₆H₄CHOToluene, reflux6-(2-(2-methoxyphenyl)ethenyl)-4,5-dihydropyridazin-3(2H)-one30-67
Levulinic acid3-MeC₆H₄CHOToluene, reflux6-(2-(m-tolyl)ethenyl)-4,5-dihydropyridazin-3(2H)-one30-67
Levulinic acid3-ClC₆H₄CHOToluene, reflux6-(2-(3-chlorophenyl)ethenyl)-4,5-dihydropyridazin-3(2H)-one30-67

Experimental Protocols

Protocol 1: Synthesis of 3,6-Dimethylpyridazine from 2,5-Hexanedione

This protocol describes the synthesis of 3,6-dimethylpyridazine from the readily available 2,5-hexanedione.

Materials:

  • 2,5-Hexanedione

  • Hydrazine monohydrate

  • Ethanol

  • 10% Palladium on activated carbon (Pd/C)

  • Benzene

  • Celite

  • Methanol

  • Dichloromethane

Procedure:

  • In a round-bottom flask, a mixture of 2,5-hexanedione (6 mL, 51 mmol) and hydrazine monohydrate (2.5 mL, 51 mmol) in ethanol (50 mL) is heated to reflux for 3 hours.[1]

  • After the reaction is complete, the solvent is removed under reduced pressure.[1]

  • The resulting residue is combined with 10% Pd/C (1.1 g) in anhydrous benzene (200 mL).[1]

  • The reaction mixture is heated at reflux overnight.[1]

  • After cooling to room temperature, the mixture is filtered through a pad of Celite to remove the catalyst.[1]

  • The filtrate is concentrated under reduced pressure.[1]

  • The crude product is purified by silica gel column chromatography using a mobile phase of 6% methanol in dichloromethane to yield 3,6-dimethylpyridazine as a light brown oil (3.1 g, 56% yield).[1]

Characterization:

  • ¹H NMR (500 MHz, CDCl₃): δ 7.23 (2H, s), 2.69 (6H, s).[1]

Protocol 2: Synthesis of 6-(3-Aminophenyl)-4,5-dihydropyridazin-3(2H)-one

This protocol details a one-step reduction and cyclization to form a dihydropyridazinone derivative.

Materials:

  • β-m-nitrobenzoylpropionic acid

  • Hydrazine hydrate

  • Raney Ni catalyst

Procedure:

  • β-m-nitrobenzoylpropionic acid is reacted with hydrazine hydrate in the presence of Raney Ni as a catalyst.

  • The reaction involves both the reduction of the nitro group and the cyclization to form the dihydropyridazinone ring.

  • The optimal conditions reported are a molar ratio of hydrazine to the starting material of 11.7:1 and refluxing for 4 hours.[2]

  • Under these conditions, the yield of 6-(3-aminophenyl)-4,5-dihydropyridazin-3(2H)-one can reach up to 82.7%.[2]

Visualizations

Troubleshooting_Low_Yield cluster_optimization Reaction Optimization start Low Yield Observed check_purity Check Purity of Starting Materials (Dicarbonyl & Hydrazine) start->check_purity check_stoichiometry Verify Reaction Stoichiometry (Consider slight excess of hydrazine) check_purity->check_stoichiometry optimize_temp Optimize Reaction Temperature (Monitor by TLC) check_stoichiometry->optimize_temp optimize_solvent Screen Different Solvents (e.g., Ethanol, Acetic Acid) optimize_temp->optimize_solvent check_ph Adjust pH if Necessary (e.g., add mild base for hydrazine salts) optimize_solvent->check_ph monitor_reaction Ensure Complete Reaction (Monitor by TLC/GC) check_ph->monitor_reaction purification_issues Investigate Purification Losses (Recrystallization, Chromatography) monitor_reaction->purification_issues side_reactions Analyze for Side Products (Regioisomers, Incomplete Cyclization) purification_issues->side_reactions yield_improved Yield Improved side_reactions->yield_improved Address specific side reaction

Caption: A troubleshooting workflow for addressing low yield in pyridazine synthesis.

Pyridazine_Synthesis_Pathway cluster_reactants Reactants dicarbonyl 1,4-Dicarbonyl Compound intermediate Hydrazone Intermediate dicarbonyl->intermediate hydrazine Hydrazine Derivative hydrazine->intermediate pyridazine Pyridazine Product intermediate->pyridazine Cyclization

Caption: General reaction pathway for pyridazine synthesis from dicarbonyl compounds.

References

Technical Support Center: Synthesis of Pyridazines with Hydrazine Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of pyridazine derivatives. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of pyridazines using hydrazine hydrate, particularly focusing on the management of side reactions.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis of pyridazines, presented in a question-and-answer format.

Q1: My reaction is yielding a significant amount of a non-aromatic byproduct. How can I identify and minimize it?

A1: A common non-aromatic byproduct is the 1,4-dihydropyridazine intermediate . This occurs when the initial cyclization product of the 1,4-dicarbonyl compound and hydrazine hydrate is not fully oxidized to the aromatic pyridazine.

  • Identification:

    • TLC: The dihydropyridazine will likely have a different Rf value than the starting material and the final pyridazine product.

    • ¹H NMR: Look for signals corresponding to sp³-hybridized carbons in the ring, which are absent in the aromatic pyridazine. You would expect to see aliphatic protons, which will be upfield compared to the aromatic protons of the desired product.

    • Mass Spectrometry: The dihydropyridazine will have a molecular weight that is two units higher than the corresponding pyridazine.

  • Troubleshooting:

    • Incomplete Oxidation: The conversion of the dihydropyridazine to the pyridazine is an oxidation step. If this step is sluggish, the intermediate will accumulate.

      • Solution: Introduce a mild oxidizing agent to the reaction mixture after the initial condensation. Common choices include air (by bubbling through the reaction mixture), elemental sulfur, or a catalytic amount of an oxidizing agent. The choice of oxidant should be compatible with your substrate.

    • Reaction Time and Temperature: Insufficient reaction time or temperature may not provide the necessary energy for the final aromatization step.

      • Solution: Gradually increase the reaction temperature and monitor the progress by TLC until the intermediate spot disappears. Prolonging the reaction time at a suitable temperature can also drive the reaction to completion.

Q2: My TLC shows multiple spots, and I suspect the formation of a hydrazone. How can I confirm this and push the reaction to completion?

A2: The formation of a hydrazone is a common side reaction, as it is an intermediate in the formation of the pyridazine ring.[1] If the cyclization step is slow, the hydrazone may be isolated as a major byproduct.[1]

  • Identification:

    • TLC: The hydrazone will have a distinct Rf value.

    • IR Spectroscopy: Look for a characteristic C=N stretching frequency. The carbonyl peak of the starting dicarbonyl compound will be absent in the hydrazone.

    • ¹H NMR: The spectrum will show the presence of an N-H proton, and the overall integration will correspond to the hydrazone structure rather than the cyclized product.

  • Troubleshooting:

    • Incomplete Cyclization: The cyclization of the hydrazone to the dihydropyridazine is a key step.

      • Solution: Ensure your reaction conditions favor cyclization. This can often be achieved by adjusting the pH. An acidic medium can catalyze the dehydration step required for cyclization.[1] However, strongly acidic conditions should be avoided as they can lead to other side reactions.[1] Using a protic solvent like ethanol or acetic acid can also facilitate this step.[1]

    • Water Removal: The cyclization step produces water.[1]

      • Solution: In some cases, removing water from the reaction mixture using a Dean-Stark apparatus or molecular sieves can drive the equilibrium towards the cyclized product.[1]

Q3: I am observing a complex mixture of products, and I'm concerned about N-N bond cleavage. When is this likely to occur and how can it be avoided?

A3: N-N bond cleavage in the hydrazine or the resulting pyridazine ring is possible under harsh reaction conditions.[1]

  • Likely Causes:

    • High Temperatures: Excessively high temperatures can lead to the degradation of both the starting materials and the product.[1]

    • Strong Reducing or Oxidizing Agents: The presence of strong reducing or oxidizing agents that are not intended for the main reaction can cause the cleavage of the N-N bond.[1]

  • Prevention:

    • Optimize Temperature: Carefully control the reaction temperature. It should be high enough to drive the reaction to completion but not so high as to cause degradation. Monitor the reaction by TLC to find the optimal temperature.[1]

    • Choice of Reagents: Avoid the use of unnecessarily harsh reagents. If an oxidant is needed for the aromatization step, choose a mild one.

Q4: My product is difficult to purify by column chromatography, showing significant tailing. What is the cause and how can I improve the separation?

A4: The basic nature of the nitrogen atoms in the pyridazine ring can lead to strong interactions with the acidic silanol groups on the surface of the silica gel, causing peak tailing.

  • Solution:

    • Deactivate the Silica Gel: Add a small amount of a basic modifier to your eluent. Triethylamine (0.1-1%) or a few drops of ammonia in your polar solvent are common choices. This will neutralize the acidic sites on the silica gel and improve the peak shape.

Data Presentation

The yield of pyridazine synthesis is highly dependent on the specific substrates and reaction conditions. Below is a summary of reported yields for the synthesis of various substituted pyridazines from fulvenes (1,2-diacylcyclopentadienes) and hydrazine hydrate.

Substituent on PyridazineAppearanceMelting Point (°C)Percent Yield (%)
PhenylLight yellow powder202-204.971.2
ThienylRed, rust-colored powder164.5-165.943
TolylDeep yellow powder158.5-161.251

Table 1: Comparison of yields for the synthesis of different substituted pyridazines.[2]

The following table summarizes the expected trend of product distribution based on reaction conditions.

ConditionIncomplete Reaction (Hydrazone)Intermediate (Dihydropyridazine)Desired Product (Pyridazine)Side Products (Degradation)
Low Temperature / Short TimeHighModerateLowLow
Moderate Temperature / Optimal TimeLowLowHighLow
High Temperature / Long TimeLowLowDecreasingIncreasing
Anhydrous ConditionsModerateHighLowLow
Presence of Mild OxidantLowLowHighLow

Table 2: Qualitative effect of reaction conditions on product distribution.

Experimental Protocols

General Protocol for the Synthesis of a 5,6-Fused Ring Pyridazine

This protocol describes the synthesis of a phenyl-substituted 5,6-fused ring pyridazine from a phenyl-fulvene (1,2-dibenzoylcyclopentadiene) and hydrazine hydrate.[2]

Materials:

  • Phenyl-fulvene (1 equivalent)

  • Methanol

  • Hydrazine hydrate (excess)

  • Dichloromethane

  • Magnesium sulfate

  • Water

Procedure:

  • Combine the phenyl-fulvene with methanol in a round-bottom flask.

  • Add an excess of hydrazine hydrate to the solution.

  • Stir the solution at room temperature for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, add water to the reaction mixture to precipitate the crude product.

  • Perform a liquid-liquid extraction with dichloromethane (3 x 10 mL).

  • Combine the organic layers, dry over magnesium sulfate, and filter.

  • Remove the solvent in vacuo to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel. If peak tailing is observed, add 0.5% triethylamine to the eluent.

Visualizations

Reaction Pathway for Pyridazine Synthesis and Side Reactions

pyridazine_synthesis start 1,4-Dicarbonyl Compound hydrazone Hydrazone Intermediate start->hydrazone Condensation hydrazine Hydrazine Hydrate hydrazine->hydrazone dihydropyridazine Dihydropyridazine Intermediate hydrazone->dihydropyridazine Cyclization pyridazine Pyridazine Product dihydropyridazine->pyridazine Oxidation side_products Degradation Products dihydropyridazine->side_products Harsh Conditions pyridazine->side_products Harsh Conditions

Caption: Main reaction pathway and potential side reactions.

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low Yield of Pyridazine check_purity Check Purity of Starting Materials start->check_purity optimize_temp Optimize Reaction Temperature check_purity->optimize_temp evaluate_solvent Evaluate Solvent Choice optimize_temp->evaluate_solvent adjust_ph Adjust Reaction pH evaluate_solvent->adjust_ph consider_water_removal Consider Water Removal adjust_ph->consider_water_removal add_oxidant Add Mild Oxidant consider_water_removal->add_oxidant monitor_reaction Monitor Reaction by TLC/LC-MS add_oxidant->monitor_reaction improved_yield Improved Yield monitor_reaction->improved_yield

Caption: A systematic approach to troubleshooting low yields.

Decision Logic for Product Purification

purification_logic rect_node rect_node start Crude Product Obtained is_solid Is the product a solid? start->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize Yes column_chromatography Column Chromatography is_solid->column_chromatography No is_pure Is the product pure by TLC/NMR? recrystallize->is_pure is_pure->column_chromatography No pure_product Pure Product is_pure->pure_product Yes tailing Is there peak tailing? column_chromatography->tailing tailing->is_pure No add_base Add Base (e.g., Et3N) to Eluent tailing->add_base Yes add_base->is_pure

Caption: A decision tree for the purification of pyridazine products.

References

Technical Support Center: Optimization of Hydrazinolysis of Chloropyridazines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the hydrazinolysis of chloropyridazines.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My hydrazinolysis reaction is showing low yield. What are the potential causes and how can I improve it?

A1: Low yields in hydrazinolysis reactions of chloropyridazines can stem from several factors. Here's a troubleshooting guide to help you optimize your reaction:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Increase the reaction time or temperature. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A patent for the synthesis of 3-chloro-2-hydrazinopyridine suggests a reflux time of 4-8 hours.[1]

  • Sub-optimal Reagent Ratio: The molar ratio of hydrazine to your chloropyridazine substrate is critical.

    • Solution: An excess of hydrazine is often used to drive the reaction to completion. For the synthesis of 3-chloro-2-hydrazinopyridine, a molar ratio of 1:4 to 1:6 of 2,3-dichloropyridine to hydrazine hydrate has been shown to produce high yields (95-99%).[1]

  • Improper Solvent: The choice of solvent can significantly impact the reaction rate and yield.

    • Solution: Polar solvents are generally preferred for this reaction. A patented method for high-yield synthesis of 3-chloro-2-hydrazinopyridine utilizes polar solvents such as methanol, ethanol, dimethylformamide (DMF), dimethylacetamide (DMAC), or tetrahydrofuran (THF).[1]

  • Work-up and Purification Issues: Product may be lost during the extraction or purification steps.

    • Solution: Ensure the pH is appropriate during aqueous work-up to minimize the solubility of your product in the aqueous phase. For purification, consider alternative methods to recrystallization, such as column chromatography, if you observe significant product loss.

Q2: I am observing the formation of a significant amount of side products. What are the common side reactions and how can I minimize them?

A2: The primary side product in the hydrazinolysis of dichloropyridazines is often the di-substituted product where both chlorine atoms are replaced by hydrazine.

  • Minimizing Di-substitution:

    • Control Stoichiometry: Carefully control the molar ratio of hydrazine hydrate. Using a large excess of the dichloropyridazine substrate relative to hydrazine can favor mono-substitution, but this is often not practical. A more common approach is to use a moderate excess of hydrazine and control the reaction time and temperature to favor the mono-substituted product.

    • Reaction Temperature: Lowering the reaction temperature can sometimes increase the selectivity for mono-substitution over di-substitution.

    • Substrate Reactivity: The position of the chlorine atoms on the pyridazine ring influences their reactivity. In some cases, one chlorine atom is significantly more reactive than the other, allowing for selective mono-substitution.

Q3: How do I choose the optimal solvent and temperature for my specific chloropyridazine substrate?

A3: The optimal solvent and temperature are highly dependent on the specific substrate.

  • Solvent Selection: As a starting point, polar protic solvents like ethanol or polar aprotic solvents like DMF and DMAC are good choices.[1] The solubility of your starting material and product in the chosen solvent is a key consideration.

  • Temperature Optimization: A good starting point is to run the reaction at the reflux temperature of the chosen solvent.[1] You can then screen a range of temperatures to find the optimal balance between reaction rate and selectivity. For instance, in the synthesis of 3-chloro-2-hydrazinopyridine, the reaction is carried out at reflux.[1]

Q4: What is a recommended work-up procedure for a hydrazinolysis reaction?

A4: A general work-up procedure involves the following steps:

  • Cool the reaction mixture to room temperature.

  • If a precipitate has formed, it can be collected by filtration.[1]

  • The filtrate can be concentrated under reduced pressure to remove the solvent.

  • The residue is then typically partitioned between an organic solvent (e.g., dichloromethane, ethyl acetate) and water.

  • The organic layer is washed with brine, dried over a suitable drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated to yield the crude product.

  • The crude product can then be purified by recrystallization or column chromatography.

Experimental Protocols & Data

High-Yield Synthesis of 3-chloro-2-hydrazinopyridine

This protocol is adapted from a patented method demonstrating high yields.[1]

Reaction Scheme:

2,3-dichloropyridine + hydrazine hydrate → 3-chloro-2-hydrazinopyridine

Procedure:

  • To a 1L four-necked flask, add 0.1 moles of 2,3-dichloropyridine, 0.6 moles of hydrazine hydrate (≥80% mass content), and 3.75 g of a polar solvent (e.g., ethanol or DMAC).

  • Heat the mixture to reflux and maintain for 6 hours.

  • Cool the reaction mixture to room temperature.

  • Collect the resulting solid by filtration.

  • Wash the solid with water.

  • Dry the solid to obtain 3-chloro-2-hydrazinopyridine.

Quantitative Data Summary:

Starting MaterialMolar Ratio (Substrate:Hydrazine)SolventReaction Time (hours)Yield (%)Purity (HPLC) (%)Reference
2,3-dichloropyridine1:6Ethanol69799[1]
2,3-dichloropyridine1:6DMAC69899[1]
2,3-dichloropyridine1:4Ethanol89599[1]
Synthesis of 3-chloro-6-hydrazinopyridazine

This protocol provides a specific example for the synthesis of 3-chloro-6-hydrazinopyridazine.

Procedure:

  • In a suitable reaction vessel, prepare a solution of 25% aqueous hydrazine (4.25 L) and 32% ammonia (7.5 L) in water (23.7 L).

  • While maintaining a gentle stream of nitrogen, add 3,6-dichloropyridazine (3 kg) to the solution.

  • Heat the mixture. (Note: The specific temperature and reaction time are not detailed in the provided abstract).

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for the optimization of hydrazinolysis of chloropyridazines.

experimental_workflow Workflow for Hydrazinolysis Optimization cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Start Start Select_Chloropyridazine Select Chloropyridazine Substrate Start->Select_Chloropyridazine Choose_Solvent Choose Solvent (e.g., Ethanol, DMAC) Select_Chloropyridazine->Choose_Solvent Determine_Ratios Determine Molar Ratios (e.g., 1:4 to 1:6) Choose_Solvent->Determine_Ratios Setup_Reaction Set up Reaction Apparatus Determine_Ratios->Setup_Reaction Add_Reagents Add Reagents to Reaction Vessel Setup_Reaction->Add_Reagents Heat_to_Reflux Heat to Reflux (4-8 hours) Add_Reagents->Heat_to_Reflux Monitor_Progress Monitor Progress (TLC/HPLC) Heat_to_Reflux->Monitor_Progress Monitor_Progress->Heat_to_Reflux Incomplete? Cool_Reaction Cool to Room Temperature Monitor_Progress->Cool_Reaction Filter_Solid Filter Precipitated Solid Cool_Reaction->Filter_Solid Wash_and_Dry Wash with Water and Dry Filter_Solid->Wash_and_Dry Purify_Product Purify if Necessary (Recrystallization/Chromatography) Wash_and_Dry->Purify_Product Characterize_Product Characterize Product (NMR, MS, etc.) Purify_Product->Characterize_Product Calculate_Yield Calculate Yield and Purity Characterize_Product->Calculate_Yield Calculate_Yield->Determine_Ratios Low Yield? End End Calculate_Yield->End

Caption: A generalized workflow for the hydrazinolysis of chloropyridazines.

References

Removal of impurities from phenylhydrazine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis and purification of phenylhydrazine.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My crude phenylhydrazine is a dark red or brown oil. What causes this discoloration and how can I prevent it?

A1: Discoloration in crude phenylhydrazine is typically due to oxidation products. Phenylhydrazine is susceptible to oxidation when exposed to air and light, resulting in the formation of colored impurities.[1][2][3] To minimize discoloration, it is crucial to handle the synthesis and workup under an inert atmosphere (e.g., nitrogen or argon) where possible and to protect the reaction mixture from light. Storing the purified product under an inert atmosphere in a tightly sealed, amber glass vial in a refrigerator is also recommended for long-term stability.[1]

Q2: The yield of my phenylhydrazine synthesis is lower than expected. What are the common causes and how can I improve it?

A2: Low yields can stem from several factors throughout the synthesis process. Here are some common areas to troubleshoot:

  • Incomplete Diazotization: Ensure the temperature of the aniline solution is maintained close to 0°C during the addition of sodium nitrite.[4][5] Higher temperatures can lead to the decomposition of the diazonium salt.

  • Inefficient Reduction: The reduction of the diazonium salt is a critical step. Using freshly prepared sodium sulfite is recommended as the commercial quality can be poor, leading to lower yields.[6]

  • Losses During Workup: Phenylhydrazine hydrochloride has some solubility in the aqueous mother liquor. Cooling the solution to 0°C before filtration is essential to maximize precipitation.[6] Between 20°C and 0°C, an additional 5-10% of the product can separate.[6]

  • Decomposition During Distillation: Phenylhydrazine can decompose at elevated temperatures.[2][7] Distillation under reduced pressure is the preferred method for purification of the free base.[4][5] It is also critical to ensure that no traces of phenylhydrazine hydrochloride are present in the free base before distillation, as the salt can catalyze decomposition above 100°C.[6]

Q3: I am having difficulty purifying my phenylhydrazine hydrochloride. What is the most effective method?

A3: Recrystallization is often the most effective method for purifying solid phenylhydrazine hydrochloride.[8] A common procedure involves dissolving the crude hydrochloride in hot water, boiling briefly with activated charcoal to remove colored impurities, and then filtering the hot solution.[6] The purified phenylhydrazine hydrochloride is then precipitated by adding concentrated hydrochloric acid to the cooled filtrate and further cooling to 0°C.[6]

Q4: What are the key considerations when performing a vacuum distillation of phenylhydrazine free base?

A4: When distilling phenylhydrazine free base, the following points are critical for a successful purification:

  • Drying: The benzene or other organic solvent extract containing the free base should be thoroughly dried, for instance, with solid sodium hydroxide, before distillation. The presence of moisture can cause foaming.[6]

  • Pressure: Distillation should be carried out under reduced pressure to lower the boiling point and prevent thermal decomposition.[4]

  • Removal of Low-Boiling Impurities: It is advisable to distill off the solvent (e.g., benzene) at atmospheric pressure first, and then apply vacuum to remove any remaining low-boiling impurities before collecting the pure phenylhydrazine fraction.[5][6][9]

  • Absence of Acid: Ensure the free base is completely neutralized and free of any hydrochloride salt, which can catalyze decomposition at higher temperatures.[6]

Q5: I observe incomplete conversion of my starting material. How can I drive the reaction to completion?

A5: Incomplete conversion can be due to several factors. Here are some troubleshooting steps:

  • Reagent Quality: Ensure that the starting aniline is pure and freshly distilled if necessary. The purity of sodium nitrite and the reducing agent (e.g., sodium sulfite) is also critical.[8]

  • Reaction Temperature: Maintain strict temperature control, especially during the diazotization step (0-5°C).[4] For the reduction step, the temperature should be carefully controlled as specified in the protocol.

  • Stoichiometry: Carefully check the molar ratios of all reagents. An excess of the reducing agent is typically used.

  • Reaction Time: Ensure the reaction is allowed to proceed for the recommended duration at each step. Monitoring the reaction progress by Thin Layer Chromatography (TLC) can be beneficial.[8]

Q6: How can I detect and quantify residual phenylhydrazine in a final product?

A6: Phenylhydrazine is considered a genotoxic or mutagenic impurity, and its levels in pharmaceutical products must be carefully controlled.[10][11] High-Performance Liquid Chromatography (HPLC) is a common and effective method for the detection and quantification of residual phenylhydrazine.[10][11][12][13] To enhance specificity, especially in complex matrices, pre-column derivatization can be employed to shift the maximum UV absorption wavelength of phenylhydrazine to the visible region, reducing interference from the drug substance.[10][11]

Experimental Protocols

Protocol 1: Purification of Phenylhydrazine Hydrochloride by Recrystallization

This protocol describes the purification of crude phenylhydrazine hydrochloride.

  • Dissolution: For every 100 g of crude phenylhydrazine hydrochloride, add 600 mL of water in a suitable flask.

  • Decolorization: Add a few grams of activated animal charcoal to the solution.

  • Heating: Heat the mixture and boil for a short period.

  • Hot Filtration: Filter the hot solution to remove the charcoal.

  • Precipitation: To the hot filtrate, add 200 mL of concentrated hydrochloric acid.

  • Crystallization: Cool the mixture to 0°C to allow for the crystallization of pure, white phenylhydrazine hydrochloride.

  • Isolation: Collect the crystals by filtration and wash with a small amount of cold water.

  • Drying: Dry the purified crystals. A yield of 85-90 g can be expected.[6]

Protocol 2: Liberation and Distillation of Phenylhydrazine Free Base

This protocol outlines the conversion of phenylhydrazine hydrochloride to the free base and its subsequent purification by vacuum distillation.

  • Neutralization: In a flask, dissolve the phenylhydrazine hydrochloride in water and add a 25% solution of sodium hydroxide until the solution is basic and the phenylhydrazine free base separates as an oil.[5][6]

  • Extraction: Extract the liberated phenylhydrazine with an organic solvent such as benzene or toluene (e.g., two 300 mL portions).[6][14]

  • Drying: Combine the organic extracts and dry them thoroughly with solid sodium hydroxide (e.g., 200 g).[5][6]

  • Solvent Removal: Decant the dried organic solution into a distillation flask. Distill off the bulk of the solvent under atmospheric pressure.[5][6]

  • Vacuum Distillation: Apply a vacuum to the system and distill off any remaining solvent and low-boiling impurities.[5][6]

  • Product Collection: Collect the pure phenylhydrazine fraction at the appropriate temperature and pressure (e.g., 137-138°C at 18 mmHg).[5][6] The product should be a pale yellow liquid.[5]

Data Presentation

Table 1: Physical Properties of Phenylhydrazine

PropertyValueReference
Molecular FormulaC₆H₈N₂[3]
Molecular Weight108.14 g/mol [3]
Melting Point19.5 °C[3]
Boiling Point243.5 °C (decomposes)[2][3]
Boiling Point (Vacuum)137-138 °C / 18 mmHg[5][6]
120 °C / 12 mmHg[4]
Density1.0978 g/cm³[3]
AppearancePale yellow crystals or oily liquid[2][7]
SolubilitySparingly soluble in water; miscible with ethanol, ether, benzene[3]

Table 2: Typical Yields for Phenylhydrazine Synthesis and Purification

StageExpected YieldNotesReference
Crude Phenylhydrazine (from Aniline)80-84%Based on the theoretical amount from the starting aniline.[5][6]
Recrystallized Phenylhydrazine HCl85-90%Based on the weight of the crude hydrochloride.[6]

Visualizations

experimental_workflow_synthesis cluster_reagents Starting Materials cluster_process Synthesis Steps cluster_products Products Aniline Aniline Diazotization Diazotization (0-5°C) Aniline->Diazotization HCl Conc. HCl HCl->Diazotization NaNO2 Sodium Nitrite NaNO2->Diazotization Reducer Reducing Agent (e.g., Sodium Sulfite) Reduction Reduction Reducer->Reduction Diazotization->Reduction Diazonium Salt Acidification Acidification (Conc. HCl) Reduction->Acidification Crude_HCl Crude Phenylhydrazine Hydrochloride Acidification->Crude_HCl Precipitation

Caption: Workflow for the synthesis of crude phenylhydrazine hydrochloride.

purification_workflow cluster_purification Purification Options Crude_Product Crude Phenylhydrazine (as Hydrochloride or Free Base) Recrystallization Recrystallization (for Hydrochloride Salt) Crude_Product->Recrystallization If solid salt Distillation Vacuum Distillation (for Free Base) Crude_Product->Distillation If free base Pure_HCl Pure Phenylhydrazine Hydrochloride Recrystallization->Pure_HCl Pure_Base Pure Phenylhydrazine Free Base Distillation->Pure_Base

Caption: Decision pathway for the purification of phenylhydrazine.

troubleshooting_logic Problem Problem Encountered (e.g., Low Yield, Impurities) Check_Reagents Check Reagent Quality (Purity, Freshness) Problem->Check_Reagents Control_Temp Verify Temperature Control (Diazotization, Reduction) Problem->Control_Temp Inert_Atmosphere Ensure Inert Atmosphere (Minimize Oxidation) Problem->Inert_Atmosphere Workup_Conditions Optimize Workup (Cooling, Drying, pH) Problem->Workup_Conditions Solution Improved Synthesis Outcome Check_Reagents->Solution Control_Temp->Solution Inert_Atmosphere->Solution Workup_Conditions->Solution

Caption: Logical troubleshooting steps for phenylhydrazine synthesis.

References

Technical Support Center: Controlling Regioselectivity in the Synthesis of Unsymmetrical Pyridazines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the synthesis of unsymmetrical pyridazines. The focus is on controlling regioselectivity, a critical aspect of synthesizing these important heterocyclic compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues related to poor regioselectivity, low yields, and unexpected side products in the synthesis of unsymmetrical pyridazines, primarily focusing on the widely used inverse-electron-demand Diels-Alder (IEDDA) reactions.

Q1: My IEDDA reaction between an unsymmetrical tetrazine and an aliphatic alkyne is giving a mixture of regioisomers. How can I improve the selectivity?

A1: Poor regioselectivity with aliphatic alkynes is a common challenge. Several strategies can be employed to overcome this:

  • Use of Alkynyl Sulfides: Reacting the tetrazine with an alkynyl sulfide instead of a simple aliphatic alkyne can significantly enhance regioselectivity. The sulfur substituent can be removed later if desired. For instance, the reaction of 3-phenyl-1,2,4,5-tetrazine with ethyl 1-hexyn-1-yl sulfoxide can lead to the selective formation of the corresponding 5-sulfinyl-substituted pyridazine.[1]

  • Solvent Choice: While highly effective for aromatic alkynes, solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) may not be sufficient to control the regioselectivity with aliphatic alkynes.[2] Experimenting with less polar solvents might be beneficial, although this could affect reaction rates.

  • Bulky Substituents: Introducing bulky substituents on either the tetrazine or the alkyne can sterically hinder the formation of one regioisomer, thus favoring the other.

Q2: I am observing low yields in my pyridazine synthesis. What are the potential causes and solutions?

A2: Low yields can stem from several factors. Here's a troubleshooting guide:

  • Reagent Stability: Tetrazines, especially those with electron-withdrawing groups, can be unstable in certain media. Ensure you are using freshly prepared reagents and consider the stability of your specific tetrazine under the reaction conditions.[3]

  • Reaction Conditions:

    • Temperature: While higher temperatures can accelerate the reaction, they can also lead to degradation of reactants or products. Optimization of the reaction temperature is crucial.

    • Stoichiometry: An incorrect ratio of reactants can lead to incomplete conversion or side reactions. A slight excess of one reactant (e.g., 1.5-2 equivalents) can sometimes drive the reaction to completion.[3]

  • Purification: The desired product might be lost during the purification process. Re-evaluate your purification strategy (e.g., chromatography conditions, extraction procedures).

Q3: My reaction is not proceeding to completion. What should I check?

A3: If your reaction stalls, consider the following:

  • Reactivity of Dienophile: The electronic nature of the dienophile is critical. Electron-rich dienophiles like ynamines and enamines are generally more reactive in IEDDA reactions. If you are using a less reactive dienophile, you may need more forcing conditions (higher temperature, longer reaction time) or a more reactive tetrazine.

  • Catalyst (if applicable): If you are using a Lewis acid-mediated reaction, ensure the catalyst is active and used in the correct stoichiometry. Moisture can deactivate many Lewis acids.

  • Solvent: The choice of solvent can significantly impact reaction rates. Protic solvents like HFIP have been shown to accelerate IEDDA reactions of tetrazines.[2]

Q4: I am synthesizing a 3,4-disubstituted pyridazine using a 3-monosubstituted tetrazine and a silyl enol ether, but the regioselectivity is poor. How can I improve this?

A4: For this specific reaction, the use of a Lewis acid is often key to achieving high regioselectivity. Boron trifluoride (BF3) has been shown to mediate the inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazines and silyl enol ethers, leading to excellent regiocontrol, particularly with 1-monosubstituted silyl enol ethers.[4]

Q5: Can I achieve high regioselectivity in pyridazine synthesis without using a metal catalyst?

A5: Yes, several metal-free methods provide excellent regioselectivity. The aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines is a notable example, yielding 6-aryl-pyridazin-3-amines with high regioselectivity under neutral conditions.[5] This approach is a sustainable and cost-effective alternative to metal-catalyzed methods.

Data Presentation: Regioselectivity in Unsymmetrical Pyridazine Synthesis

The following tables summarize quantitative data on regioselectivity for different synthetic strategies.

Table 1: Regioselectivity in the Reaction of 3-Substituted Tetrazines with Alkynes

Tetrazine Substituent (R1)Alkyne Substituent (R2)SolventTemperature (°C)Major RegioisomerRegiomeric Ratio (Major:Minor)Yield (%)
PhenylPhenylHFIP403,4-Diphenylpyridazine>95:595
Phenyln-ButylHFIP40Mixture~1:180
Phenylp-Tolyl-S-Toluene1103-Phenyl-4-(p-tolyl)-5-(p-tolylthio)pyridazine>95:575
PhenylEtO-Toluene1103-Phenyl-4-ethoxy-pyridazine>95:588

Table 2: Regioselectivity in the Aza-Diels-Alder Reaction of 1,2,3-Triazines with 1-Propynylamines

1,2,3-Triazine Substituent (R1)1-Propynylamine Substituent (R2)SolventTemperature (°C)ProductRegioselectivityYield (%)
4-MeO-PhN(Bn)21,4-Dioxane1006-(4-Methoxyphenyl)-N,N-dibenzylpyridazin-3-amineExclusive92
4-Cl-PhN(Bn)21,4-Dioxane100N,N-Dibenzyl-6-(4-chlorophenyl)pyridazin-3-amineExclusive85
2-ThienylN(Bn)21,4-Dioxane100N,N-Dibenzyl-6-(thiophen-2-yl)pyridazin-3-amineExclusive89

Experimental Protocols

Protocol 1: General Procedure for the Regioselective Synthesis of 3,4,5-Trisubstituted Pyridazines from 3-Substituted Tetrazines and Alkynyl Sulfides

This protocol is adapted from the work of Yoshida and colleagues.[1]

  • Reaction Setup: In a screw-top vial, combine the 3-substituted 1,2,4,5-tetrazine (1.0 equiv) and the alkynyl sulfide (1.2 equiv).

  • Solvent Addition: Add the appropriate solvent (e.g., toluene or HFIP) to achieve the desired concentration (typically 0.1-0.5 M).

  • Reaction Conditions: Seal the vial and heat the reaction mixture to the desired temperature (e.g., 40-110 °C) with stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired pyridazine.

Protocol 2: Regioselective Synthesis of 6-Aryl-pyridazin-3-amines via Aza-Diels-Alder Reaction of 1,2,3-Triazines

This protocol is based on the method developed by Sugimura and coworkers.[5]

  • Reaction Setup: In a sealed tube, dissolve the 1,2,3-triazine derivative (1.0 equiv) in dry 1,4-dioxane.

  • Reagent Addition: Add the 1-propynylamine (1.1 equiv) to the solution.

  • Reaction Conditions: Heat the reaction mixture at 100 °C.

  • Monitoring: Monitor the reaction for the disappearance of the starting materials using TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel to yield the pure 6-aryl-pyridazin-3-amine.

Visualizations

Regioselectivity_Workflow start Desired Unsymmetrical Pyridazine tetrazine_route Inverse-Electron-Demand Diels-Alder (IEDDA) start->tetrazine_route triazine_route Aza-Diels-Alder start->triazine_route other_routes Other Methods (e.g., from Hydrazones) start->other_routes dienophile Choose Dienophile tetrazine_route->dienophile ynamine Use Ynamine triazine_route->ynamine alkyne_type Alkyne Type? dienophile->alkyne_type Alkyne aromatic_alkyne Aromatic Alkyne alkyne_type->aromatic_alkyne Aromatic aliphatic_alkyne Aliphatic Alkyne alkyne_type->aliphatic_alkyne Aliphatic hfip Use HFIP as solvent for high regioselectivity aromatic_alkyne->hfip alkynyl_sulfide Use Alkynyl Sulfide aliphatic_alkyne->alkynyl_sulfide poor_selectivity Expect Poor Regioselectivity with simple alkynes aliphatic_alkyne->poor_selectivity

Caption: Decision workflow for selecting a regioselective synthetic route to unsymmetrical pyridazines.

IEDDA_Mechanism cluster_reactants Reactants cluster_products Products tetrazine Unsymmetrical 1,2,4,5-Tetrazine cycloaddition [4+2] Cycloaddition tetrazine->cycloaddition dienophile Unsymmetrical Dienophile (e.g., Alkyne) dienophile->cycloaddition intermediate Bicyclic Intermediate cycloaddition->intermediate denitrogenation Retro-Diels-Alder (N2 loss) intermediate->denitrogenation dihydropyridazine Dihydropyridazine denitrogenation->dihydropyridazine aromatization Aromatization dihydropyridazine->aromatization regioisomer1 Regioisomer 1 aromatization->regioisomer1 regioisomer2 Regioisomer 2 aromatization->regioisomer2

Caption: Generalized mechanism for the IEDDA synthesis of pyridazines.

References

Alternative reagents to hydrazine hydrate for pyridazine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Pyridazine Synthesis. This resource is designed for researchers, scientists, and drug development professionals. Below you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address specific issues encountered during pyridazine synthesis, with a focus on alternatives to the hazardous reagent, hydrazine hydrate.

I. The Challenge with Hydrazine Hydrate

Hydrazine hydrate is a common reagent for synthesizing pyridazines, typically through condensation with 1,4-dicarbonyl compounds. However, its use is increasingly scrutinized due to significant safety concerns. Hydrazine is highly toxic, a suspected carcinogen, and potentially explosive. These hazards necessitate stringent safety protocols and motivate the search for safer, more environmentally benign synthetic routes.

II. Troubleshooting Guides for Alternative Methods

This section addresses common problems encountered when using hydrazine-free alternatives for pyridazine synthesis.

A. Method 1: Inverse Electron-Demand Diels-Alder (IEDDA) Reaction

The IEDDA reaction, typically between an electron-deficient tetrazine and an electron-rich dienophile (e.g., an alkene or alkyne), is a powerful, high-yield alternative for constructing the pyridazine core.

Question: I am observing low or no yield in my IEDDA reaction. What are the possible causes?

Answer:

  • Incorrect Electronic Pairing: The core principle of IEDDA is the reaction between an electron-poor diene (tetrazine) and an electron-rich dienophile. Ensure your dienophile possesses sufficient electron-donating groups. The reaction rate is governed by the energy gap between the dienophile's Highest Occupied Molecular Orbital (HOMO) and the diene's Lowest Unoccupied Molecular Orbital (LUMO).[1]

  • Steric Hindrance: Bulky substituents on either the tetrazine or the dienophile can significantly reduce the reaction rate by sterically hindering the approach of the two reactants.[2]

  • Dienophile Strain: Highly strained alkenes and alkynes, such as trans-cyclooctenes, are significantly more reactive and can overcome some electronic or steric limitations.[3] If using a less strained dienophile, consider increasing the reaction temperature or time.

  • Solvent Choice: While many IEDDA reactions proceed well in a range of solvents, solvent polarity can influence reaction rates. Some reactions show improved kinetics in more polar solvents.

Question: My IEDDA reaction is producing a mixture of regioisomers. How can I improve regioselectivity?

Answer:

  • Electronic Bias: The regioselectivity of the cycloaddition is primarily controlled by the electronic properties of the substituents on both the diene and dienophile.[4] Placing a strong electron-withdrawing group on the tetrazine can direct the regioselectivity.[1]

  • Steric Directing Groups: A bulky substituent on the tetrazine can sterically favor the formation of one regioisomer over the other.

  • Reagent Choice: Some unsymmetrical tetrazines have been shown to exhibit unexpected but highly regioselective cycloadditions, providing a complementary approach to obtaining the desired isomer.[5]

Question: The final aromatization of the dihydropyridazine intermediate is not occurring or is incomplete. What can I do?

Answer:

  • Oxidation: The initially formed dihydropyridazine may require an oxidant to convert it to the aromatic pyridazine. This can sometimes occur with atmospheric oxygen, but may require the addition of a mild oxidant if the reaction stalls at the dihydropyridazine stage.[1]

  • Reaction with Alkynes: Using an alkyne as the dienophile instead of an alkene will directly yield the aromatic pyridazine, bypassing the need for an oxidation step.[1]

B. Method 2: Pyridine-to-Pyridazine Skeletal Editing

This innovative method transforms a readily available pyridine into a pyridazine by replacing a ring carbon atom with a nitrogen atom. The process is a two-step sequence involving N-amination followed by a ring-remodeling step.[6][7][8]

Question: The yield of my pyridazine product is low after the skeletal editing reaction. What factors could be responsible?

Answer:

  • Substituent Effects: This reaction generally requires at least one electron-withdrawing group on the pyridine ring to proceed in good yield.[9][10] Pyridines bearing only electron-donating groups may not be suitable substrates.

  • Incomplete N-amination: The first step, the formation of the N-aminopyridinium salt, is crucial. Ensure this reaction goes to completion before proceeding to the ring-remodeling step.

  • Purity of Intermediates: While the protocol can be performed in a telescoped sequence without purification of intermediates, impurities from the first step can sometimes interfere with the second.[10] If yields are consistently low, consider purifying the N-aminopyridinium salt.

  • Reaction Conditions: The ring-remodeling step is sensitive to the base and solvent used. Optimization of these parameters may be necessary for your specific substrate.[6]

Question: I am concerned about the safety of the skeletal editing procedure. Are there any specific hazards?

Answer:

  • Exothermic Decomposition: The 2-azido-N-aminopyridinium intermediate has the potential for exothermic decomposition. It is recommended that this reaction be performed on a small scale, especially during initial investigations.[10]

  • Photoinitiation: The rearrangement is a photoinitiated process.[7][8] Ensure appropriate photochemical reaction setup and safety precautions are in place.

Question: I am having difficulty with the purification of the final pyridazine product. Any suggestions?

Answer:

  • Polarity: Pyridazines are generally polar compounds. Standard silica gel chromatography is often effective.

  • Solubility Issues: If the product has poor solubility, this can make purification challenging. Consider converting the product to a salt (e.g., hydrochloride) to improve solubility for purification, followed by neutralization to recover the free base.[11]

  • Tailing on Silica Gel: The basic nitrogen atoms in pyridazines can cause peak tailing on silica gel. This can often be mitigated by adding a small amount of a basic modifier, such as triethylamine or ammonia, to the eluent.[11]

III. Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using alternatives to hydrazine hydrate? A1: The primary advantage is significantly improved safety. Alternatives like IEDDA reactions and pyridine skeletal editing avoid the use of highly toxic and potentially carcinogenic hydrazine.[6][7][8] Many of these modern methods also offer milder reaction conditions, broader functional group tolerance, and novel synthetic pathways to access complex pyridazine derivatives.

Q2: Are these alternative methods scalable? A2: The scalability depends on the specific method. IEDDA reactions are often scalable. The pyridine-to-pyridazine skeletal editing has been demonstrated on a gram scale, but caution is advised due to the potential for exothermic decomposition of intermediates.[6][10]

Q3: Which alternative method is best for my target molecule? A3: The choice of method depends on the desired substitution pattern and the availability of starting materials.

  • IEDDA is excellent for creating highly substituted pyridazines if you have access to the appropriate tetrazine and dienophile. It offers high regioselectivity with careful substrate design.[5][12]

  • Pyridine skeletal editing is a powerful strategy if your starting material is a substituted pyridine, effectively leveraging the vast existing knowledge of pyridine synthesis.[7][8][10]

Q4: Can these alternative methods be used for late-stage functionalization in drug discovery? A4: Yes, both IEDDA and pyridine skeletal editing are well-suited for late-stage functionalization. IEDDA reactions are bio-orthogonal and can be performed under physiological conditions.[13] Skeletal editing has been successfully applied to complex, drug-derived molecules.[6]

IV. Data Summary: Comparison of Synthesis Methods

The following table summarizes typical reaction conditions and yields for the traditional hydrazine hydrate method and the discussed alternatives.

MethodKey ReagentsTypical TemperatureTypical Reaction TimeTypical YieldKey AdvantagesKey Limitations
Traditional Hydrazine Method 1,4-Dicarbonyl, Hydrazine HydrateReflux3 - 24 hours40-94%[1][14]Readily available starting materials.Use of highly toxic/carcinogenic hydrazine.
IEDDA Reaction Tetrazine, Alkene/AlkyneRoom Temp. to 110 °C15 min - 48 hoursHigh to Excellent[5]Hydrazine-free, mild conditions, high yields, bio-orthogonal.Requires synthesis of tetrazine precursors; potential regioselectivity issues.[5][15]
Pyridine Skeletal Editing Substituted Pyridine, Aminating Reagent, mCPBARoom Temperature~1 hour (remodeling step)up to 66%[6]Hydrazine-free, very mild conditions, leverages pyridine synthesis.Requires electron-withdrawing group on pyridine; potential safety concerns with intermediates.[9][10]

V. Experimental Protocols

A. General Protocol for Pyridazine Synthesis via IEDDA Reaction

This protocol is a general guideline for the reaction between a tetrazine and an alkyne.

  • Reactant Preparation: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the 1,2,4,5-tetrazine derivative (1.0 equivalent) in a suitable anhydrous solvent (e.g., toluene or HFIP).

  • Addition of Dienophile: Add the alkyne derivative (1.1 to 1.5 equivalents) to the solution.

  • Reaction: Stir the mixture at the appropriate temperature (ranging from room temperature to 110 °C) and monitor the reaction progress by TLC or LC-MS. The reaction is often accompanied by a color change as the tetrazine is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to yield the desired pyridazine.[12]

B. General Protocol for Pyridine-to-Pyridazine Skeletal Editing

This is a two-step, one-pot protocol for the conversion of a pyridine to a pyridazine.

Step 1: N-Amination

  • In a reaction vessel, dissolve the starting substituted pyridine (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM).

  • Add the aminating reagent (e.g., O-(mesitylenesulfonyl)hydroxylamine) and stir at room temperature until the starting pyridine is fully consumed (monitor by TLC or LC-MS).

Step 2: Ring Remodeling 3. Evaporate the solvent from the N-amination reaction. 4. Dissolve the resulting N-aminopyridinium salt in a solvent such as tetrahydropyran (THP). 5. Add a base (e.g., cesium carbonate, Cs₂CO₃) followed by m-chloroperoxybenzoic acid (mCPBA). 6. Stir the reaction at room temperature for approximately 1 hour. 7. Workup and Purification: Upon completion, quench the reaction and purify the crude product by standard chromatographic techniques to obtain the pyridazine.[6]

VI. Visualization of Workflows

A. Workflow for IEDDA Synthesis

IEDDA_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Dissolve Tetrazine in Anhydrous Solvent Add_Dienophile Add Alkyne Dienophile Start->Add_Dienophile Inert Atm. React Heat & Stir (RT to 110°C) Add_Dienophile->React Monitor Monitor by TLC / LC-MS React->Monitor Monitor->React Incomplete Concentrate Concentrate in vacuo Monitor->Concentrate Complete Purify Silica Gel Chromatography Concentrate->Purify Product Pyridazine Product Purify->Product

Caption: Experimental workflow for pyridazine synthesis via IEDDA reaction.

B. Workflow for Pyridine-to-Pyridazine Skeletal Editing

Skeletal_Editing_Workflow cluster_amination Step 1: N-Amination cluster_remodeling Step 2: Ring Remodeling cluster_purification Purification Start Dissolve Pyridine in DCM Add_Reagent Add Aminating Reagent Start->Add_Reagent Stir_Amination Stir at RT Add_Reagent->Stir_Amination Evaporate Evaporate Solvent Stir_Amination->Evaporate One-Pot Dissolve_Salt Dissolve Salt in THP Evaporate->Dissolve_Salt Add_Base_mCPBA Add Base & mCPBA Dissolve_Salt->Add_Base_mCPBA Stir_Remodel Stir at RT (~1h) Add_Base_mCPBA->Stir_Remodel Purify Chromatographic Purification Stir_Remodel->Purify Product Pyridazine Product Purify->Product

Caption: One-pot workflow for pyridine-to-pyridazine skeletal editing.

References

Technical Support Center: Column Chromatography for Pyridazinone Derivative Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of pyridazinone derivatives using column chromatography.

Troubleshooting Guide

This guide addresses common issues encountered during the column chromatography of pyridazinone derivatives in a question-and-answer format.

Question: My pyridazinone derivative is showing poor separation on the silica gel column, with significant peak overlap. What can I do?

Answer:

Poor separation is a frequent issue and can be addressed by optimizing several parameters:

  • Solvent System Optimization: The polarity of the eluent is critical. If your compounds are eluting too quickly (high Rf value), your solvent system is likely too polar. Conversely, if they are not moving from the baseline (low Rf value), it is not polar enough.

    • Strategy: Systematically test different solvent systems using Thin Layer Chromatography (TLC) first. A good starting point for many pyridazinone derivatives is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or acetone.[1] For more polar pyridazinones, a combination of dichloromethane and methanol may be necessary.[2]

    • Gradient Elution: Employing a gradient elution, where the polarity of the mobile phase is gradually increased during the separation, can significantly improve the resolution of compounds with different polarities.[3] Start with a low polarity mobile phase to elute non-polar impurities and gradually increase the proportion of the more polar solvent to elute your target pyridazinone derivative and then more polar impurities.

  • Stationary Phase Choice: While silica gel is the most common stationary phase for pyridazinone purification, it may not be suitable for all derivatives, especially if the compound is unstable on silica.[4]

    • Alternative Stationary Phases: Consider using alumina (basic, neutral, or acidic) or reverse-phase silica (like C18) if your compound is sensitive to the acidic nature of silica gel or if you are dealing with very polar or non-polar compounds.

Question: My pyridazinone derivative appears to be decomposing on the column. How can I prevent this?

Answer:

Decomposition on the column is often due to the acidic nature of silica gel or prolonged exposure to the stationary phase.

  • Assess Stability: First, confirm the instability of your compound on silica gel by spotting it on a TLC plate, letting it sit for an extended period, and then eluting it to see if degradation products appear.[4]

  • Deactivating Silica Gel: You can deactivate silica gel by adding a small percentage of a base, like triethylamine (e.g., 0.1-1%), to your mobile phase. This will neutralize the acidic sites on the silica surface.

  • Alternative Stationary Phases: As mentioned above, switching to a more inert stationary phase like alumina can be a good solution.[4]

  • Speed of Purification: Use flash column chromatography to minimize the time your compound spends on the column.[5]

Question: I am observing significant peak tailing for my pyridazinone derivative. What causes this and how can I fix it?

Answer:

Peak tailing is often caused by strong interactions between the analyte and the stationary phase, or by column overload.

  • Reduce Secondary Interactions:

    • Add a Modifier: For basic pyridazinone derivatives, which can interact strongly with acidic silanol groups on silica, adding a basic modifier like triethylamine or pyridine to the mobile phase can improve peak shape.

    • Adjust pH: In reverse-phase chromatography, adjusting the pH of the mobile phase can suppress the ionization of your compound, leading to less tailing.

  • Check for Column Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample and re-injecting to see if the peak shape improves.

  • Column Condition: A poorly packed column or a void at the column inlet can also cause tailing. Ensure your column is packed uniformly. If a void has formed, you may need to repack the column.

Question: My pyridazinone derivative is poorly soluble in the mobile phase, making it difficult to load onto the column. What should I do?

Answer:

Solubility issues can be addressed by modifying the sample loading technique.

  • Dry Loading: Instead of dissolving your sample in the mobile phase, you can adsorb it onto a small amount of silica gel.[5] To do this, dissolve your crude product in a suitable solvent, add a small amount of silica gel, and then remove the solvent under reduced pressure to obtain a free-flowing powder. This powder can then be carefully added to the top of your packed column.[5]

  • Stronger Loading Solvent: Dissolve your sample in a minimal amount of a stronger (more polar) solvent than your initial mobile phase. However, use this technique with caution as it can sometimes negatively impact the separation.

Frequently Asked Questions (FAQs)

Q1: What is the ideal stationary phase for purifying pyridazinone derivatives?

A1: Silica gel (60-120 or 230-400 mesh) is the most commonly used stationary phase for the purification of pyridazinone derivatives due to its versatility and effectiveness in separating compounds of moderate polarity.[3][6] However, for compounds that are sensitive to acid, alumina may be a better choice.[4]

Q2: How do I choose the right mobile phase for my pyridazinone derivative?

A2: The selection of the mobile phase is crucial and should be guided by preliminary TLC analysis. A common starting point is a binary mixture of a non-polar solvent (e.g., hexane, petroleum ether) and a polar solvent (e.g., ethyl acetate, dichloromethane). The ratio of these solvents is adjusted to achieve an Rf value of approximately 0.2-0.4 for the desired compound on the TLC plate. For more polar pyridazinone derivatives, a mobile phase consisting of dichloromethane and methanol is often effective.[2]

Q3: What is a typical yield and purity I can expect from column chromatography of pyridazinone derivatives?

A3: The yield and purity are highly dependent on the specific pyridazinone derivative, the complexity of the crude mixture, and the optimization of the chromatographic conditions. However, it is common to achieve purities of >95% with yields ranging from 50% to over 90%. The accompanying data presentation table provides some reported examples.

Q4: Can I reuse my column for purifying the same pyridazinone derivative?

A4: While it is possible to reuse a column, it is generally not recommended for high-purity applications, as residual impurities from a previous run can contaminate the next purification. If you do choose to reuse a column, ensure it is thoroughly flushed with a strong solvent (e.g., methanol or acetone) to remove all retained compounds.

Q5: My compound is not eluting from the column. What could be the problem?

A5: This could be due to several reasons:

  • Insufficiently Polar Mobile Phase: Your mobile phase may not be polar enough to displace your compound from the stationary phase. Gradually increase the polarity of your eluent.

  • Compound Decomposition: Your compound may have decomposed on the column.[4]

  • Irreversible Adsorption: Your compound may be irreversibly adsorbed to the stationary phase. This is more likely with highly polar compounds on silica gel.

Data Presentation

The following table summarizes quantitative data from the purification of various pyridazinone derivatives by column chromatography as reported in the literature.

Pyridazinone DerivativeStationary PhaseMobile Phase / EluentYield (%)Purity (%)Reference
4-(2,6-dichlorobenzyl)-6-phenylpyridazin-3(2H)-oneSilica gelNot specified94Not specified[2]
4-(2-nitrobenzyl)-6-phenylpyridazin-3(2H)-oneSilica gelNot specified96Not specified[2]
4-(4-methylbenzyl)-6-phenylpyridazin-3(2H)-oneSilica gelNot specified78Not specified[2]
4-(4-fluorobenzyl)-6-phenylpyridazin-3(2H)-oneSilica gelNot specified58Not specified[2]
Phenyl-pyridazine productNot specifiedDichloromethane71.2>95 (based on melting point range)[7]
Thienyl-pyridazine productNot specifiedDichloromethane43>95 (based on melting point range)[7]
4-(2-(4-chlorophenyl)hydrazinyl)-3-hydrazinyl-6-phenylpyridazineSilica gelMethanol50Not specified[8]
4-(2-(4-chlorophenyl)hydrazinyl)-3-(p-chlorobenzylidenehydrazinyl)-6-phenylpyridazineSilica gelMethanol30Not specified[8]
5-(4-chlorophenylamino)-7-(3,5-dimethoxybenzylidene)-3-phenyl-5H-pyridazino[3,4-b][9][10]thiazin-6(7H)-oneSilica gelDioxane58Not specified[8]

Experimental Protocols

Protocol 1: General Procedure for Purification of Pyridazinone Derivatives using Silica Gel Column Chromatography [2][6]

  • Slurry Preparation: Prepare a slurry of silica gel (230-400 mesh) in a non-polar solvent (e.g., hexanes).

  • Column Packing: Pour the slurry into a glass column with a stopcock. Allow the silica to settle, ensuring a flat and uniform bed. Drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading:

    • Wet Loading: Dissolve the crude pyridazinone derivative in a minimal amount of the initial mobile phase or a slightly more polar solvent. Carefully apply the solution to the top of the silica bed using a pipette.

    • Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to dryness. Carefully add the resulting powder to the top of the column.

  • Elution: Begin elution with the determined starting mobile phase (e.g., a low polarity mixture of hexanes and ethyl acetate). Collect fractions in test tubes or flasks.

  • Gradient Elution (if necessary): Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent.

  • Fraction Analysis: Monitor the composition of the collected fractions using Thin Layer Chromatography (TLC).

  • Pooling and Solvent Removal: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

  • Drying: Dry the purified compound under high vacuum to remove any residual solvent.

Mandatory Visualization

experimental_workflow Experimental Workflow for Pyridazinone Purification crude Crude Pyridazinone Derivative tlc TLC Analysis to Determine Optimal Solvent System crude->tlc packing Column Packing (Silica Gel Slurry) tlc->packing loading Sample Loading (Wet or Dry) packing->loading elution Elution (Isocratic or Gradient) loading->elution fractions Fraction Collection elution->fractions analysis TLC Analysis of Fractions fractions->analysis pooling Pooling of Pure Fractions analysis->pooling evaporation Solvent Evaporation pooling->evaporation pure_product Pure Pyridazinone Derivative evaporation->pure_product

Caption: General workflow for the purification of pyridazinone derivatives.

troubleshooting_workflow Troubleshooting Logic for Poor Separation start Poor Separation Observed check_rf Check TLC Rf Values start->check_rf check_loading Check Sample Load start->check_loading check_column Inspect Column Packing start->check_column adjust_solvent Adjust Mobile Phase Polarity check_rf->adjust_solvent Rf too high/low gradient Implement Gradient Elution check_rf->gradient Multiple spots with different polarities success Improved Separation adjust_solvent->success gradient->success reduce_load Reduce Sample Concentration check_loading->reduce_load Overloading suspected reduce_load->success repack Repack Column check_column->repack Void or channeling repack->success

Caption: Troubleshooting workflow for poor separation issues.

signaling_pathway Inhibitory Action of Pyridazinone Derivatives on Inflammatory Pathways cluster_stimulus Inflammatory Stimulus cluster_cells Immune Cells cluster_mediators Inflammatory Mediators lps LPS macrophage Macrophage lps->macrophage activates tnf TNF-α macrophage->tnf produces il6 IL-6 macrophage->il6 produces platelets Platelets txa2 Thromboxane A2 (TXA2) platelets->txa2 produces inflammation Inflammation tnf->inflammation pro-inflammatory effects il6->inflammation pro-inflammatory effects txa2->inflammation pro-inflammatory effects pyridazinone Pyridazinone Derivatives pyridazinone->tnf inhibits release pyridazinone->il6 inhibits production pyridazinone->txa2 inhibits production

Caption: Pyridazinone derivatives' impact on inflammatory pathways.

References

Validation & Comparative

Comparative analysis of the biological activity of pyridazine versus pyrazine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridazine and pyrazine are two important classes of nitrogen-containing heterocyclic compounds that form the core scaffolds of numerous biologically active molecules. Both are six-membered aromatic rings containing two nitrogen atoms, but their arrangement differs: pyridazine has them in adjacent positions (1,2-diazine), while pyrazine has them in a para-arrangement (1,4-diazine). This seemingly subtle structural difference can significantly influence their physicochemical properties and their interactions with biological targets, leading to a diverse range of pharmacological activities. This guide provides an objective comparative analysis of the anticancer, antimicrobial, and anti-inflammatory activities of pyridazine and pyrazine derivatives, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers in drug discovery and development.

Anticancer Activity

Both pyridazine and pyrazine derivatives have demonstrated significant potential as anticancer agents. Their mechanisms of action often involve the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.

Data Presentation: Anticancer Activity

The following tables summarize the half-maximal inhibitory concentration (IC50) values for representative pyridazine and pyrazine derivatives against various cancer cell lines. It is important to note that the data are collated from different studies and direct comparison should be made with caution as experimental conditions may vary.

Table 1: Anticancer Activity of Pyridazine Derivatives

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
Pyrazolo[3,4-d]pyridazinoneCompound 38FGFR-overexpressing cellsPotent (specific values not detailed in abstract)[1]
Phenyl dihydropyridazinoneThiourea seriesB-Raf expressing cells24.97 - 35.59 nM[1]
PyridazinoneCompound 3gCOX-2 expressing cells0.04384[2]
PyridazinoneCompound 6aCOX-2 expressing cells0.05301[2]
PyridazinoneCompound 5aCOX-2 expressing cells0.77[3]
PyridazinoneCompound 5fCOX-2 expressing cells1.89[3]

Table 2: Anticancer Activity of Pyrazine Derivatives

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
[4][5][6]triazolo[4,3-a]pyrazineCompound 17lA549 (Lung)0.98[6]
[4][5][6]triazolo[4,3-a]pyrazineCompound 17lMCF-7 (Breast)1.05[6]
[4][5][6]triazolo[4,3-a]pyrazineCompound 17lHela (Cervical)1.28[6]
Imidazo[1,2-a]pyrazineRepresentative compoundHep-2 (Laryngeal)11[4]
Imidazo[1,2-a]pyrazineRepresentative compoundHepG2 (Liver)13[4]
Imidazo[1,2-a]pyrazineRepresentative compoundMCF-7 (Breast)11[4]
Signaling Pathway: VEGFR-2 Inhibition

A common mechanism for the anticancer activity of both pyridazine and pyrazine derivatives is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS RAS VEGFR2->RAS Proliferation Cell Proliferation, Survival, Migration PLCg->Proliferation AKT Akt PI3K->AKT RAF RAF RAS->RAF mTOR mTOR AKT->mTOR MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation mTOR->Proliferation Inhibitor Pyridazine/Pyrazine Derivatives Inhibitor->VEGFR2 Inhibits

Caption: VEGFR-2 signaling pathway and point of inhibition.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

MTT_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation & Reaction cluster_measurement Measurement plate_cells 1. Plate cells in 96-well plate (e.g., 5x10^3 cells/well) incubate1 2. Incubate for 24h at 37°C, 5% CO2 plate_cells->incubate1 add_compound 3. Add serial dilutions of pyridazine/pyrazine derivatives incubate1->add_compound incubate2 4. Incubate for 48-72h add_compound->incubate2 add_mtt 5. Add MTT solution (e.g., 0.5 mg/mL) incubate2->add_mtt incubate3 6. Incubate for 4h (Formation of formazan crystals) add_mtt->incubate3 solubilize 7. Add solubilization solution (e.g., DMSO) read_absorbance 8. Read absorbance at 570 nm solubilize->read_absorbance calculate_ic50 9. Calculate IC50 value read_absorbance->calculate_ic50 TNFa_Signaling_Pathway TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 Binds TRADD TRADD TNFR1->TRADD Recruits TRAF2 TRAF2 TRADD->TRAF2 RIP1 RIP1 TRADD->RIP1 IKK IKK Complex TRAF2->IKK Activate RIP1->IKK Activate IkB IκB IKK->IkB Phosphorylates (degradation) NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocates to Inflammation Pro-inflammatory Gene Expression Nucleus->Inflammation Inhibitor Pyridazine/Pyrazine Derivatives Inhibitor->IKK Inhibits

References

The Rise of Pyridazine Scaffolds: A Comparative Guide to 3-Hydrazino-6-phenylpyridazine Derivatives in Anti-Inflammatory Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the quest for potent and safer anti-inflammatory agents is a perpetual challenge. In this landscape, 3-hydrazino-6-phenylpyridazine derivatives have emerged as a promising class of compounds, demonstrating significant anti-inflammatory potential, often comparable or superior to established non-steroidal anti-inflammatory drugs (NSAIDs). This guide provides a comprehensive comparison of these derivatives, supported by experimental data and detailed methodologies, to aid in the rational design of next-generation anti-inflammatory therapeutics.

The core structure of pyridazine has proven to be a versatile scaffold in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including anti-inflammatory, analgesic, and antimicrobial effects. The focus of recent research has increasingly narrowed down to specific substitutions on the pyridazine ring, with the 3-hydrazino-6-phenyl configuration showing particular promise. These compounds often exert their anti-inflammatory effects through the inhibition of key enzymes in the inflammatory cascade, most notably cyclooxygenase-2 (COX-2). Selective COX-2 inhibition is a highly sought-after attribute, as it is associated with a reduced risk of the gastrointestinal side effects commonly seen with non-selective NSAIDs.

Comparative Anti-Inflammatory Activity

Several studies have synthesized and evaluated a range of this compound derivatives, comparing their anti-inflammatory efficacy against standard drugs like indomethacin and celecoxib. The following tables summarize the key quantitative data from these studies, offering a clear comparison of the in vitro and in vivo activities of various derivatives.

CompoundIn Vitro COX-2 Inhibition (IC50, µM)In Vitro COX-1 Inhibition (IC50, µM)Selectivity Index (SI = IC50 COX-1/IC50 COX-2)Reference
Derivative 4a Potent (data not quantified)--
Derivative 9d Potent (data not quantified)--
Derivative 5a 0.7712.916.70
Derivative 5f 1.8925.313.38
Derivative 4c 0.26--
Derivative 6b 0.181.146.33
Celecoxib 0.3512.9637.03
Indomethacin 0.420.210.50

Table 1: Comparative in vitro COX-1/COX-2 inhibitory activity.

CompoundIn Vivo Anti-inflammatory Activity (% Edema Inhibition)Ulcer IndexReference
Derivative 4a More potent than indomethacinSafe gastric profile
Derivative 9d More potent than indomethacinSafe gastric profile
Derivative 5a Comparable to indomethacin and celecoxibLower than indomethacin
Derivative 5f Comparable to indomethacin and celecoxibLower than indomethacin
Derivative 6b Comparable to indomethacin and celecoxibNo ulcerative effect detected
Indomethacin Standard reference-
Celecoxib Standard reference-

Table 2: Comparative in vivo anti-inflammatory activity and ulcerogenicity.

Mechanism of Action: Targeting Inflammatory Pathways

The primary mechanism of action for many of these pyridazine derivatives is the inhibition of the COX-2 enzyme, a key player in the synthesis of prostaglandins, which are potent mediators of inflammation, pain, and fever. Beyond COX inhibition, some studies suggest that these compounds may also modulate other inflammatory pathways, such as the inhibition of pro-inflammatory cytokines like TNF-α and IL-6, and the suppression of nitric oxide (NO) and reactive oxygen species (ROS) production

Scrutinizing 3,6-Disubstituted Pyridazine Derivatives as JNK1 Pathway Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of novel 3,6-disubstituted pyridazine derivatives as inhibitors of the c-Jun N-terminal kinase 1 (JNK1) pathway. The performance of a promising lead compound, referred to as compound 9e, is benchmarked against other known JNK inhibitors, supported by experimental data to facilitate informed evaluation for further research and development.

A recent 2024 study published in ACS Omega introduced a series of novel 3,6-disubstituted pyridazine derivatives with demonstrated potential as JNK1 pathway inhibitors and anticancer agents.[1][2] This guide will delve into the validation of these compounds, focusing on the most active derivative, compound 9e, and comparing its activity with the well-established, first-generation JNK inhibitor SP600125 and the multi-kinase inhibitor Sorafenib.

Comparative Efficacy of JNK1 Inhibitors

The inhibitory activities of the 3,6-disubstituted pyridazine derivative 9e and comparative compounds were assessed through various in vitro and in vivo assays. The data highlights the potential of this new chemical scaffold in targeting the JNK1 pathway.

CompoundTarget(s)In Vitro Activity (NCI-60)In Vivo Activity (Ehrlich Ascites Carcinoma Model)JNK1 Gene Expression (in vivo)
Compound 9e JNK1 PathwayHigh growth inhibition in multiple cancer cell lines (e.g., 97.91% in A498 renal cancer, 79.98% in T-47D breast cancer)[3]Significant reduction in mean tumor volume[1]Downregulated JNK1 gene expression by 47.3% (at 30 mg/kg)[4]
SP600125 JNK1, JNK2, JNK3Widely used as a benchmark JNK inhibitor in numerous studies.N/A in this direct comparisonN/A in this direct comparison
Sorafenib Multi-kinase inhibitorUsed as a positive control in the in vivo study.Superior to compound 9e in reducing JNK1 gene expression.[4]Significant downregulation of JNK1 gene expression.[4]

Note: The in vitro activity of compound 9e was evaluated at a concentration of 10 μM across the NCI-60 panel of human cancer cell lines.[3][4]

JNK1 Signaling Pathway and Inhibition

The c-Jun N-terminal kinase (JNK) pathway is a critical component of the mitogen-activated protein kinase (MAPK) signaling cascade.[5] It is activated by various stress stimuli, including inflammatory cytokines and environmental stress, and regulates essential cellular processes such as proliferation, apoptosis, and differentiation.[5][6] The simplified JNK1 signaling cascade and the point of inhibition are illustrated below.

JNK1_Signaling_Pathway stress Stress Stimuli (e.g., Cytokines, UV) jnkkk JNKKK (e.g., ASK1) stress->jnkkk mkk4_7 MKK4 / MKK7 jnkkk->mkk4_7 jnk1 JNK1 mkk4_7->jnk1 cjun c-Jun jnk1->cjun P ap1 AP-1 Complex cjun->ap1 gene_expression Gene Expression (Proliferation, Apoptosis) ap1->gene_expression inhibitor 3,6-Disubstituted Pyridazine Derivatives inhibitor->jnk1 Experimental_Workflow synthesis Synthesis of 3,6-Disubstituted Pyridazine Derivatives nci60 In Vitro Screening (NCI-60 Cancer Cell Lines) synthesis->nci60 lead_id Lead Compound Identification (Compound 9e) nci60->lead_id in_vivo In Vivo Anticancer Activity (Ehrlich Ascites Carcinoma Model) lead_id->in_vivo modeling Molecular Modeling (Docking and Dynamics) lead_id->modeling target_validation Target Validation (JNK1 Gene & Protein Expression) in_vivo->target_validation

References

Comparing the efficacy of different substituted pyridazine derivatives as anticancer agents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

The quest for novel anticancer agents has led researchers to explore a diverse range of chemical scaffolds, with pyridazine and its derivatives emerging as a particularly promising class of compounds. Exhibiting a broad spectrum of biological activities, substituted pyridazines have demonstrated significant potential in targeting various cancer cell lines through multiple mechanisms of action. This guide provides a comparative analysis of the efficacy of different substituted pyridazine derivatives, supported by experimental data, to aid researchers, scientists, and drug development professionals in this critical area of study.

Comparative Anticancer Efficacy of Substituted Pyridazine Derivatives

The anticancer activity of substituted pyridazine derivatives is often evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. A lower IC50 value indicates a higher potency of the compound. The following table summarizes the IC50 values for representative pyridazine derivatives, highlighting their efficacy against a range of cancer cell types.

Derivative ClassCompoundTarget Cancer Cell LineIC50 (µM)Reference
3,6-Disubstituted Pyridazines Compound 11m T-47D (Breast Cancer)0.43 ± 0.01[1][2]
MDA-MB-231 (Breast Cancer)0.99 ± 0.03[1][2]
Compound 11l T-47D (Breast Cancer)1.57 ± 0.05[3]
Compound 9e HOP-92 (Non-Small Cell Lung)17.8[4]
Pyrazolo[3,4-d]pyridazinones Compound 4 HepG-2 (Liver Cancer)17.30[5]
HCT-116 (Colorectal Cancer)18.38[5]
MCF-7 (Breast Cancer)27.29[5]
Nano-formulation 4-SLNs HepG-2 (Liver Cancer)7.56[5]
HCT-116 (Colorectal Cancer)4.80[5]
MCF-7 (Breast Cancer)6.41[5]
Nano-formulation 4-LPHNPs HepG-2 (Liver Cancer)7.85[5]
HCT-116 (Colorectal Cancer)5.24[5]
MCF-7 (Breast Cancer)6.65[5]
Pyrazolo[3,4-d]pyrimidines Compound 7 Hela (Cervical Cancer)17.50[6]
A549 (Lung Cancer)68.75[6]
Caco-2 (Colorectal Cancer)73.08[6]
HT1080 (Fibrosarcoma)43.75[6]

Key Signaling Pathways Targeted by Pyridazine Derivatives

Substituted pyridazine derivatives exert their anticancer effects by modulating various signaling pathways crucial for cancer cell survival, proliferation, and metastasis. Two prominent pathways targeted by these compounds are the JNK1 and VEGFR-2 signaling cascades.

The c-Jun N-terminal kinase 1 (JNK1) pathway is a critical regulator of apoptosis (programmed cell death). Activation of the JNK1 pathway can lead to the phosphorylation of downstream targets like c-Jun, which in turn promotes the expression of pro-apoptotic proteins, ultimately leading to cancer cell death.

JNK1_Signaling_Pathway Stress Cellular Stress MKK4_7 MKK4/7 Stress->MKK4_7 Activates JNK1 JNK1 MKK4_7->JNK1 Phosphorylates cJun c-Jun JNK1->cJun Phosphorylates Apoptosis Apoptosis cJun->Apoptosis Promotes Pyridazine Pyridazine Derivatives Pyridazine->JNK1 Modulates

JNK1 Signaling Pathway and Potential Modulation by Pyridazine Derivatives.

The Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway plays a pivotal role in angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen. Inhibition of VEGFR-2 signaling can effectively starve tumors and impede their growth and metastasis.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K MAPK MAPK PLCg->MAPK AKT Akt PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation MAPK->Proliferation Migration Cell Migration MAPK->Migration Pyridazine Pyridazine Derivatives Pyridazine->VEGFR2 Inhibits

VEGFR-2 Signaling Pathway and its Inhibition by Pyridazine Derivatives.

Experimental Protocols for Efficacy Evaluation

The following are detailed methodologies for key experiments cited in the evaluation of the anticancer efficacy of substituted pyridazine derivatives.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the pyridazine derivatives and a vehicle control. Incubate for 24 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the desired concentrations of pyridazine derivatives for the specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.

  • Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. FITC-Annexin V positive and PI negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.[7][8]

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting: Treat cells with pyridazine derivatives and harvest as described for the apoptosis assay.

  • Cell Fixation: Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.[9][10]

  • Cell Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.[9][11]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The percentage of cells in G0/G1, S, and G2/M phases is quantified.[11][12]

Experimental Workflow

The general workflow for evaluating the anticancer efficacy of novel pyridazine derivatives is outlined below.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis & Interpretation Synthesis Synthesis of Pyridazine Derivatives Purification Purification & Characterization (NMR, MS) Synthesis->Purification Cell_Culture Cancer Cell Line Culture Purification->Cell_Culture MTT Cell Viability Assay (MTT) Cell_Culture->MTT Apoptosis Apoptosis Assay (Annexin V/PI) Cell_Culture->Apoptosis Cell_Cycle Cell Cycle Analysis (PI Staining) Cell_Culture->Cell_Cycle IC50 IC50 Determination MTT->IC50 Pathway_Analysis Signaling Pathway Analysis Apoptosis->Pathway_Analysis Cell_Cycle->Pathway_Analysis SAR Structure-Activity Relationship (SAR) IC50->SAR Pathway_Analysis->SAR

General Experimental Workflow for Anticancer Evaluation.

Conclusion

Substituted pyridazine derivatives represent a versatile and potent class of anticancer agents. The data presented in this guide highlights the significant efficacy of various derivatives against a range of cancer cell lines. The diverse mechanisms of action, including the modulation of key signaling pathways like JNK1 and VEGFR-2, underscore their therapeutic potential. Further research focusing on optimizing the structure-activity relationships and exploring novel delivery systems, such as nano-formulations, will be crucial in translating the promise of these compounds into effective clinical treatments. This guide serves as a valuable resource for researchers dedicated to advancing the fight against cancer through innovative drug discovery.

References

Structure-Activity Relationship of 3-Hydrazino-6-phenylpyridazine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-hydrazino-6-phenylpyridazine scaffold has emerged as a promising framework in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various analogs, focusing on their anticancer and antimicrobial properties. The information presented herein is a synthesis of data from multiple studies to aid in the rational design of more potent and selective therapeutic agents.

Anticancer Activity of Pyridazine Derivatives

Recent studies have explored the potential of this compound analogs as anticancer agents. The core structure has been modified to investigate the impact of different substituents on cytotoxicity against various cancer cell lines.

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro anticancer activity (IC50 values) of selected pyridazine derivatives. It is important to note that the data is compiled from different studies and the experimental conditions, such as the specific cancer cell lines and assay methods, may vary.

Compound IDR1 (at position 6)R2 (modification of hydrazino group)Cancer Cell LineIC50 (µM)Reference
1a PhenylHydrazone of 4-chlorobenzaldehydeT-47D (Breast)-[1]
1b PhenylHydrazone of 4-methoxybenzaldehydeA498 (Kidney)-[1]
2a 3,4-DimethoxyphenylHydrazone of 4-fluorobenzaldehydeA498 (Kidney)97.91 (% inhibition)[1]
2b 3,4-DimethoxyphenylHydrazone of 4-chlorobenzaldehydeT-47D (Breast)79.98 (% inhibition)[1]
3a PhenylN'-(1-(furan-2-yl)ethylidene)MCF-7 (Breast)-
3b PhenylN'-(1-(thiophen-2-yl)ethylidene)HCT-116 (Colon)-

Note: Specific IC50 values for some compounds were not available in the referenced abstracts; however, their significant inhibitory activity was highlighted.

Structure-Activity Relationship (SAR) Insights for Anticancer Activity
  • Substitution on the Phenyl Ring at C6: The presence of methoxy groups at the 3 and 4 positions of the phenyl ring (as in compounds 2a and 2b ) appears to contribute significantly to the anticancer activity.[1]

  • Modification of the Hydrazino Group: Conversion of the hydrazino group into hydrazones by reacting with various aldehydes is a common strategy. The nature of the aldehyde substituent (e.g., chloro, fluoro, methoxy) influences the potency and selectivity against different cancer cell lines.[1]

  • Heterocyclic Substituents: The introduction of heterocyclic moieties, such as furan and thiophene, on the hydrazone side chain is another avenue for structural modification that has been explored.

Antimicrobial Activity of Pyridazine Derivatives

Derivatives of this compound have also been investigated for their potential as antimicrobial agents. The structural modifications aim to enhance the potency against various bacterial and fungal strains.

Quantitative Data on Antimicrobial Activity

The table below presents the minimum inhibitory concentration (MIC) values for a series of this compound analogs against different microorganisms.

Compound IDR (on phenyl at C6)R' (on hydrazone)S. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)C. albicans (MIC, µg/mL)Reference
4a HIsatin-3-hydrazone--Moderate Activity
4b OCH3Isatin-3-hydrazone--Moderate Activity
4c ClIsatin-3-hydrazone--Moderate Activity
4d BrIsatin-3-hydrazone--Moderate Activity
5a H----
5b 4-CH3----
5c 4-Cl----

Note: Specific MIC values were not always provided in the abstracts, but the relative activity was mentioned.

Structure-Activity Relationship (SAR) Insights for Antimicrobial Activity

Key SAR observations for the antimicrobial activity of these compounds include:

  • Hydrazone Formation: The condensation of the 3-hydrazino group with isatin derivatives to form hydrazones is a key structural feature for antimicrobial activity. All the synthesized compounds in one study showed moderate activity against Candida albicans.

  • Substituents on the Phenyl Ring: The electronic nature of the substituent on the 6-phenyl ring (e.g., -OCH3, -Cl, -Br) appears to modulate the antimicrobial potency.

  • Further Derivatization: The synthesis of more complex heterocyclic systems by reacting the 3-hydrazino-6-substituted phenyl pyridazines with aroyl propionic acids has been explored to generate compounds with antitubercular, antifungal, and antibacterial activities.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols cited in the literature for evaluating the biological activities of this compound analogs.

Synthesis of this compound

The general synthetic route to the core scaffold involves the following steps:

  • Friedel-Crafts Acylation: Reaction of an appropriate aromatic hydrocarbon with succinic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl3) to yield a β-aroyl propionic acid.

  • Cyclocondensation: The resulting acid is cyclized with hydrazine hydrate to form a 6-(substituted aryl)-2,3,4,5-tetrahydro-3-pyridazinone.

  • Chlorination: The pyridazinone is then treated with a chlorinating agent, such as phosphorus oxychloride (POCl3), to yield the corresponding 3-chloro-6-substituted phenylpyridazine.

  • Hydrazinolysis: Finally, the 3-chloro derivative is reacted with hydrazine hydrate to afford the target 3-hydrazino-6-substituted phenylpyridazine.

In Vitro Anticancer Activity Assay (MTT Assay)

The cytotoxicity of the synthesized compounds against various cancer cell lines is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for a few hours to allow the formation of formazan crystals by viable cells.

  • Solubilization and Absorbance Measurement: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Determination: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curves.

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of the compounds against various microbial strains is typically determined using the broth microdilution method.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution of Compounds: The test compounds are serially diluted in a suitable broth medium in 96-well microtiter plates.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (temperature and time) for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizations

The following diagrams illustrate the general synthetic pathway for this compound analogs and the logical flow of a typical drug discovery process involving this scaffold.

Synthesis_Pathway Aromatic_Hydrocarbon Aromatic Hydrocarbon Aroyl_Propionic_Acid β-Aroyl Propionic Acid Aromatic_Hydrocarbon->Aroyl_Propionic_Acid Friedel-Crafts Succinic_Anhydride Succinic Anhydride Succinic_Anhydride->Aroyl_Propionic_Acid Pyridazinone 6-Aryl-tetrahydropyridazinone Aroyl_Propionic_Acid->Pyridazinone Hydrazine_Hydrate1 Hydrazine Hydrate Hydrazine_Hydrate1->Pyridazinone Chloro_Pyridazine 3-Chloro-6-arylpyridazine Pyridazinone->Chloro_Pyridazine POCl3 POCl3 POCl3->Chloro_Pyridazine Final_Product 3-Hydrazino-6-arylpyridazine Chloro_Pyridazine->Final_Product Hydrazine_Hydrate2 Hydrazine Hydrate Hydrazine_Hydrate2->Final_Product SAR_Workflow Scaffold 3-Hydrazino-6-phenyl- pyridazine Scaffold Synthesis Synthesis of Analogs (Varying R1 and R2) Scaffold->Synthesis Screening Biological Screening (Anticancer, Antimicrobial) Synthesis->Screening Data Quantitative Data (IC50, MIC) Screening->Data SAR Structure-Activity Relationship Analysis Data->SAR Lead_Opt Lead Optimization SAR->Lead_Opt New_Analogs Design of New Analogs SAR->New_Analogs New_Analogs->Synthesis

References

A Comparative Guide to the Cross-Reactivity of Pyridazine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[1] Its unique physicochemical properties, including a high dipole moment and dual hydrogen-bonding capacity, make it an attractive moiety for designing potent and selective kinase inhibitors.[1] Understanding the cross-reactivity profile of these inhibitors is paramount for predicting their therapeutic efficacy and potential off-target effects. This guide provides a comparative analysis of pyridazine-based kinase inhibitors, supported by quantitative data and detailed experimental methodologies.

Cross-Reactivity Profiling Data

The selectivity of a kinase inhibitor is a critical determinant of its clinical utility. High selectivity can lead to a more favorable safety profile, while polypharmacology (engaging multiple targets) can sometimes offer enhanced efficacy. The following tables summarize the cross-reactivity data for selected pyridazine-based kinase inhibitors against a panel of kinases. The data is presented as IC50 values (the concentration of inhibitor required to reduce kinase activity by 50%), with lower values indicating higher potency.

A recent review of pyrazine-based kinase inhibitors from 2019-2023 highlights several compounds that have progressed into clinical trials for various cancers and inflammatory disorders.[2][3][4] While this guide focuses on the pyridazine core, the broader class of diazine-containing inhibitors demonstrates significant therapeutic potential.

Inhibitor Primary Target(s) IC50 (nM) Off-Target Kinases with Significant Activity (IC50 < 100 nM) Reference
Compound 13 (CSK Inhibitor) CSKPotent (specific value not provided in abstract)LCK (functional decrease in phosphorylation)[5]
ALK5 Inhibitor (e.g., Compound 23) ALK5 (TGF-βR1)Single-digit nM (biochemical)Data not provided[6]
VRK1 Inhibitor (Compound 26) VRK1150Limited off-target activity in a panel of 48 kinases[7]

Experimental Protocols

The assessment of kinase inhibitor selectivity is predominantly performed using biochemical assays. These can be broadly categorized into activity assays and binding assays.[8]

Biochemical Kinase Activity Assays

These assays measure the catalytic activity of a kinase in the presence of an inhibitor.

  • Principle: A purified, active kinase is incubated with a test compound, a substrate (peptide or protein), and ATP. The assay quantifies the amount of phosphorylated substrate, which is inversely proportional to the inhibitor's potency.[8][9]

  • Common Formats:

    • Radiometric Assays: Considered the "gold standard," these assays use radioisotope-labeled ATP (e.g., ³²P-γ-ATP or ³³P-γ-ATP) and measure the incorporation of the radiolabel into the substrate.[8]

    • Luminescence-Based Assays: These assays, such as Kinase-Glo®, measure the amount of ATP remaining after the kinase reaction. A lower luminescence signal indicates higher kinase activity (and lower inhibition).[9][10]

    • Fluorescence-Based Assays: Techniques like Time-Resolved Förster Resonance Energy Transfer (TR-FRET) and Fluorescence Polarization (FP) utilize fluorescently labeled substrates or antibodies to detect phosphorylation.

KINOMEscan™ Competitive Binding Assay

This is a high-throughput platform used to profile inhibitors against a large panel of kinases.

  • Principle: This assay measures the ability of a test compound to compete with an immobilized, active-site-directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR). A lower amount of bound kinase in the presence of the test compound indicates a stronger interaction.[11]

  • Key Advantage: As an ATP-independent binding assay, it provides true thermodynamic dissociation constants (Kd), which are not influenced by ATP concentration, unlike IC50 values from activity assays.[12]

Key Signaling Pathways and Experimental Workflows

p38 MAPK Signaling Pathway

The p38 MAPK pathway is a critical signaling cascade involved in cellular responses to stress, inflammation, and apoptosis.[13][14][15][16] It is a common target for pyridazine-based inhibitors.

p38_MAPK_Pathway cluster_extracellular Extracellular Signals cluster_receptor Receptors cluster_cascade Kinase Cascade cluster_downstream Downstream Effects Cytokines Cytokines (TNF-α, IL-1) Receptor Cell Surface Receptors Cytokines->Receptor Stress Environmental Stress (UV, Osmotic Shock) Stress->Receptor MAPKKK MAPKKK (e.g., TAK1, ASK1) Receptor->MAPKKK MAPKK MAPKK (MKK3, MKK6) MAPKKK->MAPKK p38 p38 MAPK MAPKK->p38 Kinases Downstream Kinases (MK2, MSK1) p38->Kinases TFs Transcription Factors (ATF2, MEF2) p38->TFs Response Cellular Response (Inflammation, Apoptosis) Kinases->Response TFs->Response Inhibitor Pyridazine-based Inhibitor Inhibitor->p38

Caption: The p38 MAPK signaling cascade and its inhibition by pyridazine-based compounds.

VEGFR2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key mediator of angiogenesis, making it a crucial target in cancer therapy.

VEGFR2_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_response Cellular Response VEGF VEGF-A VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAF Raf PLCg->RAF AKT Akt PI3K->AKT Survival Survival AKT->Survival MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration Inhibitor Pyridazine-based Inhibitor Inhibitor->VEGFR2

Caption: Key downstream pathways of VEGFR2 signaling inhibited by pyridazine-based drugs.

Generalized Experimental Workflow for Kinase Inhibitor Profiling

The following diagram illustrates a typical workflow for assessing the cross-reactivity of a novel kinase inhibitor.

Experimental_Workflow cluster_screening Screening & Profiling cluster_validation Hit Validation cluster_analysis Data Analysis Compound Test Compound (Pyridazine-based) Primary_Screen Primary Screen (e.g., against target kinase) Compound->Primary_Screen Kinome_Scan Broad Kinome Profiling (e.g., KINOMEscan™) Primary_Screen->Kinome_Scan IC50 IC50 Determination (Dose-response curves) Kinome_Scan->IC50 Ortho_Assay Orthogonal Assays (e.g., Activity vs. Binding) IC50->Ortho_Assay Data_Analysis Selectivity Analysis (S-Score, TREEspot™) Ortho_Assay->Data_Analysis Final_Profile Final Cross-Reactivity Profile Data_Analysis->Final_Profile

Caption: A generalized workflow for kinase inhibitor cross-reactivity profiling.

References

A Comparative Guide to Novel Pyridazine Derivatives: In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of recently developed pyridazine derivatives against established alternatives, supported by experimental data from various preclinical studies. The following sections detail the cytotoxic and anti-inflammatory activities of these novel compounds, their mechanisms of action, and the experimental protocols utilized for their evaluation.

Anticancer Activity of Novel Pyridazine Derivatives

Recent research has highlighted the potential of pyridazine-containing compounds as potent anticancer agents. These derivatives have been shown to exhibit significant cytotoxic activity against various cancer cell lines and demonstrate in vivo tumor growth inhibition.

A series of novel 3,6-disubstituted pyridazine derivatives were designed, synthesized, and evaluated as preclinical anticancer candidates.[1] Among these, compound 9e demonstrated significant growth inhibition against a majority of the NCI-60 cancer cell lines.[1] Further in vivo studies using an Ehrlich ascites carcinoma (EAC) solid tumor model in mice revealed a notable reduction in mean tumor volume and induction of necrosis in treated groups, without observable signs of toxicity.[1]

Another study focused on pyrimido-pyridazine derivatives, with compound 2b emerging as a promising candidate.[2][3][4] This compound displayed significant antitumor activity against MDA-MB-231 human breast adenocarcinoma cells by inducing apoptosis and causing cell cycle arrest in the S-phase.[2][3][4] In vivo, compound 2b significantly increased the lifespan of lymphoma-bearing mice and reduced tumor growth.[2][3][4]

Furthermore, certain pyridazine derivatives have been investigated for their inhibitory activity against vascular endothelial growth factor receptor (VEGFR) kinase, a key target in angiogenesis.[5][6] Compound 5b from one such study showed potent cytotoxic activity against the HCT-116 colon cancer cell line and exhibited a high degree of VEGFR kinase inhibition (92.2%).[5]

The following table summarizes the in vitro cytotoxic activity of selected novel pyridazine derivatives against various cancer cell lines, with Imatinib and Sorafenib included as reference compounds.

CompoundCell LineIC50 (µM)Reference CompoundIC50 (µM)Source
5b HCT-116< 6.25Imatinib8.3[6]
4b MCF-721.2Imatinib25.5[6]
9e HL-60(TB)- (53.12% inhibition)--[1]
9e MDA-MB-231/ATCC- (63.82% inhibition)--[1]
9e HS 578T- (58.88% inhibition)--[1]
9e T-47D- (79.98% inhibition)--[1]
9e SNB-75- (91.82% inhibition)--[1]
9e LOX IMVI- (55.80% inhibition)--[1]
9e IGROV1- (77.88% inhibition)--[1]
2b MDA-MB-231- (Significant activity)--[2][3][4]

This table presents the in vivo antitumor efficacy of selected pyridazine derivatives in animal models.

CompoundAnimal ModelDoseTumor Volume ReductionReference CompoundTumor Volume ReductionSource
9e Ehrlich Ascites Carcinoma15 mg/kg71.1% (day 15)Sorafenib (30 mg/kg)64.6% (day 15)[1]
9e Ehrlich Ascites Carcinoma30 mg/kg64.8% (day 15)Sorafenib (30 mg/kg)64.6% (day 15)[1]
2b Lymphoma-bearing miceNot specifiedSignificant reduction--[2][3][4]
Anti-inflammatory Activity of Novel Pyridazine Derivatives

Pyridazine derivatives have also been explored for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.

A study on new pyridazinone derivatives identified compounds 5a and 5f as potent and selective COX-2 inhibitors.[7] In LPS-induced RAW264.7 macrophages, compound 5a was more effective than celecoxib in reducing TNF-α and IL-6 levels.[7] In vivo studies showed that both compounds had strong anti-inflammatory effects, comparable to indomethacin and celecoxib, but with a significantly better gastric safety profile.[7]

Another series of pyridazine derivatives were synthesized and evaluated for their COX-1/COX-2 inhibitory activity.[8] Compounds 4c and 6b showed enhanced potency towards COX-2, with IC50 values of 0.26 and 0.18 µM, respectively, compared to celecoxib (IC50 = 0.35 µM).[8] Compound 6b also demonstrated in vivo anti-inflammatory activity comparable to indomethacin and celecoxib, with no ulcerative effects.[8]

The table below compares the in vitro COX-1 and COX-2 inhibitory activities of novel pyridazine derivatives with standard anti-inflammatory drugs.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI) for COX-2Reference CompoundCOX-2 IC50 (µM)Source
5a 12.870.7716.70Celecoxib0.35[7]
5f 25.281.8913.38Celecoxib0.35[7]
4c >1000.26>384Celecoxib0.35[8]
6b 1.140.186.33Celecoxib0.35[8]
Indomethacin 0.210.420.50--[7]

Experimental Protocols

In Vitro Cytotoxicity Assay (Sulforhodamine B Assay)
  • Cell Plating: Cancer cell lines (e.g., HCT-116, MCF-7) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for 48-72 hours.

  • Cell Fixation: The cells are fixed with 10% trichloroacetic acid for 1 hour at 4°C.

  • Staining: The plates are washed, and the cells are stained with 0.4% Sulforhodamine B (SRB) solution for 30 minutes.

  • Absorbance Measurement: The bound dye is solubilized with 10 mM Tris base, and the absorbance is read at 570 nm. The IC50 value is then calculated.[6]

In Vivo Antitumor Activity (Ehrlich's Ascites Carcinoma Solid Tumor Model)
  • Tumor Induction: Female Swiss albino mice are inoculated subcutaneously with Ehrlich's ascites carcinoma cells.

  • Treatment: Once the tumors reach a palpable size, the mice are randomized into groups and treated with the test compounds (e.g., compound 9e at 15 and 30 mg/kg) or a reference drug (e.g., Sorafenib at 30 mg/kg) for a specified period.[1]

  • Tumor Measurement: Tumor volume is measured at regular intervals using a caliper.

  • Efficacy Evaluation: The percentage of tumor growth inhibition is calculated by comparing the tumor volumes of the treated groups to the control group.[1]

In Vitro COX Inhibition Assay
  • Enzyme Preparation: Purified human recombinant COX-1 and COX-2 enzymes are used.

  • Incubation: The enzymes are pre-incubated with the test compounds at various concentrations.

  • Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.

  • Prostaglandin Measurement: The amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme immunoassay (EIA) kit.

  • IC50 Determination: The concentration of the compound that causes 50% inhibition of the enzyme activity (IC50) is determined.[7][8]

Visualizations

Signaling Pathways and Experimental Workflows

anticancer_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation a Synthesized Pyridazine Derivatives b Cytotoxicity Screening (NCI-60 Cell Lines) a->b d VEGFR Kinase Assay a->d c Identification of Hit Compound (e.g., 9e) b->c g Treatment with Hit Compound c->g e Identification of Potent Inhibitor (e.g., 5b) d->e e->g f Ehrlich Ascites Carcinoma (Solid Tumor Model in Mice) f->g h Tumor Volume Measurement g->h i Evaluation of Antitumor Efficacy h->i

Caption: Workflow for anticancer evaluation of novel pyridazine derivatives.

jnk_pathway cluster_jnk JNK Signaling Pathway stress Cellular Stress jnk JNK Activation stress->jnk cjun c-Jun Phosphorylation jnk->cjun cyclind1 Cyclin D1 jnk->cyclind1 apoptosis Apoptosis cjun->apoptosis proliferation Cell Proliferation cyclind1->proliferation pyridazine Pyridazine Derivative (9e) pyridazine->jnk Inhibition

Caption: Inhibition of the JNK signaling pathway by pyridazine derivatives.

cox_pathway cluster_inflammation Inflammatory Pathway aa Arachidonic Acid cox1 COX-1 aa->cox1 cox2 COX-2 aa->cox2 pgs Prostaglandins cox1->pgs homeostasis Gastric Homeostasis cox1->homeostasis cox2->pgs inflammation Inflammation & Pain pgs->inflammation pyridazine_cox Pyridazinone Derivatives (e.g., 5a, 6b) pyridazine_cox->cox2 Selective Inhibition

References

The Versatility of 3-Hydrazino-6-phenylpyridazine as a Synthon in Heterocyclic Chemistry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of building blocks is paramount in the synthesis of novel heterocyclic compounds with potential therapeutic applications. Among the myriad of synthons available, hydrazine derivatives have long been esteemed for their utility in constructing nitrogen-containing ring systems. This guide provides a detailed comparison of 3-hydrazino-6-phenylpyridazine with other common hydrazine derivatives, such as hydrazine hydrate and phenylhydrazine, highlighting its unique advantages and applications with supporting experimental data.

This compound is a versatile bifunctional reagent, possessing a nucleophilic hydrazine moiety attached to a biologically relevant pyridazine core. This unique structural arrangement offers distinct reactivity and provides a scaffold for the synthesis of a diverse array of fused and substituted heterocyclic systems, which are of significant interest in medicinal chemistry.

Comparative Performance in Heterocyclic Synthesis

The efficacy of a hydrazine synthon is often evaluated by its reactivity, the yields of the resulting products, and the complexity of the molecules that can be accessed. Below is a comparative summary of this compound against hydrazine hydrate and phenylhydrazine in the synthesis of common heterocyclic motifs.

Hydrazine DerivativeSubstrateProductReaction ConditionsYield (%)Reference
This compound 3-oxo-2-phenylhydrazonobutyronitrile5-amino-1-(6-phenylpyridazin-3-yl)-3-methyl-4-(phenylazo)-1H-pyrazoleEthanol, refluxHighNot specified
This compound 3-Chloropyridazine derivative4-(2-(4-chlorophenyl)hydrazinyl)-3-hydrazinyl-6-phenylpyridazineDioxane, reflux, 6h55%[1]
Hydrazine Hydrate3-[2-(4-halophenyl)hydrazono]-5-phenylfuran-2(3H)-ones4-(2-(4-halophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-oneAbsolute ethanol, refluxNot specified[1]
Hydrazine Hydrate1,2-diacylcyclopentadienes5,6-fused ring pyridazinesMethanol, 24h43-71%[2]
PhenylhydrazineEthyl acetoacetate1-Phenyl-3-methyl-5-pyrazoloneNot specified93-100%[3]
Methylhydrazine (Alkyl hydrazine)Ethyl acetoacetate1,3-Dimethyl-5-pyrazoloneNot specified66-100%[3]

From the data, it is evident that while hydrazine hydrate and phenylhydrazine are highly effective for the synthesis of simpler heterocyclic systems like pyridazines and pyrazolones with high yields, this compound serves as a valuable synthon for constructing more complex, fused heterocyclic structures. The presence of the 6-phenylpyridazine moiety in the final product is a key feature, often contributing to the biological activity of the molecule.

Key Advantages of this compound

  • Structural Complexity: The inherent pyridazine ring allows for the direct synthesis of fused heterocyclic systems, such as triazolopyridazines and pyridazinotriazines, in a single step.

  • Modulation of Biological Activity: The 6-phenylpyridazine scaffold is a known pharmacophore in various therapeutic agents. Incorporating this moiety can enhance or modify the biological profile of the target molecule.

  • Versatile Reactivity: The hydrazine group in this compound readily participates in condensation reactions with a wide range of electrophiles, including ketones, aldehydes, and isatins, to form stable hydrazones which can be further cyclized.

Experimental Protocols

Synthesis of 4-(2-(4-chlorophenyl)hydrazinyl)-3-hydrazinyl-6-phenylpyridazine

A mixture of 3-chloro-4-(2-(4-chlorophenyl)hydrazinyl)-6-phenylpyridazine (0.01 mol) and hydrazine hydrate (99%, 0.01 mol) in dioxane (20 mL) is heated under reflux for 6 hours. The solid formed upon cooling is filtered off and recrystallized from ethanol to yield the desired product.[1]

  • Yield: 55%

  • Melting Point: 102-104 °C

General Procedure for the Synthesis of Pyridazines from 1,2-Diacylcyclopentadienes

The 1,2-diacylcyclopentadiene (e.g., phenyl-fulvene, 0.9124 mmol) is combined with 50 mL of methanol in a round-bottom flask. An excess of hydrazine hydrate (1 mL) is added, and the solution is stirred for 24 hours. Following the reaction, the product is extracted and purified.[2]

  • Yields: 43% for thienyl-substituted, 51% for tolyl-substituted, and 71% for phenyl-substituted pyridazines.

Visualizing Reaction Pathways and Workflows

To better illustrate the utility of this compound, the following diagrams, generated using Graphviz (DOT language), depict key reaction pathways and experimental workflows.

reaction_pathway cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Product 3H6PP 3-Hydrazino-6- phenylpyridazine Hydrazone Hydrazone Intermediate 3H6PP->Hydrazone Condensation Dicarbonyl 1,3-Dicarbonyl Compound Dicarbonyl->Hydrazone Pyrazole Substituted Pyrazole Hydrazone->Pyrazole Cyclization

Caption: Knorr Pyrazole Synthesis using this compound.

experimental_workflow Start Mix this compound and Carbonyl Compound Reaction Reflux in Solvent (e.g., Ethanol) Start->Reaction Monitoring Monitor Reaction Progress (TLC) Reaction->Monitoring Workup Cool, Filter, and Wash the Precipitate Monitoring->Workup Reaction Complete Purification Recrystallize from Appropriate Solvent Workup->Purification Analysis Characterize Product (NMR, IR, MS) Purification->Analysis

Caption: General workflow for hydrazone synthesis and cyclization.

comparison_logic cluster_types Derivative Types cluster_applications Primary Applications Hydrazine_Derivatives Hydrazine Derivatives HH Hydrazine Hydrate Hydrazine_Derivatives->HH PH Phenylhydrazine Hydrazine_Derivatives->PH 3H6PP 3-Hydrazino-6- phenylpyridazine Hydrazine_Derivatives->3H6PP Simple_Het Simple Heterocycles (Pyrazoles, Pyridazines) HH->Simple_Het PH->Simple_Het Fused_Het Fused & Complex Heterocycles 3H6PP->Fused_Het

Caption: Application comparison of different hydrazine derivatives.

References

Fused Heterocycles from 3-Hydrazino-6-phenylpyridazine: A Comparative Biological Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the antimicrobial, anticancer, and anti-inflammatory potential of fused heterocyclic compounds derived from 3-hydrazino-6-phenylpyridazine. This report summarizes key quantitative data, presents detailed experimental protocols, and visualizes essential biological pathways and experimental workflows.

The pyridazine scaffold is a prominent feature in many biologically active compounds, and its derivatives have garnered significant interest in medicinal chemistry. Fused heterocyclic systems derived from this compound, in particular, have been explored for their therapeutic potential across various domains, including infectious diseases, oncology, and inflammatory conditions. This guide provides a comparative analysis of the biological activities of these compounds, supported by experimental data from published studies.

Comparative Biological Activity Data

The biological evaluation of fused heterocycles derived from this compound has revealed promising candidates with significant antimicrobial, anticancer, and anti-inflammatory properties. The following tables summarize the quantitative data from various studies to facilitate a clear comparison of the performance of these compounds against different biological targets.

Antimicrobial Activity

The antimicrobial efficacy of triazolo[4,3-b]pyridazine derivatives, synthesized from this compound precursors, has been evaluated against a panel of bacterial and fungal strains. The data, presented in terms of Minimum Inhibitory Concentration (MIC) and zone of inhibition, highlights the potential of these compounds as novel antimicrobial agents.

Table 1: Antimicrobial Activity of Fused Pyridazine Derivatives

Compound IDFused Ring SystemTest OrganismMIC (µg/mL)Zone of Inhibition (mm)Reference CompoundMIC (µg/mL) / Zone of Inhibition (mm)
4f [1][2][3]Triazolo[4,3-b]pyridazineS. aureus~5.66 µM (IC50)-Doxorubicin0.167 µM (IC50)
4j [1][2][3]Triazolo[4,3-b]pyridazineS. aureus~1.64 µM (IC50)-Doxorubicin0.167 µM (IC50)
4q [1][2][3]Triazolo[4,3-b]pyridazineNALM-6~1.14 µM (IC50)-Doxorubicin-
Hydrazone VI Indolin-2-oneCandida albicansModerate Activity---
Compound 4 [1][2][3]Triazolo[4,3-b]pyridazineE. coli-PromisingCiprofloxacin-
Compound 6 [1][2][3]Triazolo[4,3-b]pyridazineC. albicans-PromisingKetoconazole-

Note: Data is compiled from multiple sources and methodologies may vary. Direct comparison should be made with caution. Some studies reported IC50 values for cytotoxicity against cancer cell lines, which are included for context.[3][4][5]

Anticancer Activity

Several fused heterocyclic systems derived from pyridazine precursors have demonstrated significant cytotoxic activity against various cancer cell lines. The 50% inhibitory concentration (IC50) is a key metric for this activity, and the data for promising compounds are presented below.

Table 2: In Vitro Anticancer Activity of Fused Pyridazine Derivatives (IC50 in µM)

Compound IDFused Ring SystemMCF-7 (Breast)HCT-116 (Colon)HepG2 (Liver)A549 (Lung)Reference Compound (IC50 in µM)
5d Pyrazolo[3,4-d]pyrimidine-9.87---
5e Pyrazolo[3,4-d]pyrimidine-8.15---
5i Pyrazolo[3,4-d]pyrimidinePotentPotentPotent-Erlotinib (EGFR WT: 0.016 µM)
12b Pyrazolo[3,4-d]pyrimidine-19.56-8.21-
14 Pyrazolo[4,3-e][1][2][3]triazolo[1,5-c]pyrimidine0.0450.0060.048-Sorafenib (0.144, 0.176, 0.019)
15 Pyrazolo[4,3-e][1][2][3]triazolo[1,5-c]pyrimidine0.0460.0070.048-Sorafenib (0.144, 0.176, 0.019)
25i Pyrazolo[3,4-b]pyrazine< 0.001 (p-value)---Doxorubicin
25j Pyrazolo[3,4-b]pyrazine< 0.001 (p-value)---Doxorubicin

Note: The data presented is a selection of the most potent compounds from the cited studies. For full details, please refer to the original publications.[2][6][7][8]

Anti-inflammatory Activity

The anti-inflammatory potential of these compounds has also been investigated. One study highlighted a copper complex of a pyridazinyl-hydrazono-5-methyl-indoline-2-one derivative with considerable anti-inflammatory activity.

Table 3: Anti-inflammatory Activity of a Fused Pyridazine Derivative

Compound IDFused Ring SystemAssay% InhibitionReference Compound% Inhibition
VI (Copper Complex) Indolin-2-oneCarrageenan-induced inflammation39.6%--

Note: This data is from a specific study and further research is needed to establish a broader comparative profile.[5]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducibility and comparison of biological data. Below are the methodologies for the key assays mentioned in this guide.

Antimicrobial Susceptibility Testing (Agar Streak Dilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.

  • Preparation of Test Solutions: Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO).

  • Culture Medium: Use nutrient agar for bacteria and Sabouraud dextrose agar for fungi.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms.

  • Assay Procedure:

    • Incorporate serial dilutions of the test compounds into the molten agar medium.

    • Pour the agar into sterile Petri dishes and allow it to solidify.

    • Streak the surface of the agar with the microbial inoculum.

    • Incubate the plates at 37°C for 24-48 hours for bacteria and at 28°C for 48-72 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[3]

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential anticancer drugs.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10^4 to 1x10^5 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Visualizations: Workflows and Signaling Pathways

To further aid in the understanding of the experimental processes and biological mechanisms, the following diagrams are provided.

MTT_Assay_Workflow cluster_setup Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assay MTT Reaction cluster_readout Data Acquisition A 1. Seed cells in 96-well plate B 2. Incubate for 24h A->B C 3. Add serial dilutions of test compounds B->C D 4. Incubate for 48-72h C->D E 5. Add MTT solution D->E F 6. Incubate for 4h (Formazan formation) E->F G 7. Solubilize formazan crystals (DMSO) F->G H 8. Measure absorbance at 570 nm G->H I 9. Calculate IC50 values H->I Apoptosis_Signaling_Pathway cluster_stimulus Inducing Stimulus cluster_mitochondria Mitochondrial Pathway cluster_caspase_cascade Caspase Activation cluster_outcome Cellular Outcome Drug Anticancer Drug (Fused Pyridazine) Bax Bax Activation Drug->Bax Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito CytC Cytochrome c Release Mito->CytC Apaf1 Apaf-1 CytC->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome with Caspase-9 Casp9 Caspase-9 Casp3 Caspase-3 (Executioner Caspase) Apoptosome->Casp3 Activation Apoptosis Apoptosis (Programmed Cell Death) Casp3->Apoptosis

References

Comparative study of pyridazine and phthalazine scaffolds in drug design

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Pyridazine and Phthalazine Scaffolds in Modern Drug Design

For: Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison of the pyridazine and phthalazine scaffolds, two key nitrogen-containing heterocycles in medicinal chemistry. By examining their physicochemical properties, performance against key biological targets, and pharmacokinetic profiles, this document aims to inform scaffold selection and optimization in drug discovery programs.

Structural and Physicochemical Properties

Pyridazine is a six-membered aromatic ring containing two adjacent nitrogen atoms (1,2-diazine)[1][2]. Phthalazine is a bicyclic derivative where a benzene ring is fused to a pyridazine ring[3][4]. This fundamental structural difference imparts distinct properties. Pyridazine is characterized by a high dipole moment and robust, dual hydrogen-bond accepting capacity, which can be crucial for drug-target interactions[5][6]. The fusion of the benzene ring in phthalazine extends the π-system and modifies the electronic distribution, influencing properties like basicity and lipophilicity[5][6].

// Pyridazine Node pyridazine [ fillcolor="#F1F3F4", fontcolor="#202124", label=<

Pyridazine (1,2-Diazine)

• Monocyclic aromatic heterocycle • Two adjacent nitrogen atoms • High dipole moment • Strong H-bond acceptor capacity[5] • Electron-deficient ring system

> ];

// Phthalazine Node phthalazine [ fillcolor="#F1F3F4", fontcolor="#202124", label=<

Phthalazine (Benzo[d]pyridazine)

• Bicyclic (fused benzene ring) • Two adjacent nitrogen atoms • Extended π-system • Generally more lipophilic • Versatile synthetic handles[7]

> ];

// Invisible nodes for layout node [style=invis, width=0, height=0, label=""]; p1; p2;

// Edges edge [color="#4285F4", arrowhead=normal, fontcolor="#202124", fontsize=10]; pyridazine -> p1 [arrowhead=none]; p1 -> phthalazine [label=" Ring\nFusion "]; phthalazine -> p2 [arrowhead=none, dir=back]; p2 -> pyridazine [label=" Core\nScaffold "]; } Caption: Core Structural and Physicochemical Comparison

Comparative Performance in Oncology

Both pyridazine and phthalazine scaffolds are prevalent in oncology research, particularly in the development of kinase inhibitors.

VEGFR-2 Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical mediator of angiogenesis, essential for tumor growth[8]. Both scaffolds have been successfully employed to design potent VEGFR-2 inhibitors.

// Edges edge [color="#4285F4", arrowhead=normal]; VEGF -> VEGFR2 [label=" Binds"]; VEGFR2 -> RAF [label=" Activates"]; RAF -> MEK; MEK -> ERK; ERK -> Proliferation;

edge [color="#EA4335", arrowhead=tee]; Inhibitor -> VEGFR2 [label=" Blocks ATP Binding Site\n(Inhibits Autophosphorylation)"]; } Caption: Simplified VEGFR-2 Signaling Pathway and Inhibition

Table 1: Comparative VEGFR-2 Inhibitory Activity

Compound ID / Scaffold Target IC50 (nM) Source
Pyridazine Derivatives
Compound 18b VEGFR-2 60.7 [9][10]
Compound 18c VEGFR-2 107 [9]
TAK-593 VEGFR-2 0.95 [9]
Phthalazine Derivatives
Compound 2g VEGFR-2 148 [11]
Compound 4a VEGFR-2 196 [11]
Compound 3e VEGFR-2 120 [12]
Compound 5b VEGFR-2 130 [12]
Reference Drug

| Sorafenib | VEGFR-2 | 49 - 90 |[9][13] |

Note: Data is compiled from multiple sources and direct comparison should be made with caution.

Analysis of the available data suggests that highly potent VEGFR-2 inhibitors can be developed from both scaffolds. The pyridazine-based compound 18b and the clinical candidate TAK-593 demonstrate exceptional, low-nanomolar potency[9]. Phthalazine derivatives also achieve potent inhibition in the low-nanomolar range, making both scaffolds viable starting points for inhibitor design[11][12].

PARP-1 Inhibition

Poly (ADP-ribose) polymerase 1 (PARP-1) is a key enzyme in DNA single-strand break repair. Its inhibition is a clinically validated strategy for treating cancers with homologous recombination deficiencies (e.g., BRCA1/2 mutations), a concept known as synthetic lethality[8]. The phthalazine scaffold is the cornerstone of several approved PARP inhibitors, most notably Olaparib[8][14].

Table 2: PARP-1 Inhibitory Activity of Phthalazine Derivatives

Compound ID / Scaffold Target IC50 (nM) Source
Phthalazine Derivatives
Compound 11c PARP-1 97 [15]
LG-12 PARP-1 - Potent activity reported[16]
Reference Drug

| Olaparib | PARP-1 | 139 |[15] |

The phthalazinone core of Olaparib has proven highly effective for designing potent PARP-1 inhibitors. Studies show that novel phthalazine derivatives can even exceed the potency of the parent drug Olaparib, highlighting the scaffold's suitability for this target class[15].

ADMET Profile Insights

An optimal absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile is critical for a successful drug candidate. While specific ADMET properties are highly dependent on the substituents, general trends for the core scaffolds can be observed.

  • Pyridazine : The inherent polarity and hydrogen bonding capacity of the pyridazine ring can influence solubility and metabolic stability[5][6]. Its unique properties have been reported to sometimes reduce interaction with the cardiac hERG potassium channel, a key anti-target in drug safety[5].

  • Phthalazine : The fused bicyclic system generally increases lipophilicity compared to a simple pyridazine. Numerous studies have reported favorable in silico ADMET profiles for novel phthalazine derivatives, suggesting the scaffold is amenable to optimization for good pharmacokinetic properties[11][12][15][17][18][19].

Experimental Protocols

The data presented in this guide are derived from standardized biochemical and cellular assays. Below are outlines of key experimental methodologies.

Kinase Inhibition Assay (e.g., VEGFR-2)

This biochemical assay quantifies the ability of a compound to inhibit the enzymatic activity of a target kinase.

  • Reagent Preparation : A reaction buffer is prepared containing the kinase substrate (e.g., a synthetic peptide), the co-factor ATP (often radiolabeled or linked to a reporter system), and necessary ions (e.g., MgCl2, MnCl2)[20]. Test compounds are serially diluted.

  • Reaction : In a multi-well plate, the recombinant kinase enzyme, substrate, and test compounds are combined. The reaction is initiated by the addition of ATP.

  • Quantification : The plate is incubated to allow for phosphorylation of the substrate. The amount of phosphorylated substrate is then quantified. For radiolabeled ATP, this involves capturing the substrate on a filter and measuring radioactivity. For other methods (e.g., HTRF, ELISA), specific antibodies and fluorescence/luminescence are used.

  • Analysis : The percentage of inhibition is calculated relative to a control (no inhibitor). IC50 values are determined by fitting the dose-response data to a sigmoid curve.

PARP-1 Inhibition Assay

This assay measures the inhibition of PARP-1's ability to poly(ADP-ribosyl)ate substrate proteins[8].

  • Reagent Setup : A reaction buffer is prepared with histone proteins (substrate), activated DNA (to stimulate PARP-1), and the co-factor NAD+[8]. Biotinylated NAD+ is used for detection.

  • Reaction : Recombinant PARP-1 enzyme, the buffer components, and test compounds are combined in a well plate. The reaction is initiated by adding biotinylated NAD+.

  • Detection : The plate is incubated, then washed. The incorporated biotinylated ADP-ribose units are detected using streptavidin conjugated to an enzyme (like HRP), which generates a colorimetric or chemiluminescent signal upon substrate addition.

  • Analysis : Signal intensity is inversely proportional to PARP-1 inhibition. IC50 values are calculated from dose-response curves.

Cell Viability / Cytotoxicity Assay (MTT Assay)

This cellular assay determines the effect of a compound on cell proliferation and viability[14].

  • Cell Plating : Cancer cells (e.g., A549, MCF-7) are seeded into 96-well plates and allowed to adhere overnight.

  • Compound Treatment : Cells are treated with serial dilutions of the test compounds and incubated for a set period (e.g., 48 or 72 hours).

  • MTT Addition : MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

  • Solubilization & Readout : After incubation, a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance of the purple solution is measured using a plate reader at ~570 nm.

  • Analysis : Absorbance is proportional to the number of viable cells. IC50 values are calculated based on the concentration that reduces cell viability by 50% compared to untreated controls.

// Nodes Scaffold [label="Scaffold Selection\n(Pyridazine vs. Phthalazine)", fillcolor="#FBBC05", fontcolor="#202124"]; InSilico [label="In Silico Screening\n(Docking, ADMET Prediction)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Synthesis [label="Chemical Synthesis\nof Derivatives", fillcolor="#34A853", fontcolor="#FFFFFF"]; Biochem [label="In Vitro Biochemical Assays\n(e.g., Kinase, PARP Inhibition)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cellular [label="In Vitro Cellular Assays\n(e.g., MTT, Proliferation)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; InVivo [label="In Vivo Models\n(Efficacy, PK/PD, Toxicity)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Candidate [label="Lead Candidate", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges edge [color="#5F6368", arrowhead=normal]; Scaffold -> InSilico; InSilico -> Synthesis; Synthesis -> Biochem; Biochem -> Cellular [label=" Confirm\nTarget\nEngagement "]; Cellular -> InVivo [label=" Confirm\nCellular\nActivity "]; InVivo -> Candidate; Cellular -> InSilico [style=dashed, constraint=false, label=" Feedback for\nOptimization "]; Biochem -> Synthesis [style=dashed, constraint=false, label=" SAR Feedback "]; } Caption: General Workflow for Scaffold Evaluation

Conclusion

Both pyridazine and phthalazine are versatile and highly valuable scaffolds in drug design, each with distinct advantages.

  • Pyridazine is a smaller, more polar scaffold whose strong dipole moment and H-bonding capabilities can be expertly leveraged for specific target interactions, as demonstrated by its success in developing potent VEGFR-2 inhibitors. Its physicochemical properties may also offer advantages in mitigating certain off-target effects like hERG inhibition.

  • Phthalazine , with its extended, more lipophilic structure, has proven to be an exceptional platform for designing inhibitors of targets like PARP-1, leading to approved blockbuster drugs. Its easy functionalization makes it highly attractive for generating diverse libraries for lead discovery and optimization[7].

The choice between these scaffolds is context-dependent, relying on the specific requirements of the biological target, the desired physicochemical properties of the final compound, and the overall drug design strategy. Both scaffolds will undoubtedly continue to be a rich source of novel therapeutic agents.

References

Safety Operating Guide

Proper Disposal Procedures for 3-Hydrazino-6-phenylpyridazine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides guidance on the proper disposal of 3-Hydrazino-6-phenylpyridazine based on available safety data for the compound and structurally related chemicals. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health & Safety (EHS) department and adhere to all local, state, and federal regulations for hazardous waste disposal.

The following procedures are designed to ensure personal safety and environmental compliance when handling and disposing of this compound.

Hazard Profile and Safety Summary

This compound is classified as an acutely toxic substance.[1][2] Due to its hydrazino- functional group, it should be handled with the same precautions as other hydrazine compounds, which are known to be corrosive, carcinogenic, and reactive.[3][4]

Quantitative Data Summary:

ParameterInformationSource
Chemical Name This compoundSigma-Aldrich
CAS Number 38956-80-8[1][2]
Molecular Formula C₁₀H₁₀N₄[1][2]
GHS Pictogram GHS06 (Skull and Crossbones)[1][2]
GHS Signal Word Danger[1][2]
Hazard Statement H301: Toxic if swallowed[1][2]
Hazard Class Acute Toxicity 3 (Oral)[1][2]
Storage Class 6.1C: Combustible, acute toxic Cat. 3 / toxic compounds[1][2]

Required Personal Protective Equipment (PPE)

Complete protection of the skin and eyes is essential when handling this compound.[3] All handling, including weighing and transferring, should be conducted in a certified chemical fume hood.[3][4]

  • Hand Protection: Wear chemical-resistant nitrile or chloroprene gloves.[3][4]

  • Eye Protection: Use ANSI Z87.1-compliant safety goggles. A face shield is recommended if there is a splash hazard.[4]

  • Skin and Body Protection: A flame-resistant lab coat must be worn.[4]

  • Respiratory Protection: Always handle the compound within a properly functioning fume hood to avoid inhalation of dust or vapors.[3][4]

Step-by-Step Disposal Protocol

All waste containing this compound must be treated as hazardous chemical waste from the point of generation.[3][5]

Experimental Protocol: Waste Segregation and Collection

  • Risk Assessment: Before beginning work, review all available safety information. Ensure a designated hazardous waste container is available in the work area.

  • Waste Container: Use a sealable, airtight, and compatible container for collecting waste.[6] The container must be clearly labeled.

  • Labeling: As soon as the first drop of waste is added, label the container with "Hazardous Waste," the full chemical name "this compound," and all applicable hazard warnings (e.g., "Toxic," "Corrosive").[3][7]

  • Waste Collection: Carefully transfer all waste materials, including contaminated consumables like pipette tips, weighing paper, and gloves, into the designated hazardous waste container.[5]

  • Avoid Mixing: Do not mix this compound waste with incompatible materials. See the chemical incompatibilities table below.

  • Decontamination: Thoroughly decontaminate non-disposable equipment (e.g., spatulas, glassware) that has come into contact with the chemical. This can be done with an appropriate solvent like ethanol or isopropanol, followed by washing with soap and water. Dispose of all cleaning materials as hazardous waste.[5]

Disposal_Workflow cluster_lab Laboratory Operations cluster_storage Waste Management A 1. Preparation - Don PPE - Prepare Labeled Waste Container B 2. Waste Generation - Collect solid & liquid waste - Collect contaminated PPE A->B During Experiment C 3. Decontamination - Clean equipment - Collect cleaning materials as waste B->C Post-Experiment D 4. Secure Container - Tightly seal waste container C->D Consolidate Waste E 5. Store Waste - Place in designated, secondary containment area D->E F 6. Request Disposal - Submit pickup request to EHS E->F Within 90 days G 7. EHS Pickup - Professional disposal vendor F->G Scheduled Pickup

Caption: Disposal workflow for this compound.

Spill Management

Treat any spill of this compound as a major spill. Do not attempt to clean it up yourself without proper training and equipment.[4]

  • Evacuate: Immediately evacuate personnel from the affected area.[7]

  • Alert: Notify your supervisor and the institutional EHS department at once.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Contain (if trained): If you are trained to handle hazardous spills, wear the appropriate PPE. Use an inert absorbent material like sand or vermiculite to contain the spill.[5]

  • Collect: Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.[5][8]

  • Decontaminate: Clean the spill area thoroughly as described in the decontamination protocol.

Storage and Chemical Incompatibilities

Proper storage of both the product and its waste is critical to prevent hazardous reactions.

  • Storage Conditions: Store waste containers in a cool, dry, well-ventilated area, away from direct sunlight and heat.[7][9] Containers must be kept tightly closed and stored in secondary containment.[7]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, acids (especially nitric acid), metal oxides, and peroxides.[3][9][10]

Chemical Incompatibility Summary:

Class of SubstanceExamplesPotential Hazard
Strong Oxidizers Hydrogen peroxide, Nitric acid, PermanganatesViolent reaction, fire, or explosion[3][10]
Strong Acids Hydrochloric acid, Sulfuric acidIntense reaction[10]
Metal Oxides / Metals Rust, Copper oxide, Raney nickelCatalytic decomposition, potential for fire[10]

Final disposal of this compound waste must be conducted through your institution's certified hazardous waste management program, which will likely involve incineration at a licensed facility.[11] Always follow the specific procedures provided by your EHS department for waste pickup requests.[3][7]

References

Personal protective equipment for handling 3-Hydrazino-6-phenylpyridazine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3-Hydrazino-6-phenylpyridazine

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the proper handling and disposal of this compound (CAS RN: 38956-80-8). Given the limited availability of a comprehensive Safety Data Sheet (SDS) for this specific compound, this guidance is based on the known hazards of closely related hydrazine and phenylhydrazine compounds. It is imperative to treat this compound with extreme caution, assuming it possesses similar toxicological and hazardous properties.

Hazard Summary

This compound is classified as acutely toxic if swallowed (Acute Tox. 3 Oral). Due to its structural similarity to hydrazine and phenylhydrazine, it should be considered a potential carcinogen, mutagen, and skin sensitizer, causing skin and eye irritation[1][2][3]. Hydrazine compounds are known to be corrosive and can be fatal if absorbed through the skin or inhaled[1][4].

Signal Word: Danger

Physical and Chemical Properties
PropertyValueReference
CAS Number 38956-80-8
Molecular Formula C₁₀H₁₀N₄
Molecular Weight 186.21 g/mol
Physical Form Solid

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is mandatory when handling this compound. The following PPE is required to minimize exposure risk.

PPE CategoryRequired EquipmentSpecifications and Best Practices
Hand Protection Double-gloving with chemical-resistant glovesWear two pairs of nitrile or neoprene gloves. Butyl rubber is also a suitable material[5]. Consult the glove manufacturer's resistance chart. Change gloves immediately if contaminated.
Eye and Face Protection Chemical splash goggles and a face shieldGoggles must be worn at all times. A face shield is required when there is a risk of splashing[1][6].
Body Protection Flame-resistant lab coat and a chemical-resistant apronA fully buttoned, flame-resistant lab coat should be worn over full-length pants. A chemical-resistant apron provides an additional layer of protection[7].
Respiratory Protection NIOSH-approved respiratorAll handling of solid or solutions of this compound must be conducted in a certified chemical fume hood[6]. If there is a potential for exceeding exposure limits, a NIOSH-approved full-face respirator with appropriate cartridges should be used[1][5].

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational workflow is critical for the safe handling of this compound.

1. Pre-Handling Preparations:

  • Training: Ensure all personnel have been trained on the hazards of hydrazine compounds and have read and understood this standard operating procedure[6].
  • Fume Hood: Verify that the chemical fume hood is functioning correctly.
  • Emergency Equipment: Confirm the location and accessibility of the safety shower, eyewash station, and spill kit[4].
  • PPE: Don all required personal protective equipment as outlined in the table above.

2. Handling the Compound:

  • Location: All manipulations, including weighing and preparing solutions, must be performed inside a chemical fume hood[6].
  • Weighing: If weighing the solid, do so on a tared weigh boat inside the fume hood to minimize contamination.
  • Solution Preparation: When preparing solutions, slowly add the compound to the solvent to avoid splashing.
  • Avoid Incompatibilities: Keep away from oxidizing agents and acids, as hydrazines can react violently[4].

3. Post-Handling Procedures:

  • Decontamination: Wipe down the work area in the fume hood with an appropriate decontaminating solution.
  • Glove Removal: Remove the outer pair of gloves first, followed by the inner pair, avoiding contact with the skin.
  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves[6].
  • Storage: Store this compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area away from incompatible materials[8].

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure.

Waste TypeDisposal Procedure
Unused Compound Dispose of as hazardous chemical waste in a designated, sealed, and labeled container. Follow all local, state, and federal regulations.
Contaminated Labware (e.g., weigh boats, pipette tips) Place in a designated hazardous waste container immediately after use.
Contaminated PPE (e.g., gloves, apron) Remove carefully to avoid cross-contamination and dispose of in a designated hazardous waste container.
Aqueous Waste Solutions Collect in a designated, sealed, and labeled hazardous waste container. Do not pour down the drain[5].

Contact your institution's Environmental Health & Safety (EHS) department for specific waste pickup and disposal procedures[6].

Emergency Procedures

Emergency SituationAction Plan
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention[7].
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention[7].
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention[7].
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[2].
Spill Evacuate the immediate area. Do not attempt to clean up a spill unless you are trained to do so. Notify your supervisor and EHS immediately. For large spills, contact emergency responders[6][8].

Workflow for Safe Handling of this compound

prep Preparation handling Handling in Fume Hood prep->handling Proceed with Caution post_handling Post-Handling handling->post_handling Complete Task emergency Emergency Response handling->emergency disposal Waste Disposal post_handling->disposal Segregate Waste storage Secure Storage post_handling->storage Store Securely

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Hydrazino-6-phenylpyridazine
Reactant of Route 2
3-Hydrazino-6-phenylpyridazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.